molecular formula C20H34N2O10 B611214 Boc-NH-PEG4-NHS ester

Boc-NH-PEG4-NHS ester

Cat. No.: B611214
M. Wt: 462.5 g/mol
InChI Key: HHPGGUMKDXTEDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

t-Boc-N-amido-PEG4-NHS ester is a PEG derivative containing an NHS ester and a Boc-protected amino group. The Boc group can be deprotected under mild acidic conditions to form the free amine. The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules. PEG Linkers may be useful in the development of antibody drug conjugates.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N2O10/c1-20(2,3)31-19(26)21-7-9-28-11-13-30-15-14-29-12-10-27-8-6-18(25)32-22-16(23)4-5-17(22)24/h4-15H2,1-3H3,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPGGUMKDXTEDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Architectural Versatility of Boc-NH-PEG4-NHS Ester: A Technical Primer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of bioconjugation and targeted therapeutics, the precision of molecular architecture is paramount. Bifunctional linkers are critical components in this field, enabling the covalent attachment of different molecular entities to create novel constructs with tailored functionalities. Among these, the Boc-NH-PEG4-NHS ester has emerged as a widely utilized and versatile tool. This technical guide provides an in-depth analysis of its structure, properties, and applications, complete with detailed experimental protocols and workflow visualizations.

Core Molecular Structure

This compound is a heterobifunctional, PEGylated crosslinker. Its structure is defined by three principal components:

  • A Boc (tert-butyloxycarbonyl) protected amine: This group serves as a stable, yet readily removable, protecting group for a primary amine. The Boc group is cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), to expose the amine for subsequent conjugation steps.[1][2][3][]

  • A tetraethylene glycol (PEG4) spacer: This hydrophilic chain of four ethylene glycol units enhances the aqueous solubility of the molecule and any conjugate it is incorporated into.[1][3][5] The PEG spacer also provides flexibility and reduces the potential for steric hindrance between the conjugated molecules. Furthermore, PEGylation is known to decrease the immunogenicity and prolong the circulation half-life of therapeutic molecules.[5]

  • An N-hydroxysuccinimide (NHS) ester: This is a highly reactive functional group that readily couples with primary amines (e.g., the side chain of lysine residues in proteins or the N-terminus of peptides) to form a stable and irreversible amide bond.[3][5][6][] The reaction is efficient and proceeds under mild, aqueous conditions (typically pH 7.2-8.5).[]

This unique tripartite structure allows for a controlled, sequential conjugation strategy, making it an invaluable linker in the synthesis of complex biomolecules.

Physicochemical and Quantitative Data

The properties of this compound are summarized below. Note that slight variations in nomenclature exist in commercial listings, such as "t-Boc-N-amido-PEG4-NHS ester," which generally refer to the same core structure.

PropertyValueReferences
Synonyms t-Boc-N-Amido-PEG4-NHS ester, BocNH-PEG4-CH2CH2COONHS[5][8]
CAS Number 859230-20-9[3][5][8]
Chemical Formula C₂₀H₃₄N₂O₁₀[3][5][8]
Molecular Weight 462.49 g/mol [3][5][8]
Appearance Colorless Viscous Liquid or Waxy Solid[1][8]
Solubility Soluble in DMSO, DMF, Dichloromethane; good aqueous solubility[1][3]
Storage Long-term at -20°C, protected from moisture[3][9]

Applications in Bioconjugation

The primary utility of this compound lies in its ability to covalently link two different molecules. This has led to its widespread adoption in several cutting-edge areas of research and development:

  • Antibody-Drug Conjugates (ADCs): In ADC development, this linker can be used to attach a potent cytotoxic drug to a monoclonal antibody. The NHS ester first reacts with lysine residues on the antibody. Following purification, the Boc group is removed, and the newly exposed amine is used to conjugate the drug molecule.[3]

  • PROTACs (Proteolysis-Targeting Chimeras): this compound is a common PEG-based linker for the synthesis of PROTACs.[9][10] These molecules consist of two ligands connected by a linker: one binds to a target protein for degradation, and the other recruits an E3 ubiquitin ligase. The PEG4 spacer helps to optimize the distance and orientation between the two ligands for efficient ternary complex formation.[9]

  • Peptide and Protein Modification: The linker is used to modify peptides and proteins to enhance their solubility, stability, or to introduce a new functional group for further labeling (e.g., with a fluorescent dye or biotin) after Boc deprotection.[]

  • Surface Immobilization: The NHS ester can be used to immobilize amine-containing biomolecules onto surfaces that have been functionalized with primary amines, while the Boc-protected amine remains available for subsequent reactions.[]

Experimental Workflow and Reaction Pathway

The use of this compound typically follows a two-stage conjugation strategy. First, the NHS ester is reacted with a primary amine on a biomolecule. Second, the Boc protecting group is removed to expose a new primary amine for a subsequent reaction.

G A Biomolecule (Protein, Peptide) with Primary Amine (-NH2) C Conjugation Reaction (pH 7.2-8.5) A->C B This compound B->C D Boc-Protected Conjugate C->D Stable Amide Bond Formation E Purification (e.g., SEC, Dialysis) D->E F Purified Boc-Protected Conjugate E->F G Deprotection (Acidic Conditions, e.g., TFA) F->G H Amine-Functionalized Conjugate G->H Boc Group Removal J Final Conjugation H->J I Second Molecule (Drug, Reporter, Ligand) I->J K Final Bioconjugate J->K

Caption: A generalized workflow for two-stage bioconjugation.

Detailed Experimental Protocol: General Antibody Conjugation

This protocol outlines a general procedure for conjugating a molecule to an antibody using this compound. Optimization is often necessary for specific antibodies and payloads.

Materials:

  • Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4).[1]

  • This compound.

  • Anhydrous, amine-free organic solvent (e.g., DMSO or DMF).[1][11]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine).[1]

  • Deprotection solution (e.g., Trifluoroacetic acid (TFA) in Dichloromethane (DCM)).[1]

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or dialysis cassettes).[1]

Procedure:

  • Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[11]

    • Prepare a stock solution (e.g., 10 mM) of the linker by dissolving it in anhydrous DMSO or DMF immediately before use.[1][11]

  • Conjugation to Antibody:

    • To the antibody solution, add the this compound stock solution. The molar ratio of linker to antibody should be optimized to achieve the desired degree of labeling. A starting point is often a 10- to 20-fold molar excess of the linker.

    • Incubate the reaction for 30-120 minutes at room temperature or for 2-4 hours at 4°C with gentle mixing.[1][]

  • Quenching:

    • Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[1][11] This will consume any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.[11]

  • Purification of the Boc-Protected Conjugate:

    • Remove excess, unreacted linker and quenching reagents by purifying the conjugate. SEC is highly effective for separating the larger antibody conjugate from smaller molecules. Alternatively, dialysis against PBS can be used.

  • Boc Group Deprotection:

    • This step should be performed in a chemical fume hood.

    • Lyophilize or buffer-exchange the purified conjugate into a non-aqueous compatible state if necessary.

    • Treat the conjugate with a deprotection solution (e.g., 20-50% TFA in DCM) to remove the Boc group and expose the terminal amine.[1]

    • The reaction time will vary depending on the substrate and should be monitored (typically 30-60 minutes).

    • Remove the deprotection reagent, often by evaporation under a stream of nitrogen, followed by repurification via SEC or dialysis to yield the amine-functionalized antibody.[1]

  • Second Conjugation:

    • The purified, amine-functionalized antibody conjugate is now ready for reaction with a second molecule (e.g., an NHS ester-activated drug or reporter molecule).

The logical relationship for activating the linker and performing the conjugation is a crucial preliminary step, often performed in situ if starting from the carboxylic acid precursor of the NHS ester.

G A Boc-NH-PEG4-COOH (Carboxylic Acid Precursor) C Activation Step (Anhydrous DMSO/DMF) A->C B EDC and NHS (Activating Agents) B->C D Activated this compound C->D Forms reactive ester F Conjugation D->F E Biomolecule (-NH2) E->F G Final Conjugate F->G Forms stable amide bond

Caption: In situ activation of the precursor acid to form the NHS ester.

References

An In-depth Technical Guide to Boc-NH-PEG4-NHS Ester: Chemical Properties, Solubility, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, solubility, and common applications of Boc-NH-PEG4-NHS ester, a versatile heterobifunctional crosslinker. This reagent is of significant interest in bioconjugation, drug delivery, and the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Chemical Properties

This compound is characterized by a tert-butyloxycarbonyl (Boc) protected amine, a tetra-polyethylene glycol (PEG4) spacer, and an N-hydroxysuccinimide (NHS) ester functional group. The Boc group provides a stable protecting group for the amine, which can be deprotected under acidic conditions. The hydrophilic PEG spacer enhances the solubility of the molecule and its conjugates in aqueous environments, reduces immunogenicity, and provides a flexible linker arm to minimize steric hindrance.[1][2][3] The NHS ester is a highly reactive group that specifically and efficiently forms stable amide bonds with primary amines on biomolecules in a physiological to slightly basic pH range.[][5]

Quantitative Data Summary

The following table summarizes the key quantitative chemical properties of this compound compiled from various suppliers.

PropertyValueReferences
Molecular Formula C₂₀H₃₄N₂O₁₀[1][2][6][7][8]
Molecular Weight 462.49 g/mol (also reported as 462.5 g/mol )[1][6][7][8]
CAS Number 859230-20-9[1][6][7]
Appearance Colorless to light yellow viscous liquid or oil[6][7][8]
Purity ≥95% to ≥98%[1][2][9]
Density ~1.22 ± 0.1 g/cm³[7]

Solubility Profile

The solubility of this compound is a critical factor for its application in bioconjugation reactions, which often involve both aqueous and organic solvent systems.

SolventSolubilityNotesReferences
Dimethyl Sulfoxide (DMSO) Soluble, reported up to 100 mg/mL (216.22 mM)Ultrasonic assistance may be needed. Use of anhydrous DMSO is recommended as the compound is hygroscopic.[2][7][10]
Dimethylformamide (DMF) SolubleA common solvent for dissolving NHS esters before addition to aqueous reaction mixtures.[5][10]
Dichloromethane (DCM) Soluble[10][11]
Aqueous Buffers The hydrophilic PEG spacer increases solubility in aqueous media.The NHS ester is susceptible to hydrolysis in aqueous solutions. Freshly prepared solutions should be used.[2][10]

Experimental Protocols

The following sections provide detailed methodologies for common experimental procedures involving this compound.

General Protocol for Protein Conjugation (e.g., Antibody Labeling)

This protocol outlines a general procedure for conjugating this compound to a primary amine-containing protein, such as an antibody.

Materials:

  • Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

  • Purification equipment (e.g., desalting columns, dialysis cassettes)

Procedure:

  • Reagent Preparation:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[12]

    • Immediately before use, prepare a stock solution of the NHS ester (e.g., 10 mg/mL or 10 mM) in anhydrous DMSO or DMF.[12][13] Do not store the reconstituted NHS ester solution due to its susceptibility to hydrolysis.[12]

    • Ensure the protein solution is at an appropriate concentration (e.g., 1-10 mg/mL) in an amine-free buffer. Buffers containing primary amines like Tris or glycine will compete with the reaction and should be avoided.[12]

  • Conjugation Reaction:

    • Add a calculated molar excess of the this compound solution to the protein solution. A 10- to 20-fold molar excess is a common starting point, but the optimal ratio should be determined empirically to achieve the desired degree of labeling.[12] The volume of the organic solvent should not exceed 10% of the total reaction volume.[12]

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[11]

  • Quenching the Reaction:

    • Stop the reaction by adding a quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS esters.[13]

    • Incubate for an additional 15-30 minutes at room temperature.[13]

  • Purification of the Conjugate:

    • Remove excess, unreacted this compound and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).[11][13][]

  • Boc Deprotection (if required):

    • To expose the terminal amine for further conjugation, treat the purified conjugate with a deprotection solution (e.g., 20-50% trifluoroacetic acid in DCM).[11] The reaction time will vary and should be monitored.

General Protocol for Oligonucleotide Labeling

This protocol describes the conjugation of this compound to an amine-modified oligonucleotide.

Materials:

  • Amine-modified oligonucleotide

  • Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)

  • This compound

  • Anhydrous DMSO or DMF

  • Purification supplies (e.g., gel filtration columns)

Procedure:

  • Dissolve the amine-modified oligonucleotide in the conjugation buffer.[15]

  • Dissolve a 5-10 fold molar excess of this compound in a small volume of anhydrous DMSO or DMF.[15]

  • Add the NHS ester solution to the oligonucleotide solution and mix well.

  • Incubate the reaction at room temperature for 1-2 hours.[15]

  • Purify the conjugated oligonucleotide from excess reagents and salts using a desalting column or an equivalent size-exclusion method.[15]

Visualizing Workflows and Applications

The following diagrams, generated using the DOT language, illustrate key experimental workflows and applications of this compound.

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Conjugation cluster_quench Quenching cluster_purify Purification & Analysis prep_protein Prepare Protein in Amine-Free Buffer conjugation Mix Protein and NHS Ester (1-2h at RT or 4°C O/N) prep_protein->conjugation prep_nhs Dissolve Boc-NH-PEG4-NHS in Anhydrous DMSO/DMF prep_nhs->conjugation quench Add Quenching Buffer (e.g., Tris or Glycine) conjugation->quench purification Purify Conjugate (SEC or Dialysis) quench->purification analysis Characterize Conjugate (e.g., SDS-PAGE, MS) purification->analysis

Caption: Experimental workflow for protein conjugation using this compound.

This compound is a valuable building block in the synthesis of PROTACs, which are bifunctional molecules that induce the degradation of target proteins.

protac_mechanism protac PROTAC Molecule ternary_complex Ternary Complex (POI-PROTAC-E3) protac->ternary_complex binds poi Protein of Interest (POI) poi->ternary_complex binds e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex binds ubiquitination Ubiquitination of POI ternary_complex->ubiquitination induces proteasome Proteasome ubiquitination->proteasome targets for degradation POI Degradation proteasome->degradation

Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.

Storage and Stability

For long-term storage, this compound should be kept at -20°C, protected from light and moisture.[2][6][8] Some suppliers recommend storage at -80°C for solutions in solvent, with a shorter shelf-life at -20°C.[7] The NHS ester moiety is susceptible to hydrolysis, and therefore, the compound should be handled in a dry environment. Stock solutions should be prepared fresh and any unused reconstituted reagent should be discarded.[12]

References

An In-depth Technical Guide to the Synthesis and Purification of Boc-NH-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Boc-NH-PEG4-NHS ester, a heterobifunctional crosslinker critical in bioconjugation, drug delivery, and the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document offers detailed experimental protocols, data presentation in structured tables, and visualizations of the key chemical processes.

Introduction

This compound is a versatile chemical tool featuring a Boc-protected amine, a tetraethylene glycol (PEG4) spacer, and an N-hydroxysuccinimide (NHS) ester. The Boc group provides a stable protecting group for the terminal amine, which can be readily removed under acidic conditions. The hydrophilic PEG4 spacer enhances the solubility of the molecule in aqueous media and reduces the potential for aggregation and immunogenicity of the resulting conjugate. The highly reactive NHS ester enables efficient and specific covalent bond formation with primary amines on biomolecules, such as the lysine residues of proteins, to form stable amide bonds.

This guide details the conversion of the readily available precursor, Boc-NH-PEG4-COOH, to the amine-reactive this compound through a carbodiimide-mediated coupling reaction.

Physicochemical Properties and Characterization Data

A thorough characterization of this compound is essential for its effective use. The following table summarizes its key physicochemical properties. While experimental data on yield is not extensively published, purities of over 98% are commonly reported for commercially available reagents.

PropertyValue
Chemical Formula C₂₀H₃₄N₂O₁₀
Molecular Weight 462.50 g/mol
CAS Number 859230-20-9
Appearance White to off-white solid or viscous oil
Solubility Soluble in DMF, DMSO, CH₂Cl₂
Purity (Typical) >98%

Note: Data is compiled from various commercial suppliers.

Synthesis of this compound

The synthesis of this compound is achieved by the activation of the carboxylic acid group of Boc-NH-PEG4-COOH using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS).

Reaction Scheme

The overall reaction can be visualized as a two-step process occurring in a single pot: the activation of the carboxylic acid by EDC, followed by the formation of the NHS ester.

G cluster_0 Step 1: Activation of Carboxylic Acid cluster_1 Step 2: NHS Ester Formation Boc_PEG_COOH Boc-NH-PEG4-COOH O_acylisourea O-acylisourea intermediate (highly reactive) Boc_PEG_COOH->O_acylisourea + EDC EDC EDC->O_acylisourea + O_acylisourea->O_acylisourea_2 NHS NHS Boc_PEG_NHS This compound NHS->Boc_PEG_NHS + DCU EDC byproduct O_acylisourea_2->Boc_PEG_NHS

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific scale and desired purity.

Materials:

  • Boc-NH-PEG4-COOH

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for chromatography)

  • Hexanes

  • Ethyl Acetate

Procedure:

  • Reaction Setup: To a solution of Boc-NH-PEG4-COOH (1.0 eq) in anhydrous DCM, add NHS (1.2 eq). Stir the mixture at room temperature until all solids have dissolved.

  • Activation: Add EDC·HCl (1.5 eq) to the solution. The reaction mixture may become cloudy as the EDC hydrochloride salt reacts.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

  • Workup:

    • Once the reaction is complete, wash the organic layer with a 5% aqueous solution of sodium bicarbonate to remove unreacted NHS and the urea byproduct.

    • Follow with a wash with deionized water and then a saturated brine solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel. Due to the polar nature of the NHS ester, a deactivated silica gel or the use of a mobile phase containing a small amount of a non-nucleophilic base (e.g., triethylamine) may be necessary to prevent hydrolysis on the column. A typical eluent system would be a gradient of ethyl acetate in hexanes.

Purification of this compound

The purification of the polar this compound can be challenging due to its susceptibility to hydrolysis. The following workflow outlines the key steps for successful purification.

G start Crude Reaction Mixture workup Aqueous Workup (5% NaHCO₃, H₂O, Brine) start->workup drying Drying (Na₂SO₄) workup->drying concentration Concentration (Rotary Evaporation) drying->concentration chromatography Silica Gel Chromatography (Hexanes/Ethyl Acetate) concentration->chromatography analysis Fraction Analysis (TLC) chromatography->analysis pooling Pooling of Pure Fractions analysis->pooling final_concentration Final Concentration pooling->final_concentration final_product Pure this compound final_concentration->final_product

Caption: Experimental workflow for the purification of this compound.

Applications in Drug Development

This compound is a key linker in the construction of PROTACs. A PROTAC molecule simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. The PEG4 linker provides the necessary spacing and flexibility for the formation of a stable ternary complex.

G cluster_0 PROTAC Action PROTAC PROTAC (Target Binder - Linker - E3 Ligase Binder) Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation of Target Protein Proteasome->Degradation

Caption: Signaling pathway of PROTAC-mediated protein degradation.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound. The provided protocols and diagrams serve as a valuable resource for researchers in the fields of bioconjugation and drug development. Successful synthesis and purification of this versatile linker are crucial for the advancement of novel therapeutic modalities. Careful execution of the experimental procedures and diligent monitoring of the reaction and purification steps are paramount to obtaining a high-purity product.

A Technical Guide to the Reaction of Boc-NH-PEG4-NHS Ester with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism, experimental protocols, and key considerations for the reaction of Boc-NH-PEG4-NHS ester with primary amines. This bifunctional linker is a cornerstone in bioconjugation, enabling the covalent attachment of molecules to proteins, peptides, and other biomolecules for applications in drug delivery, diagnostics, and proteomics.

Core Principles of the Reaction Mechanism

The reaction of this compound with a primary amine is a two-stage process involving an initial acylation followed by an optional deprotection step.

Acylation of Primary Amines by the NHS Ester

The fundamental reaction is a nucleophilic acyl substitution. The unprotonated primary amine, acting as a nucleophile, attacks the carbonyl carbon of the N-hydroxysuccinimide (NHS) ester. This forms a transient tetrahedral intermediate which then collapses, releasing the NHS leaving group and forming a stable, irreversible amide bond.[1][]

The efficiency of this reaction is primarily governed by the balance between the desired aminolysis and the competing hydrolysis of the NHS ester.[3]

Boc Group Deprotection

The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine of the PEG linker can be removed under acidic conditions.[4] This exposes a new primary amine, which can be used for subsequent conjugation steps, creating more complex bioconjugates. The most common method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA).[4][5]

Quantitative Data Summary

Precise, directly comparable reaction rate constants for this compound with different primary amines are not extensively available in a consolidated format. However, the general principles of NHS ester reactivity provide valuable quantitative insights.

ParameterConditionValueSignificance
NHS Ester Half-life (Hydrolysis) pH 7.0, 0°C4 - 5 hours[3]Indicates reasonable stability for conjugation reactions at neutral pH on ice.
pH 8.6, 4°C10 minutes[3]Highlights the increased rate of hydrolysis at higher pH, a critical consideration for optimizing reaction time and yield.
Optimal pH for Aminolysis 7.2 - 8.5[][3]Represents a compromise between maximizing the concentration of the reactive, unprotonated amine and minimizing NHS ester hydrolysis.
Relative Reactivity Primary Amine vs. Non-derivatized Impurity~5-fold higher for primary amine[6]Demonstrates the high selectivity of NHS esters for primary amines over other potential reaction sites.

Experimental Protocols

The following are detailed methodologies for the key experimental steps.

Protocol for Conjugation of this compound to a Primary Amine

This protocol outlines a general workflow for the conjugation of a primary amine-containing molecule (e.g., a protein) with this compound.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide)

  • Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.2-8.5. Other suitable buffers include borate or bicarbonate buffers. Avoid buffers containing primary amines like Tris.[3]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification equipment (e.g., desalting column, HPLC)

Procedure:

  • Prepare the Amine-Containing Molecule: Dissolve the amine-containing molecule in the Reaction Buffer to a concentration of 1-10 mg/mL.

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to a stock concentration of 10-20 mM.[7]

  • Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the solution of the amine-containing molecule. The optimal molar ratio should be determined empirically for each specific application.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C.[][7] Gentle mixing is recommended.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the excess, unreacted linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable storage buffer (e.g., PBS).

Protocol for Boc Deprotection of the PEGylated Conjugate

This protocol describes the removal of the Boc protecting group to expose the terminal amine.

Materials:

  • Boc-protected PEGylated conjugate

  • Anhydrous dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Saturated aqueous sodium bicarbonate solution

  • Organic solvent for extraction (e.g., DCM)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the Boc-protected PEGylated conjugate in anhydrous DCM to a concentration of 0.1-0.2 M.

  • Acid Addition: Cool the solution to 0°C in an ice bath. Add TFA to a final concentration of 20-50% (v/v). If the substrate is sensitive to cationic side reactions, add a scavenger like TIS (2.5-5% v/v).[8]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[8]

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[8]

    • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product.

  • Purification: Further purify the deprotected conjugate as needed using appropriate chromatographic techniques.

Protocol for Analysis of the Conjugation Product

High-Performance Liquid Chromatography (HPLC):

  • System: A reverse-phase HPLC system with a C18 column is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% TFA, is a typical mobile phase system.

  • Detection: UV detection at a wavelength appropriate for the conjugated molecule (e.g., 280 nm for proteins).

  • Analysis: Successful conjugation will be indicated by a shift in the retention time of the product compared to the starting materials. The purity of the conjugate can also be assessed.[9]

Mass Spectrometry (MS):

  • Technique: Electrospray ionization mass spectrometry (ESI-MS) is well-suited for analyzing PEGylated bioconjugates.[10]

  • Analysis:

    • Confirm the successful conjugation by observing the expected mass increase in the final product. The mass of the Boc-NH-PEG4- moiety added is approximately 364.4 g/mol (after loss of NHS).

    • The absence or significant reduction of the mass peak corresponding to the starting amine-containing molecule provides further evidence of a complete reaction.[9]

Visualizations

The following diagrams illustrate the key processes involved in the reaction of this compound with primary amines.

Reaction_Mechanism Mechanism of NHS Ester Reaction with a Primary Amine Boc_PEG_NHS This compound Tetrahedral_Intermediate Tetrahedral Intermediate Boc_PEG_NHS->Tetrahedral_Intermediate Nucleophilic Attack Primary_Amine Primary Amine (R-NH2) Primary_Amine->Tetrahedral_Intermediate Conjugate Boc-NH-PEG4-Amide Conjugate Tetrahedral_Intermediate->Conjugate Collapse NHS N-Hydroxysuccinimide (Leaving Group) Tetrahedral_Intermediate->NHS

Caption: Nucleophilic acyl substitution reaction mechanism.

Experimental_Workflow Experimental Workflow for this compound Conjugation Prepare_Amine 1. Prepare Amine Solution (pH 7.2-8.5) React 3. Mix and Incubate (RT or 4°C) Prepare_Amine->React Prepare_NHS 2. Prepare this compound (in DMSO or DMF) Prepare_NHS->React Quench 4. Quench Reaction (Tris or Glycine) React->Quench Purify 5. Purify Conjugate (Desalting/HPLC) Quench->Purify Analyze 6. Analyze Product (HPLC/MS) Purify->Analyze Deprotect 7. (Optional) Boc Deprotection (TFA in DCM) Purify->Deprotect Deprotect->Analyze

Caption: General experimental workflow for conjugation.

Boc_Deprotection Boc Deprotection Mechanism Boc_Conjugate Boc-Protected Conjugate Protonated_Carbamate Protonated Carbamate Boc_Conjugate->Protonated_Carbamate Acid Strong Acid (e.g., TFA) Acid->Protonated_Carbamate Carbamic_Acid Carbamic Acid Intermediate Protonated_Carbamate->Carbamic_Acid Loss of t-butyl cation Deprotected_Amine Deprotected Amine Conjugate Carbamic_Acid->Deprotected_Amine Decarboxylation Byproducts Isobutylene + CO2 Carbamic_Acid->Byproducts

Caption: Acid-catalyzed Boc deprotection mechanism.

Potential Side Reactions and Considerations

  • Hydrolysis of the NHS Ester: This is the primary competing reaction. It is accelerated at higher pH and in aqueous solutions. Using a freshly prepared NHS ester solution and optimizing the reaction time can minimize hydrolysis.[3]

  • Reaction with Other Nucleophilic Residues: While highly selective for primary amines, NHS esters can react with other nucleophilic amino acid side chains, such as serine, threonine, and tyrosine, particularly at high NHS ester concentrations or when accessible primary amines are limited.[11]

  • Generation of Potential Genotoxic Impurities during Boc Deprotection: The use of strong acids for Boc deprotection can generate a t-butyl cation, which can lead to the formation of potential genotoxic impurities through reaction with halides or sulfonates.[12]

  • Solubility: this compound is soluble in organic solvents like DMSO and DMF.[13] The PEG spacer enhances the aqueous solubility of the resulting conjugate.[14]

  • Storage: The this compound reagent should be stored at -20°C to prevent degradation. Stock solutions in anhydrous solvents can be stored for short periods at -20°C or -80°C.[13]

This technical guide provides a solid foundation for researchers working with this compound. By understanding the underlying chemistry, following robust protocols, and being mindful of potential challenges, scientists can successfully utilize this versatile linker to advance their research and development goals.

References

An In-depth Technical Guide to the Stability and Storage of Boc-NH-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Boc-NH-PEG4-NHS ester, a widely used bifunctional crosslinker in bioconjugation, drug delivery, and proteomics. Understanding the stability profile of this reagent is critical for ensuring the reproducibility and success of experimental outcomes. This document outlines the key factors influencing its stability, provides recommended storage conditions, and details experimental protocols for stability assessment.

Introduction to this compound

This compound is a heterobifunctional crosslinker composed of a Boc-protected amine, a tetra-polyethylene glycol (PEG4) spacer, and an N-hydroxysuccinimide (NHS) ester. The Boc group provides a cleavable protecting group for the terminal amine, allowing for sequential conjugation strategies. The hydrophilic PEG4 spacer enhances solubility in aqueous media and can reduce the immunogenicity of the resulting conjugate. The NHS ester is a highly reactive group that readily forms stable amide bonds with primary amines on proteins, peptides, and other biomolecules.

The utility of this compound is intrinsically linked to the integrity of its reactive NHS ester group. However, NHS esters are susceptible to hydrolysis, which can significantly impact the efficiency of conjugation reactions. Therefore, proper handling and storage are paramount.

Chemical Stability and Degradation Pathways

The primary degradation pathway for this compound is the hydrolysis of the NHS ester, which yields the corresponding unreactive carboxylic acid and N-hydroxysuccinimide. This reaction is primarily dependent on pH and temperature. The Boc protecting group is generally stable under neutral and basic conditions but can be cleaved under acidic conditions.

Boc_PEG_NHS This compound Boc_PEG_Acid Boc-NH-PEG4-COOH (Inactive) Boc_PEG_NHS->Boc_PEG_Acid Hydrolysis NHS N-Hydroxysuccinimide Boc_PEG_NHS->NHS Hydrolysis H2O H₂O (Moisture) H2O->Boc_PEG_NHS

Figure 1: Primary degradation pathway of this compound via hydrolysis.
pH-Dependent Hydrolysis

The rate of NHS ester hydrolysis is significantly influenced by pH. In aqueous solutions, the half-life of NHS esters decreases as the pH increases. At acidic pH (below 6), NHS esters are relatively stable. However, in the neutral to alkaline pH range (pH 7-9) typically used for conjugation reactions, hydrolysis becomes a competing reaction.

pHTemperature (°C)Half-life of NHS Esters (General)
7.004 - 5 hours
8.6410 minutes

Table 1: General hydrolysis rates of NHS esters at different pH values and temperatures.[1]

PEG-NHS Ester LinkageHalf-life (minutes)
Succinimidyl Valerate (SVA)33.6
Succinimidyl Carbonate (SC)20.4
Succinimidyl Propionate (SPA)16.5
Succinimidyl Succinate (SS)9.8
mPEG2-NHS4.9
Succinimidyl Succinamide (SSA)3.2
Succinimidyl Carboxymethylated (SCM)0.75

Table 2: Comparison of hydrolysis half-lives of various PEG-NHS esters at pH 8, 25°C. The rate of aminolysis generally parallels the rate of hydrolysis.

Thermal Stability

Elevated temperatures can accelerate the hydrolysis of the NHS ester. Therefore, it is crucial to store the compound at low temperatures to maintain its reactivity. The solid form of this compound is more stable than its solutions.

Recommended Storage Conditions

To ensure the long-term stability and reactivity of this compound, the following storage conditions are recommended by various suppliers.

Solid Form
Storage TemperatureDurationPurity
-20°CLong-term>98% for up to 3 years
0 - 4°CShort-termStable for days to weeks
AmbientShippingStable for a few weeks

Table 3: Recommended storage conditions for solid this compound.[2][3]

It is crucial to store the solid reagent under a dry, inert atmosphere (e.g., argon or nitrogen) and to protect it from light.[4] Before opening, the container should be allowed to warm to room temperature to prevent moisture condensation, which can lead to hydrolysis.[3]

In Solution

Solutions of this compound are less stable than the solid form and should be prepared fresh for each use. If storage of a stock solution is necessary, it should be aliquoted to avoid repeated freeze-thaw cycles.

SolventStorage TemperatureDuration
DMSO-80°C6 months
DMSO-20°C1 month

Table 4: Recommended storage conditions for this compound in solution.[2]

Note: Use anhydrous, high-purity solvents to prepare stock solutions. Hygroscopic solvents like DMSO can absorb moisture, which will accelerate the degradation of the NHS ester.[2]

Experimental Protocols for Stability and Activity Assessment

The following protocols can be used to assess the stability and reactivity of this compound.

Spectrophotometric Assay for NHS Ester Hydrolysis

This method quantifies the amount of N-hydroxysuccinimide (NHS) released upon hydrolysis. NHS has a characteristic absorbance at 260-280 nm.

cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis dissolve Dissolve this compound in amine-free buffer (pH 7-8) measure_initial Measure initial absorbance at 260 nm dissolve->measure_initial control Prepare amine-free buffer control control->measure_initial add_base Add NaOH to induce complete hydrolysis measure_initial->add_base measure_final Measure final absorbance at 260 nm add_base->measure_final compare Compare initial and final absorbance measure_final->compare determine Determine % active NHS ester compare->determine

Figure 2: Workflow for spectrophotometric assessment of NHS ester activity.

Materials:

  • This compound

  • Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.2)

  • Anhydrous DMSO or DMF

  • 0.5 N NaOH

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Sample Preparation:

    • Accurately weigh 1-2 mg of this compound.

    • Dissolve the compound in a minimal amount of anhydrous DMSO or DMF.

    • Dilute the solution with the amine-free buffer to a final concentration that gives an initial absorbance reading below 1.0 at 260 nm.

    • Prepare a blank sample containing the same concentration of DMSO/DMF in the buffer.

  • Initial Absorbance Measurement:

    • Zero the spectrophotometer with the blank sample.

    • Measure the initial absorbance of the this compound solution at 260 nm.

  • Forced Hydrolysis:

    • To a defined volume of the sample solution, add a small volume of 0.5 N NaOH to initiate rapid and complete hydrolysis of the NHS ester.

    • Mix thoroughly.

  • Final Absorbance Measurement:

    • Immediately measure the absorbance of the hydrolyzed solution at 260 nm.

  • Calculation:

    • The increase in absorbance is proportional to the amount of active NHS ester in the original sample. The percentage of active NHS ester can be calculated by comparing the initial and final absorbance values, taking into account the molar extinction coefficient of NHS (approximately 8600 M⁻¹cm⁻¹ at 260 nm).

HPLC Method for Stability Analysis

High-Performance Liquid Chromatography (HPLC) can be used to monitor the degradation of this compound over time by separating the intact compound from its hydrolysis product.

cluster_prep Sample Incubation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prepare_solution Prepare solution of this compound in buffer at desired pH and temperature aliquot Take aliquots at different time points prepare_solution->aliquot quench Quench reaction (e.g., by acidification) aliquot->quench inject Inject sample onto HPLC column quench->inject separate Separate intact ester and hydrolysis product inject->separate detect Detect compounds by UV absorbance separate->detect integrate Integrate peak areas detect->integrate calculate Calculate % remaining intact ester vs. time integrate->calculate determine_rate Determine hydrolysis rate constant and half-life calculate->determine_rate

Figure 3: Workflow for HPLC-based stability analysis of this compound.

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1200 series or equivalent with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm and 260 nm.

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound in a non-aqueous solvent (e.g., acetonitrile) to determine its retention time.

  • Stability Study:

    • Dissolve a known concentration of this compound in the aqueous buffer of interest (e.g., phosphate buffer at a specific pH).

    • Incubate the solution at a controlled temperature.

    • At various time points, withdraw an aliquot and immediately quench the hydrolysis by adding an equal volume of a solution that stops the reaction (e.g., 1% trifluoroacetic acid in acetonitrile).

  • HPLC Analysis:

    • Inject the quenched samples into the HPLC system.

    • Monitor the chromatogram for the peak corresponding to the intact this compound and the appearance of a new peak corresponding to the hydrolyzed product (Boc-NH-PEG4-COOH).

  • Data Analysis:

    • Integrate the peak areas of the intact ester and the hydrolysis product.

    • Plot the percentage of the remaining intact ester as a function of time to determine the hydrolysis rate and half-life.

Conclusion

The stability of this compound is critical for its successful application in bioconjugation and other life science research. The primary mode of degradation is the hydrolysis of the NHS ester, which is highly dependent on pH, temperature, and the presence of moisture. By adhering to the recommended storage conditions for both the solid compound and its solutions, researchers can ensure the integrity and reactivity of this important crosslinker. Regular assessment of the reagent's activity, particularly for older batches or those that may have been exposed to suboptimal conditions, is recommended using the experimental protocols outlined in this guide.

References

The Pivotal Role of the PEG4 Spacer in Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of bioconjugation, the selection of a chemical linker to connect therapeutic payloads to biologics like antibodies or proteins is a paramount design consideration. This linker significantly influences the efficacy, stability, and pharmacokinetic profile of the resultant conjugate. Among the diverse array of available linkers, polyethylene glycol (PEG) spacers, particularly the discrete PEG4 spacer—a chain of four ethylene glycol units—have emerged as a foundational technology.[1] Its defined length, hydrophilicity, and flexibility provide a unique combination of properties that address prevalent challenges in the development of complex biomolecules such as antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2]

Core Functions and Advantages of the PEG4 Spacer

The discrete PEG4 spacer is instrumental in optimizing the performance of bioconjugates through several key mechanisms:

  • Enhanced Hydrophilicity and Solubility: Many potent therapeutic payloads, including cytotoxic drugs used in ADCs, are inherently hydrophobic.[3] This limited water solubility can lead to aggregation, diminishing efficacy and elevating the risk of an immune response.[3] The hydrophilic ethylene glycol units of the PEG4 spacer enhance the overall water solubility of the bioconjugate, thereby preventing aggregation and improving its formulation and handling.[1][][5]

  • Reduced Immunogenicity and Enhanced Stability: The PEG component can form a protective hydration shell around the bioconjugate.[1] This "shielding" effect can mask immunogenic epitopes on the payload or linker, mitigating the risk of an immune response.[1][6][7] Furthermore, this hydration layer can protect the conjugate from enzymatic degradation, augmenting its stability in biological fluids.[1]

  • Improved Pharmacokinetics: By augmenting hydrophilicity and stability, the PEG4 spacer contributes to a prolonged circulation half-life and can modify the biodistribution of the bioconjugate.[1][8][9] This often translates to improved drug exposure at the target site and a superior overall therapeutic index.[1] The increased size of the PEGylated molecule slows down renal clearance.[10]

  • Optimal Spacing and Reduced Steric Hindrance: The well-defined length of the PEG4 spacer (approximately 1.4 nm) furnishes critical spatial separation between the conjugated molecules.[1] This spacing is vital for preserving the biological activity of a protein or antibody by preventing the payload from interfering with its binding site.[1] It also ensures the payload remains accessible to its target upon the bioconjugate reaching its destination.[1]

Quantitative Impact of PEG Spacer Length

The length of the PEG spacer is a critical parameter that must be optimized for each specific application. While PEG4 often represents a favorable balance, the ideal length is context-dependent.[1]

Application/MoleculePEG Spacer LengthObservationReference
Trastuzumab-MMAD ConjugatePEG2Higher Drug-to-Antibody Ratio (DAR) achieved compared to PEG8.[2]
Trastuzumab-MMAD ConjugatePEG8Associated with increased aggregation compared to PEG2.[2]
68Ga-NOTA-RM26 (Bombesin analog)PEG3Showed lower liver uptake in vivo compared to other lengths.[1]
Antibody-Drug ConjugatePEG4Enabled a drug-to-antibody ratio (DAR) of 2.5.[11]
Antibody-Drug ConjugatePEG6, PEG8, PEG12Resulted in higher DAR values compared to PEG4 and PEG24 with MMAD.[2]
Affibody-MMAE Conjugate4 kDa PEGSignificantly improved half-life compared to no PEG linker.[12]
Affibody-MMAE Conjugate10 kDa PEGSignificantly improved half-life compared to no PEG linker.[12]

Experimental Protocols

General Protocol for Thiol-Maleimide Bioconjugation with a PEG4 Spacer

This protocol outlines a general procedure for conjugating a maleimide-functionalized payload to a protein containing free sulfhydryl groups, using a PEG4 spacer.

1. Materials:

  • Thiol-containing protein (e.g., antibody, enzyme) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-7.4)

  • Maleimide-PEG4-Payload

  • Reducing agent (e.g., TCEP or DTT) if protein thiols are oxidized

  • Quenching reagent (e.g., free cysteine)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

2. Procedure:

  • Reduction of Protein (if necessary): If the protein's cysteine residues are in disulfide bonds, they must be reduced. Incubate the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove the reducing agent using a desalting column.

  • Conjugation Reaction: Immediately after reduction and removal of the reducing agent, add the Maleimide-PEG4-Payload to the protein solution. A 5- to 20-fold molar excess of the maleimide reagent is typically used.

  • Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction: Add a quenching reagent such as free cysteine at a concentration several times higher than the initial sulfhydryl concentration to react with any excess maleimide groups.[1]

  • Purification: Purify the conjugate using SEC or dialysis to remove unreacted payload, quenching reagent, and other small molecules.[1]

In Vitro Assay for Validating the Functional Activity of a PEGylated Protein

This protocol provides a general framework for assessing the activity of a PEGylated enzyme using a chromogenic substrate.[3]

1. Materials:

  • PEGylated enzyme and its non-PEGylated counterpart

  • Chromogenic substrate specific to the enzyme

  • Assay buffer (optimal for enzyme activity)

  • 96-well microplate

  • Microplate reader

2. Procedure:

  • Prepare Reagents: Prepare a series of dilutions of both the PEGylated and non-PEGylated enzyme in the assay buffer. Prepare the chromogenic substrate solution according to the manufacturer's instructions.

  • Assay Setup: To each well of the 96-well plate, add a fixed volume of the substrate solution.

  • Initiate Reaction: Add the diluted enzyme solutions to the wells to start the reaction. Include a negative control (buffer only).

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 15-60 minutes).

  • Measurement: Measure the absorbance of each well at the appropriate wavelength for the chromogenic product using a microplate reader.[3]

  • Data Analysis: Subtract the background absorbance. Plot the absorbance as a function of enzyme concentration to determine the specific activity of both the PEGylated and non-PEGylated enzyme.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Protein Protein Reduction Reduction Protein->Reduction If needed Conjugation_Step Conjugation Protein->Conjugation_Step Maleimide_PEG4_Payload Maleimide_PEG4_Payload Maleimide_PEG4_Payload->Conjugation_Step Reduction->Conjugation_Step Quenching Quenching Conjugation_Step->Quenching Purification Purification (SEC/Dialysis) Quenching->Purification Characterization Characterization (Mass Spec, HPLC) Purification->Characterization Final_Conjugate Purified Bioconjugate Characterization->Final_Conjugate

Caption: Workflow for PEG4-mediated bioconjugation.

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular ADC Antibody-Drug Conjugate (ADC) with PEG4 Spacer Receptor Target Receptor on Cell Surface ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Payload_Release Payload Release Lysosome->Payload_Release Degradation Cellular_Target Intracellular Target (e.g., DNA, Tubulin) Payload_Release->Cellular_Target Binding Apoptosis Cell Death (Apoptosis) Cellular_Target->Apoptosis Induces

Caption: Generalized ADC signaling pathway.

Conclusion

The PEG4 spacer, though a relatively small component, plays a disproportionately large role in the success of a bioconjugate.[1] By providing a discrete, hydrophilic, and flexible linkage, it addresses fundamental challenges in drug development, including solubility, stability, aggregation, and pharmacokinetics.[1] The detailed protocols and workflows provided in this guide offer a practical framework for the successful application of PEG4 technology in creating next-generation therapeutics and research tools.[1]

References

Boc-NH-PEG4-NHS ester CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-NH-PEG4-NHS ester, a heterobifunctional crosslinker crucial in bioconjugation, drug delivery, and the development of novel therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Quantitative Data

The physical and chemical properties of this compound are summarized below, providing essential data for experimental design and execution.

PropertyValueReferences
CAS Number 859230-20-9[1][2][3]
Molecular Weight 462.50 g/mol [1][2][3]
Molecular Formula C₂₀H₃₄N₂O₁₀[1][2][3]
Appearance Colorless to light yellow liquid or viscous solid[4]
Solubility Soluble in DMSO, DMF, DCM[3]
Storage Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark place.[2]

Introduction to this compound

This compound is a versatile chemical tool featuring three key components:

  • Boc (tert-butyloxycarbonyl) protected amine: This protecting group allows for the sequential introduction of different molecules. The Boc group is stable under many reaction conditions but can be readily removed under acidic conditions to reveal a primary amine.

  • PEG4 (tetraethylene glycol) spacer: This hydrophilic polyethylene glycol linker enhances the aqueous solubility of the molecule and any conjugate it is a part of. It also reduces the potential for aggregation and immunogenicity of the final product.[2][3][5]

  • NHS (N-hydroxysuccinimide) ester: This is a highly reactive group that readily couples with primary amines (such as the side chain of lysine residues in proteins) to form stable amide bonds.[3][]

This trifecta of functionalities makes this compound an ideal linker for constructing complex biomolecules where precise control over the conjugation chemistry is required.

Key Applications and Experimental Protocols

This compound is prominently used in the synthesis of ADCs and PROTACs. Below are detailed experimental protocols for its application.

General Protocol for Protein Conjugation via NHS Ester

This protocol outlines the general steps for conjugating the NHS ester end of this compound to a protein containing primary amines.

Materials:

  • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.5)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

  • Preparation of Reagents:

    • Prepare the protein solution at a suitable concentration (e.g., 1-10 mg/mL) in the chosen reaction buffer.

    • Just before use, dissolve this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction:

    • Add a calculated molar excess of the this compound stock solution to the protein solution. The optimal molar ratio will depend on the protein and the desired degree of labeling and should be determined empirically.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the Boc-PEG4-functionalized protein using SEC or dialysis to remove excess reagents and byproducts.

Protocol for Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation steps.

Materials:

  • Boc-PEG4-functionalized molecule

  • Deprotection solution: 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Anhydrous sodium sulfate (for drying)

  • Organic solvent for extraction (e.g., DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Deprotection Reaction:

    • Dissolve the Boc-protected compound in the TFA/DCM deprotection solution.

    • Stir the reaction at room temperature and monitor its progress using an appropriate analytical technique (e.g., TLC or LC-MS) until the starting material is consumed (typically 1-2 hours).

  • Work-up and Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.

Workflow for Antibody-Drug Conjugate (ADC) Synthesis

The following workflow illustrates how this compound can be used to link a cytotoxic drug to an antibody.

Caption: Workflow for ADC synthesis using this compound.

Workflow for PROTAC Synthesis and Mechanism of Action

This compound is instrumental in creating PROTACs, which are bifunctional molecules that induce the degradation of a target protein.

PROTAC Synthesis Workflow:

PROTAC_Synthesis cluster_0 Step 1: Linker-Ligand 1 Conjugation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Ligand 2 Conjugation POI_Ligand Protein of Interest (POI) Ligand (with amine group) Boc_Linker_POI Boc-Linker-POI Ligand POI_Ligand->Boc_Linker_POI NHS ester reaction Boc_Linker This compound Boc_Linker->Boc_Linker_POI Boc_Linker_POI_2 Boc-Linker-POI Ligand Amine_Linker_POI H2N-Linker-POI Ligand Boc_Linker_POI_2->Amine_Linker_POI TFA/DCM Amine_Linker_POI_2 H2N-Linker-POI Ligand PROTAC PROTAC Molecule Amine_Linker_POI_2->PROTAC Amide bond formation E3_Ligand E3 Ligase Ligand (activated carboxyl group) E3_Ligand->PROTAC

Caption: General synthesis workflow for a PROTAC molecule.

PROTAC Mechanism of Action - Targeted Protein Degradation:

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.[7]

PROTAC_MoA POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Proteasome->PROTAC Recycled Proteasome->E3_Ligase Recycled Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

This compound is a high-value reagent for researchers in drug development and chemical biology. Its defined structure, including a protected amine, a hydrophilic spacer, and a reactive NHS ester, provides a robust platform for the synthesis of complex bioconjugates. The experimental protocols and workflows detailed in this guide offer a foundation for the practical application of this linker in the development of next-generation therapeutics like ADCs and PROTACs. As with any chemical synthesis, optimization of reaction conditions for specific substrates is crucial for success.

References

In-Depth Technical Guide: Safety and Handling of Boc-NH-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling precautions for Boc-NH-PEG4-NHS ester, a heterobifunctional crosslinker commonly used in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs) and PROTACs. Adherence to these guidelines is critical to ensure personnel safety and maintain the integrity of the reagent.

Chemical and Physical Properties

This compound is a polyethylene glycol (PEG) derivative containing a Boc-protected amine and an N-hydroxysuccinimide (NHS) ester. The PEG4 spacer enhances solubility and reduces the immunogenicity of the resulting conjugate.

PropertyValue
CAS Number 859230-20-9
Molecular Formula C20H34N2O10
Molecular Weight 462.49 g/mol [1]
Appearance Colorless to light yellow viscous liquid or solid[2][3]
Purity Typically ≥95%
Solubility Soluble in DMSO and DMF

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The following table summarizes its hazard and precautionary statements according to the Globally Harmonized System (GHS).

GHS ClassificationCodeDescription
Hazard Statements H302Harmful if swallowed.[2]
H315Causes skin irritation.[2]
H319Causes serious eye irritation.[2]
H335May cause respiratory irritation.[2]
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
P264Wash skin thoroughly after handling.[2]
P270Do not eat, drink or smoke when using this product.[2]
P271Use only outdoors or in a well-ventilated area.[2]
P280Wear protective gloves/protective clothing/eye protection/face protection.[2]
P301+P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[2]
P302+P352IF ON SKIN: Wash with plenty of water.[2]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Handling and Storage

Proper handling and storage are crucial to maintain the stability and reactivity of this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling this reagent.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Storage: Store the reagent in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a freezer at -20°C.[2] This compound is moisture-sensitive, and exposure to humidity can lead to hydrolysis of the NHS ester, rendering it inactive.

  • Handling: Before use, allow the container to warm to room temperature before opening to prevent condensation of moisture inside the vial. Do not prepare stock solutions for long-term storage, as the NHS ester moiety readily hydrolyzes in solution. Dissolve only the required amount of the reagent immediately before use.

First Aid Measures

In case of exposure, follow these first aid procedures:

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.

  • If on Skin: Remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if respiratory irritation persists.

  • If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention.

Experimental Protocols

The following is a general protocol for the conjugation of a primary amine-containing molecule (e.g., a protein or an antibody) with this compound. This protocol should be optimized for specific applications.

Materials:

  • This compound

  • Amine-containing molecule (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Preparation of the Amine-Containing Molecule: Ensure the protein solution is in an amine-free buffer. Buffers containing primary amines like Tris will compete with the target molecule for reaction with the NHS ester.

  • Dissolving the NHS Ester: Immediately before use, dissolve the required amount of this compound in a small volume of anhydrous DMF or DMSO.

  • Conjugation Reaction: Add the dissolved this compound to the protein solution. The molar ratio of the NHS ester to the protein should be optimized to achieve the desired degree of labeling. A common starting point is a 10- to 20-fold molar excess of the NHS ester.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Quenching the Reaction: Add the quenching buffer to the reaction mixture to consume any unreacted NHS ester. A final concentration of 50-100 mM of Tris is typically sufficient. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess, unreacted reagent and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.

  • Characterization: Characterize the resulting conjugate to determine the degree of PEGylation and confirm its integrity and functionality.

Signaling Pathways and Experimental Workflows

This compound is a versatile tool in drug development, particularly in the construction of Antibody-Drug Conjugates (ADCs). The following diagram illustrates a generalized workflow for the synthesis of an ADC using this linker.

ADC_Synthesis_Workflow Antibody Antibody in Amine-Free Buffer Conjugation Conjugation Reaction (pH 7.2-8.0) Antibody->Conjugation Dissolve_Linker Dissolve this compound in Anhydrous DMSO Dissolve_Linker->Conjugation Quenching Quench Reaction (e.g., Tris buffer) Conjugation->Quenching Purification Purification (e.g., SEC) Quenching->Purification Boc_Deprotection Boc Deprotection (Acidic Conditions) Purification->Boc_Deprotection Final_Conjugation Final Conjugation Boc_Deprotection->Final_Conjugation Activate_Drug Activate Small Molecule Drug (e.g., with EDC/NHS) Activate_Drug->Final_Conjugation Final_Purification Final Purification and Characterization Final_Conjugation->Final_Purification ADC Final Antibody-Drug Conjugate (ADC) Final_Purification->ADC

Caption: Generalized workflow for Antibody-Drug Conjugate (ADC) synthesis.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with Boc-NH-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG4-NHS ester is a heterobifunctional crosslinker that plays a pivotal role in modern bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).[1][] This reagent features a tetraethylene glycol (PEG4) spacer, which enhances the solubility and stability of the resulting conjugate while minimizing immunogenicity.[3] One end of the linker is an N-hydroxysuccinimide (NHS) ester that reacts efficiently with primary amines (e.g., lysine residues and the N-terminus) on proteins to form stable amide bonds. The other end is a primary amine protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under the conditions of NHS ester coupling but can be readily removed under acidic conditions to reveal a free amine, enabling a second, specific conjugation step.[4]

These application notes provide detailed protocols for protein labeling with this compound, including methods for purification, Boc deprotection, and quantification of the degree of labeling.

Data Presentation

The efficiency of protein labeling with NHS esters is influenced by several factors, including the concentration of the protein, the molar excess of the labeling reagent, pH, and reaction time. The following table provides representative data for the labeling of a model antibody (Immunoglobulin G, IgG) with an NHS-PEG linker. It is important to note that the optimal conditions should be determined empirically for each specific protein and application.

Molar Excess of this compound (to Protein)Protein Concentration (mg/mL)Typical Degree of Labeling (DOL) (moles of linker per mole of protein)Expected Protein Recovery (%)
10-fold5-102-4> 85%
20-fold1-104-6[5][6][7]> 80%
50-fold1-26-10> 75%

Experimental Protocols

Protocol 1: Protein Labeling with this compound

This protocol describes the covalent attachment of this compound to a protein containing accessible primary amines.

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS), pH 8.0-8.5 (amine-free)[5]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification resin (e.g., size-exclusion chromatography column)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • If the protein solution contains amine-containing buffers (e.g., Tris), perform a buffer exchange into the Reaction Buffer using dialysis or a desalting column.

  • Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to prepare a stock solution (e.g., 10 mg/mL).

  • Labeling Reaction:

    • Add the desired molar excess of the dissolved this compound to the protein solution while gently vortexing.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight with gentle stirring.

  • Quenching the Reaction (Optional):

    • To quench any unreacted NHS ester, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

  • Purification of the Boc-Protected PEGylated Protein:

    • Remove unreacted this compound and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

    • Collect the fractions containing the labeled protein.

Protocol 2: Boc Deprotection of the PEGylated Protein

This protocol describes the removal of the Boc protecting group to expose a free amine for subsequent conjugation.

Materials:

  • Boc-protected PEGylated protein (from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Preparation:

    • If the purified Boc-protected PEGylated protein is in an aqueous buffer, lyophilize it to dryness.

  • Deprotection Reaction:

    • Dissolve the lyophilized protein in a solution of 50% TFA in anhydrous DCM.

    • Incubate the reaction at room temperature for 30-60 minutes. The optimal time may need to be determined empirically to ensure complete deprotection without protein degradation.

  • Removal of TFA and Protein Precipitation:

    • Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

    • Precipitate the deprotected protein by adding cold diethyl ether.

    • Centrifuge to pellet the protein and carefully discard the supernatant.

    • Wash the protein pellet with cold diethyl ether to remove residual TFA.

  • Resuspension and Storage:

    • Air-dry the protein pellet briefly.

    • Resuspend the deprotected PEGylated protein in a suitable buffer for the next application or for storage.

Protocol 3: Quantification of the Degree of Labeling (DOL)

The degree of labeling can be determined using various analytical techniques.

  • Mass Spectrometry (MS): The most direct method to determine the DOL is by measuring the mass difference between the unlabeled and labeled protein.[8][9]

  • Size-Exclusion Chromatography (SEC): SEC can be used to separate the PEGylated protein from the unlabeled protein. The relative peak areas can provide an estimation of the labeling efficiency.[10]

  • NMR Spectroscopy: For smaller proteins, 1H NMR spectroscopy can be used to quantify the degree of PEGylation by comparing the integral of the PEG protons to that of the protein protons.

Visualization of Experimental Workflow

The following diagrams illustrate the key experimental workflows described in the protocols.

experimental_workflow cluster_labeling Protocol 1: Protein Labeling protein Protein in Amine-Free Buffer reaction Labeling Reaction (RT, 1-4h or 4°C, overnight) protein->reaction reagent This compound in DMSO/DMF reagent->reaction purification1 Purification (SEC or Dialysis) reaction->purification1 boc_protein Boc-Protected PEGylated Protein purification1->boc_protein

Caption: Workflow for protein labeling with this compound.

deprotection_workflow cluster_deprotection Protocol 2: Boc Deprotection boc_protein Boc-Protected PEGylated Protein deprotection_reaction Deprotection Reaction (RT, 30-60 min) boc_protein->deprotection_reaction tfa_dcm 50% TFA in DCM tfa_dcm->deprotection_reaction precipitation Precipitation (Cold Diethyl Ether) deprotection_reaction->precipitation final_protein Deprotected PEGylated Protein precipitation->final_protein

Caption: Workflow for the Boc deprotection of a PEGylated protein.

Application Example: PROTAC Synthesis

This compound is a valuable tool in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The following diagram illustrates the logical workflow for synthesizing a PROTAC using this linker.

protac_synthesis cluster_protac PROTAC Synthesis Workflow start This compound step1 Step 1: Couple Linker to E3 Ligand (NHS Ester Reaction) start->step1 e3_ligand E3 Ligase Ligand (with primary amine) e3_ligand->step1 intermediate1 Boc-PEG4-E3 Ligand Conjugate step1->intermediate1 step2 Step 2: Boc Deprotection (TFA/DCM) intermediate1->step2 intermediate2 NH2-PEG4-E3 Ligand Conjugate step2->intermediate2 step3 Step 3: Couple Target Ligand intermediate2->step3 target_ligand Target Protein Ligand (with reactive group for amine) target_ligand->step3 protac Final PROTAC Molecule step3->protac

Caption: Logical workflow for the synthesis of a PROTAC molecule.

References

Step-by-Step Guide to Using Boc-NH-PEG4-NHS Ester in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein (protein of interest or POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[2]

The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the efficiency of ternary complex formation.[1][2] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design to enhance solubility and improve pharmacokinetic properties.[3] Boc-NH-PEG4-NHS ester is a valuable PEG-based linker that provides a flexible spacer and a reactive N-hydroxysuccinimide (NHS) ester for facile conjugation to an amine-containing ligand, while the Boc-protected amine allows for subsequent deprotection and reaction with the other ligand.

This document provides a detailed guide for the use of this compound in the development of PROTACs, including experimental protocols, data presentation, and visualizations of key processes.

Overview of PROTAC Synthesis using this compound

The synthesis of a PROTAC using this compound typically follows a two-step process:

  • Amide Coupling: The NHS ester of the linker reacts with a primary or secondary amine on either the POI ligand or the E3 ligase ligand to form a stable amide bond.

  • Boc Deprotection and Second Amide Coupling: The Boc protecting group on the other end of the linker is removed under acidic conditions, revealing a primary amine. This amine is then coupled to the carboxylic acid of the second ligand, typically using standard amide coupling reagents.

Experimental Protocols

Protocol 1: Synthesis of Ligand-Linker Intermediate via Amide Coupling

This protocol describes the reaction of an amine-containing ligand (either for the POI or E3 ligase) with this compound.

Materials:

  • Amine-functionalized ligand (e.g., a derivative of pomalidomide for Cereblon or a VHL ligand with a free amine)

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Nitrogen or Argon gas

  • Reaction vessel (e.g., round-bottom flask)

  • Stirring apparatus

  • Thin Layer Chromatography (TLC) plates and appropriate mobile phase

  • Purification system (e.g., flash column chromatography or preparative HPLC)

Procedure:

  • Dissolve the amine-functionalized ligand (1.0 equivalent) in anhydrous DMF or DCM in a reaction vessel under an inert atmosphere.

  • Add DIPEA or TEA (2.0-3.0 equivalents) to the solution.

  • In a separate vial, dissolve this compound (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF or DCM.

  • Add the solution of this compound dropwise to the stirring solution of the ligand.

  • Allow the reaction to stir at room temperature for 2-12 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) or by preparative reverse-phase HPLC to obtain the purified ligand-linker intermediate.

  • Characterize the purified product by LC-MS and NMR to confirm its identity and purity.

Protocol 2: Boc Deprotection of the Ligand-Linker Intermediate

This protocol describes the removal of the Boc protecting group to generate a free amine for the subsequent coupling reaction.

Materials:

  • Boc-protected ligand-linker intermediate

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected ligand-linker intermediate in anhydrous DCM.

  • Add TFA to the solution (typically 20-50% v/v).

  • Stir the reaction at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Re-dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Evaporate the solvent to yield the deprotected amine, which can often be used in the next step without further purification. If necessary, purify by column chromatography.

Protocol 3: Final PROTAC Synthesis via Amide Coupling

This protocol describes the coupling of the deprotected ligand-linker intermediate with a carboxylic acid-functionalized ligand.

Materials:

  • Deprotected amine-linker-ligand intermediate

  • Carboxylic acid-functionalized ligand (either for the POI or E3 ligase)

  • Amide coupling reagents (e.g., HATU, HBTU, or EDC/HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Nitrogen or Argon gas

  • Reaction vessel

  • Stirring apparatus

  • Purification system (e.g., preparative HPLC)

Procedure:

  • Dissolve the carboxylic acid-functionalized ligand (1.0 equivalent) in anhydrous DMF under an inert atmosphere.

  • Add the amide coupling reagent (e.g., HATU, 1.1 equivalents) and DIPEA (3.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Dissolve the deprotected amine-linker-ligand intermediate (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF.

  • Add the amine solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, purify the final PROTAC molecule by preparative reverse-phase HPLC using a suitable gradient of acetonitrile in water with 0.1% TFA.

  • Lyophilize the pure fractions to obtain the final PROTAC as a solid.

  • Characterize the final product by high-resolution mass spectrometry (HRMS) and NMR to confirm its structure and purity.

Data Presentation

The following tables provide an example of how to present quantitative data for a newly synthesized PROTAC. The values presented are illustrative and will vary depending on the specific ligands and target protein.

Table 1: Synthesis and Characterization of PROTAC-X

StepReactionYield (%)Purity (LC-MS, %)
1Ligand A-NH2 + this compound75>95
2Boc Deprotection98~90 (used crude)
3Ligand B-COOH + Amine-PEG4-Ligand A45>98

Table 2: In Vitro Characterization of PROTAC-X

AssayParameterValue
Target Binding (POI)Kd (nM)50
E3 Ligase BindingKd (nM)150
Cellular DegradationDC50 (nM)25
Cellular DegradationDmax (%)90
Cell ViabilityIC50 (µM)>10
  • Kd: Dissociation constant, a measure of binding affinity.

  • DC50: Concentration of the PROTAC required to degrade 50% of the target protein.

  • Dmax: Maximum percentage of target protein degradation achieved.

  • IC50: Concentration of the PROTAC that inhibits 50% of cell viability.

Mandatory Visualization

Signaling Pathway: PROTAC-Mediated Degradation of a Target Kinase

PROTAC_Mechanism PROTAC PROTAC (this compound based) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (e.g., Kinase) POI->Ternary_Complex Binds Downstream_Signaling Downstream Signaling (Inhibited) POI->Downstream_Signaling Activates E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Binds Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Ub_POI->Downstream_Signaling Prevents Activation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated degradation of a target protein, inhibiting its downstream signaling.

Experimental Workflow: PROTAC Synthesis

PROTAC_Synthesis_Workflow start Start ligand_a Amine-functionalized Ligand A start->ligand_a linker This compound start->linker coupling1 Step 1: Amide Coupling (DIPEA, DMF) ligand_a->coupling1 linker->coupling1 intermediate Boc-NH-PEG4-Ligand A coupling1->intermediate deprotection Step 2: Boc Deprotection (TFA, DCM) intermediate->deprotection amine_intermediate H2N-PEG4-Ligand A deprotection->amine_intermediate coupling2 Step 3: Amide Coupling (HATU, DIPEA, DMF) amine_intermediate->coupling2 ligand_b Carboxylic acid-functionalized Ligand B ligand_b->coupling2 protac Final PROTAC (Ligand B-PEG4-Ligand A) coupling2->protac purification Purification (Prep-HPLC) protac->purification characterization Characterization (LC-MS, NMR, HRMS) purification->characterization end End characterization->end

Caption: A typical workflow for the synthesis of a PROTAC using this compound.

Logical Relationship: PROTAC Development Cascade

PROTAC_Development_Cascade design PROTAC Design (Ligand Selection, Linker Choice) synthesis Chemical Synthesis (Multi-step) design->synthesis purification Purification & Characterization (HPLC, MS, NMR) synthesis->purification biochemical_assays Biochemical Assays (Binding Affinity - Kd) purification->biochemical_assays cellular_assays Cellular Assays (Degradation - DC50, Dmax) biochemical_assays->cellular_assays functional_assays Functional Assays (Cell Viability, Pathway Analysis) cellular_assays->functional_assays optimization Lead Optimization (SAR Studies) functional_assays->optimization in_vivo In Vivo Studies (Animal Models) functional_assays->in_vivo optimization->design Iterative Cycle

Caption: The iterative cycle of PROTAC development from initial design to in vivo studies.

Conclusion

This compound is a versatile and valuable tool for the construction of PROTACs. Its PEG4 spacer can enhance the solubility and cell permeability of the resulting PROTAC, while the orthogonal protecting groups allow for a straightforward and modular synthetic approach. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully incorporate this linker into their PROTAC development programs, ultimately accelerating the discovery of novel protein-degrading therapeutics.

References

Application Notes and Protocols for Boc-NH-PEG4-NHS Ester Conjugation to Antibodies for ADC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Boc-NH-PEG4-NHS ester as a versatile linker in the synthesis of antibody-drug conjugates (ADCs). This document outlines the chemical properties of the linker, detailed protocols for its conjugation to antibodies, and methods for the subsequent deprotection and payload attachment.

Introduction to this compound

This compound is a heterobifunctional crosslinker featuring a Boc-protected amine, a hydrophilic tetraethylene glycol (PEG4) spacer, and an N-hydroxysuccinimide (NHS) ester. This unique structure offers several advantages for ADC development:

  • Controlled Conjugation: The NHS ester reacts efficiently and specifically with primary amines (e.g., lysine residues) on the antibody surface under mild conditions.

  • Orthogonal Chemistry: The Boc-protected amine provides a stable, yet readily removable, functional group for the subsequent, specific attachment of a cytotoxic payload. This two-step process allows for precise control over the ADC synthesis.

  • Enhanced Properties: The hydrophilic PEG4 spacer can improve the solubility and stability of the resulting ADC, potentially reducing aggregation and improving pharmacokinetic properties.[1][2]

Chemical Structure and Properties

PropertyValue
Chemical Name tert-butyl (1-(2,5-dioxopyrrolidin-1-yl)-1-oxo-3,6,9,12-tetraoxapentadecan-15-yl)carbamate
Molecular Formula C20H34N2O10
Molecular Weight 462.50 g/mol [3]
Solubility Soluble in organic solvents such as DMSO and DMF.[1]
Storage Store at -20°C under an inert atmosphere to prevent degradation.[1]

Experimental Protocols

This section provides detailed protocols for the conjugation of this compound to an antibody, followed by the deprotection of the Boc group and attachment of a payload.

Diagram of the Experimental Workflow

ADC_Synthesis_Workflow cluster_prep Preparation cluster_conjugation Conjugation & Deprotection cluster_payload Payload Attachment cluster_characterization Characterization Antibody_Prep Antibody Preparation (Buffer Exchange) Conjugation Antibody-Linker Conjugation Antibody_Prep->Conjugation Linker_Prep Linker Preparation (Dissolve in DMSO) Linker_Prep->Conjugation Purification1 Purification 1 (Remove excess linker) Conjugation->Purification1 Deprotection Boc Deprotection (Expose Amine) Purification1->Deprotection Purification2 Purification 2 (Remove deprotection agent) Deprotection->Purification2 Payload_Conjugation Payload Conjugation to Antibody-Linker Purification2->Payload_Conjugation Payload_Activation Payload Activation (e.g., with NHS/EDC) Payload_Activation->Payload_Conjugation Purification3 Final Purification (Remove excess payload) Payload_Conjugation->Purification3 Characterization ADC Characterization (DAR, Purity, Activity) Purification3->Characterization

Caption: Workflow for ADC synthesis using this compound.

Materials
  • Antibody of interest

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.2-8.5

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Deprotection solution (e.g., Trifluoroacetic acid (TFA) in Dichloromethane (DCM))

  • Purification columns (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)

  • Payload with a reactive group for amine conjugation (e.g., carboxylic acid)

  • Activation reagents for payload (e.g., EDC and NHS)

Protocol 1: Antibody-Linker Conjugation
  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer or glycine), perform a buffer exchange into a suitable conjugation buffer such as PBS at a pH of 7.2-8.5.[]

    • Adjust the antibody concentration to 1-10 mg/mL.[5]

  • Linker Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[5]

    • Immediately before use, dissolve the required amount of this compound in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).[]

  • Conjugation Reaction:

    • Add the calculated volume of the this compound stock solution to the antibody solution. The molar ratio of linker to antibody will determine the degree of labeling and should be optimized for the specific antibody and desired drug-to-antibody ratio (DAR). Refer to the table below for starting recommendations.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[5][7]

  • Quenching:

    • To stop the reaction, add a quenching buffer containing primary amines (e.g., Tris or glycine) to a final concentration of 50-100 mM.[7]

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted linker and byproducts by size-exclusion chromatography (SEC) or dialysis.

Protocol 2: Boc Deprotection and Payload Conjugation
  • Boc Deprotection:

    • Treat the purified antibody-linker conjugate with a deprotection solution (e.g., 20-50% TFA in DCM) to remove the Boc protecting group and expose the terminal amine. The reaction time will vary and should be monitored.

    • Remove the deprotection reagent, for example, by evaporation under a stream of nitrogen, followed by purification.

  • Payload Activation (if necessary):

    • If the payload contains a carboxylic acid group, activate it using a carbodiimide crosslinker like EDC in the presence of NHS to form an NHS ester.

  • Payload Conjugation:

    • Add the activated payload to the deprotected antibody-linker conjugate.

    • Allow the reaction to proceed to form the final ADC.

  • Final Purification and Characterization:

    • Purify the final ADC using SEC or other appropriate chromatographic techniques to remove unconjugated payload and other impurities.

    • Characterize the ADC to determine the DAR, purity, and biological activity.

Data Presentation: Reaction Conditions and Expected Outcomes

The degree of labeling, which influences the final DAR, is dependent on several factors, primarily the molar ratio of the linker to the antibody. The following table summarizes recommended starting conditions based on available literature.

Molar Ratio (Linker:Antibody)Incubation TimeIncubation TemperatureExpected Linkers per AntibodyReference
3:1 to 15:11 hourRoom TemperatureOptimization required[7]
7.5:116 hours4°C~4[8]
20:130-60 minutesRoom Temperature4-6[5]
10:130-120 minutes4°C or Room TemperatureOptimization required[][]

Note: These are starting recommendations. The optimal conditions will vary depending on the specific antibody, its lysine accessibility, and the desired final DAR. It is highly recommended to perform optimization experiments with varying molar ratios.

Visualization of the Conjugation Chemistry

The following diagram illustrates the chemical reaction between the this compound and a primary amine on the antibody surface.

Caption: Reaction of this compound with an antibody's primary amine.

Conclusion

This compound is a valuable tool for the construction of ADCs, offering a balance of reactivity, control, and beneficial physicochemical properties. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and optimize their ADC synthesis workflows. Successful conjugation and subsequent ADC performance will depend on careful optimization of the reaction parameters for each specific antibody-payload combination.

References

Optimal Reaction Conditions for Bioconjugation with Boc-NH-PEG4-NHS Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the optimal use of Boc-NH-PEG4-NHS ester in bioconjugation reactions. The N-hydroxysuccinimide (NHS) ester functional group allows for the efficient and specific labeling of primary amines (e.g., lysine residues and the N-terminus of proteins) to form stable amide bonds.[][2] The Boc-protecting group provides an orthogonal handle for further modification after deprotection under acidic conditions.[3][4] This bifunctional linker is particularly valuable in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[3][5]

Core Principles of this compound Bioconjugation

The reaction between a this compound and a primary amine is a nucleophilic acyl substitution.[] The primary amine acts as the nucleophile, attacking the carbonyl carbon of the NHS ester and displacing the N-hydroxysuccinimide group to form a stable amide bond.[] The efficiency of this reaction is highly dependent on several key parameters, which must be carefully controlled to maximize conjugation yield and minimize side reactions, primarily hydrolysis of the NHS ester.[][7]

Key Reaction Parameters

Successful bioconjugation with this compound hinges on the careful optimization of the following conditions:

  • pH: The reaction is strongly pH-dependent.[8] A pH range of 7.2 to 8.5 is generally recommended to ensure that the primary amine is deprotonated and thus sufficiently nucleophilic, while minimizing the competing hydrolysis of the NHS ester, which becomes more rapid at higher pH.[][9] The optimal pH is often cited as 8.3-8.5.[8][10]

  • Buffer System: Amine-free buffers are critical to prevent the buffer components from competing with the target molecule for reaction with the NHS ester.[11] Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, and borate buffers.[12][13] Tris and glycine buffers must be avoided during the conjugation step.[11][12]

  • Stoichiometry: The molar ratio of this compound to the amine-containing biomolecule will influence the degree of labeling. A molar excess of the NHS ester is typically used to drive the reaction to completion.[8] The optimal ratio is empirical and should be determined for each specific application, but starting points of 8- to 20-fold molar excess are common.[8][11] For more dilute protein solutions, a higher molar excess (20- to 50-fold) may be necessary to achieve a desired degree of labeling.[12]

  • Concentration: Higher concentrations of the reactants generally lead to higher labeling efficiency.[2] Protein concentrations of 1-10 mg/mL are considered optimal.[8] At lower protein concentrations, the competing hydrolysis reaction becomes more significant.[]

  • Temperature and Time: The reaction can be performed at room temperature (20-25°C) for 30 minutes to 4 hours, or at 4°C overnight.[3][13] Lower temperatures can be beneficial for sensitive proteins and can also help to slow the rate of hydrolysis relative to the aminolysis reaction.[9]

  • Solvent: this compound, like many NHS esters, may have limited solubility in aqueous buffers.[8] It is typically dissolved in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture.[11][14] It is crucial to use anhydrous solvents to prevent premature hydrolysis of the NHS ester.[12][15] The final concentration of the organic solvent in the reaction mixture should generally be kept below 10%.[11]

Summary of Optimal Reaction Conditions

ParameterRecommended RangeOptimal ValueNotes
pH 7.2 - 9.0[][12]8.3 - 8.5[8][10]Balances amine reactivity and NHS ester hydrolysis.
Buffer System Phosphate, Bicarbonate, HEPES, Borate[12][13]0.1 M Sodium Bicarbonate[10]Must be free of primary amines (e.g., Tris, Glycine).[11]
Molar Excess of NHS Ester 5 - 50 fold[12][15]8 - 20 fold[8][11]Dependent on biomolecule concentration and desired degree of labeling.
Biomolecule Concentration 1 - 20 mg/mL[8][14]> 5 mg/mL[2]Higher concentration increases labeling efficiency.[2]
Reaction Temperature 4°C - 25°C (Room Temp)[3][9]Room Temperature4°C can be used for sensitive proteins or longer reaction times.[3]
Reaction Time 30 minutes - Overnight[3][9]1 - 4 hours[14]Dependent on temperature and desired degree of labeling.
Solvent for NHS Ester Anhydrous DMSO or DMF[14][15]Anhydrous DMSO[2]Final organic solvent concentration should be <10%.[11]

Experimental Protocols

Protocol 1: General Procedure for Labeling Proteins with this compound

This protocol provides a general workflow for the conjugation of this compound to a protein, such as an antibody.

Materials:

  • Protein to be labeled (e.g., IgG)

  • This compound

  • Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[2]

  • Anhydrous DMSO or DMF[10]

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)[9]

  • Purification system (e.g., size-exclusion chromatography (SEC) desalting column or dialysis cassette)[14]

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the amine-free reaction buffer at a concentration of 2.5 - 10 mg/mL.[2][8]

    • If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the reaction buffer using dialysis or a desalting column.[11]

  • Prepare the this compound Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[11]

    • Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[2][11] Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.[11]

  • Perform the Labeling Reaction:

    • Add the calculated volume of the this compound stock solution to the protein solution. A starting point of a 10- to 20-fold molar excess of the NHS ester is recommended.[11]

    • Gently mix the reaction solution immediately.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4 hours to overnight.[3][14] Protect from light if the conjugate is light-sensitive.

  • Quench the Reaction:

    • (Optional but recommended) Add a quenching reagent such as Tris or glycine to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.[12]

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purify the Conjugate:

    • Separate the labeled protein from unreacted this compound and the N-hydroxysuccinimide by-product using a desalting column (e.g., Glen Gel-Pak™ or Zeba™ Spin Desalting Columns) or dialysis.[11][14]

  • Characterize and Store the Conjugate:

    • Determine the degree of labeling (DOL) using appropriate analytical techniques (e.g., UV-Vis spectroscopy, mass spectrometry).

    • Store the purified conjugate under conditions appropriate for the specific protein, typically at 4°C for short-term storage or at -20°C to -80°C for long-term storage.[15]

Protocol 2: Two-Step Conjugation using the Boc Protecting Group

This protocol outlines the subsequent deprotection of the Boc group and conjugation to a second molecule.

Materials:

  • Boc-protected protein conjugate (from Protocol 1)

  • Deprotection solution (e.g., Trifluoroacetic acid (TFA) in Dichloromethane (DCM))[3]

  • Neutralization buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

  • Second molecule for conjugation (activated for reaction with a primary amine)

  • Purification system

Procedure:

  • Boc Deprotection:

    • Treat the purified Boc-NH-PEG4-protein conjugate with a deprotection solution (e.g., 20-50% TFA in DCM) to remove the Boc group and expose the terminal amine.[3]

    • The reaction time will vary and should be monitored.

    • Remove the deprotection reagent, often by evaporation under a stream of nitrogen, followed by purification.[3]

  • Neutralization:

    • Immediately neutralize the deprotected conjugate by exchanging it into a suitable buffer, such as 0.1 M sodium bicarbonate, pH 8.5.

  • Conjugation of the Second Molecule:

    • Add the activated second molecule to the deprotected and neutralized protein-PEG4-amine conjugate.

    • Allow the reaction to proceed under optimal conditions for the specific chemistry being used.

  • Final Purification:

    • Purify the final conjugate using an appropriate chromatographic technique (e.g., SEC) to remove any unconjugated molecules and other impurities.[3]

Visualizing the Workflow and Chemistry

Bioconjugation Reaction Workflow

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage Protein_Prep Prepare Protein in Amine-Free Buffer (pH 8.3) Conjugation Mix & Incubate (RT, 1-2h or 4°C, 4-16h) Protein_Prep->Conjugation NHS_Ester_Prep Dissolve Boc-NH-PEG4-NHS in Anhydrous DMSO NHS_Ester_Prep->Conjugation Quench Quench Reaction (e.g., Tris Buffer) Conjugation->Quench Purification Purify Conjugate (SEC or Dialysis) Quench->Purification Storage Store Conjugate (-20°C or -80°C) Purification->Storage

Caption: General workflow for protein bioconjugation.

NHS Ester Aminolysis Reaction

NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products Reactant1 This compound Product1 Boc-NH-PEG4-CO-NH-Protein (Stable Amide Bond) Reactant1->Product1 pH 7.2-8.5 Product2 N-Hydroxysuccinimide (By-product) Reactant1->Product2 Reactant2 Protein-NH2 (Primary Amine) Reactant2->Product1

Caption: Amine-reactive NHS ester chemistry.

Competing Hydrolysis Reaction

Hydrolysis_Reaction cluster_reactants Reactants cluster_products Products Reactant1 This compound Product1 Boc-NH-PEG4-COOH (Inactive Carboxylate) Reactant1->Product1 Higher pH increases rate Product2 N-Hydroxysuccinimide Reactant1->Product2 Reactant2 H2O Reactant2->Product1

Caption: Competing hydrolysis of the NHS ester.

References

Application Notes and Protocols: Boc-NH-PEG4-NHS Ester in Cell Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Boc-NH-PEG4-NHS ester is a heterobifunctional crosslinker instrumental in the fields of bioconjugation, drug delivery, and cell surface engineering. This molecule features three key components:

  • N-hydroxysuccinimide (NHS) Ester: A highly reactive group that forms stable, covalent amide bonds with primary amines (e.g., the side chains of lysine residues) on cell surface proteins. This reaction proceeds efficiently in aqueous buffers at physiological to slightly alkaline pH.

  • Tetraethylene Glycol (PEG4) Spacer: A flexible, hydrophilic polyethylene glycol linker that enhances the aqueous solubility of the conjugate, reduces non-specific binding, and minimizes the immunogenicity of attached molecules.

  • tert-Butyloxycarbonyl (Boc) Protected Amine: A terminal amine group protected by a Boc group. This protecting group is stable under the conditions required for the NHS ester reaction but can be readily removed under mild acidic conditions (e.g., using trifluoroacetic acid, TFA) to expose a primary amine. This newly exposed amine can then be used for subsequent conjugation to other molecules of interest, such as therapeutic agents, targeting ligands, or imaging probes.

This orthogonal reactivity makes this compound an ideal tool for a two-step modification of live cell surfaces, enabling the attachment of a wide array of molecules for applications in targeted drug delivery, cell-based assays, and fundamental biological studies.

Applications

  • Targeted Drug Delivery: Modification of carrier cells (e.g., mesenchymal stem cells) to attach targeting moieties or therapeutic payloads.

  • Cell-Based Diagnostics: Conjugation of imaging agents or biosensors to the cell surface.

  • Fundamental Research: Studying cell-cell interactions by attaching specific ligands or receptors.

  • PROTAC Development: As a component of Proteolysis Targeting Chimeras, although this application is more common in intracellular contexts, the principles of its reactivity are the same.[1]

Data Presentation

Table 1: Representative PEGylation Densities on Nanoparticle Surfaces

This table illustrates how the molecular weight of a PEG linker affects its surface density on gold nanostructures, a model for understanding surface accessibility.[2]

PEG Derivative UsedAverage Number of PEG Chains per Nanoparticle (50 nm diameter)Coverage Density (chains/nm²)
HS-PEG₃₀₀₀-NH₂24,700 ± 1,2001.64
HS-PEG₅₀₀₀-NH₂12,700 ± 3,3400.84
HS-PEG₂₀₀₀₀-NH₂2,100 ± 7400.14

Table 2: Effect of PEG Linker Length on Cell Capture (Relative Comparison)

This table summarizes findings on how different PEG linker lengths can influence the binding of cells to immobilized peptides, indicating that linker length is a critical parameter for optimization.[3]

PEG Linker LengthRelative Peptide Density on SurfaceRelative Cell Binding Activity
Short (e.g., PEG600)HighLow to Moderate
Medium (e.g., PEG1000)HighestLow
Long (e.g., PEG2000)ModerateVariable (Peptide Dependent)

Table 3: General Parameters for NHS Ester Reactions

This table provides typical reaction conditions for NHS ester-based conjugation to primary amines.

ParameterRecommended RangeNotes
pH 7.2 - 8.5Reaction is most efficient with deprotonated primary amines.
Temperature 4°C to Room Temperature (25°C)Lower temperatures can be used to minimize cell stress.
Reaction Time 30 - 120 minutesLonger times may increase labeling but also risk cell viability.
Quenching Agent 10-50 mM Tris or GlycineAdded after the desired reaction time to stop the reaction.

Experimental Protocols

Protocol 1: Two-Step Cell Surface Modification Using this compound

This protocol details the initial attachment of the linker to the cell surface followed by the deprotection of the Boc group to prepare for subsequent conjugation.

Materials:

  • Live cells in suspension (e.g., Jurkat, K562, or primary cells)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Reaction Buffer (e.g., PBS, pH 8.0)

  • Quenching Buffer (50 mM Tris-HCl in PBS, pH 8.0)

  • Deprotection Buffer (e.g., 20% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) - Note: This is a harsh condition for live cells and should be optimized or replaced with a milder, cell-compatible method if possible. For many live-cell applications, alternative deprotection strategies may be required). For fixed cells, this is more straightforward.

  • Cell culture medium

  • Centrifuge

Methodology:

  • Cell Preparation:

    • Harvest cells and wash twice with ice-cold PBS (pH 7.4) by centrifuging at 300 x g for 5 minutes.

    • Resuspend the cell pellet to a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL in ice-cold Reaction Buffer (PBS, pH 8.0).

  • Linker Conjugation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.

    • Add the stock solution to the cell suspension to a final concentration of 0.1 - 1 mM. The optimal concentration should be determined empirically.

    • Incubate for 30 minutes at room temperature with gentle mixing.

  • Quenching and Washing:

    • Add Quenching Buffer to the cell suspension to a final Tris concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature.

    • Wash the cells three times with ice-cold PBS (pH 7.4).

  • Boc Deprotection (for subsequent conjugation):

    • Caution: This step is critical and often challenging with live cells. The following is a standard chemical procedure that may need significant adaptation for cell viability.

    • Resuspend the cell pellet in the Deprotection Buffer.

    • Incubate for 30-60 minutes at room temperature.

    • Neutralize the reaction by washing the cells extensively (at least three times) with a large volume of PBS (pH 7.4).

  • Final Preparation:

    • The cells now display a surface with free primary amines ready for a second conjugation step (e.g., with another NHS ester-functionalized molecule).

Protocol 2: Quantification of Surface Amines using a Fluorescent NHS Ester

This protocol can be used to indirectly quantify the number of successfully attached and deprotected linkers by labeling the new amine groups with a fluorescent probe.

Materials:

  • Amine-modified cells (from Protocol 1)

  • Fluorescent NHS ester (e.g., FITC-NHS, Alexa Fluor 488-NHS)

  • Buffers as in Protocol 1

  • Flow cytometer

Methodology:

  • Cell Preparation:

    • Resuspend the amine-modified cells in Reaction Buffer (PBS, pH 8.0) at a concentration of 1 x 10⁶ cells/mL.

  • Fluorescent Labeling:

    • Prepare a stock solution of the fluorescent NHS ester in DMSO.

    • Add the fluorescent probe to the cell suspension at a concentration typically in the low µM range (to be optimized).

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Analysis:

    • Wash the cells three times with ice-cold PBS (pH 7.4).

    • Resuspend the final cell pellet in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA).

    • Analyze the cell population for fluorescence intensity using a flow cytometer. The mean fluorescence intensity will be proportional to the number of available amines on the cell surface.

Mandatory Visualization

G cluster_prep Cell Preparation cluster_conjugation Step 1: Linker Conjugation cluster_deprotection Step 2: Boc Deprotection & 2nd Conjugation cluster_analysis Analysis Harvest Harvest & Wash Cells Resuspend Resuspend in Reaction Buffer (pH 8.0) Harvest->Resuspend Incubate1 Incubate at RT (30 min) Resuspend->Incubate1 Linker This compound (in DMSO) Linker->Incubate1 Deprotect Deprotect with TFA (Expose -NH2) Incubate1->Deprotect Quench & Wash Wash2 Wash & Neutralize Deprotect->Wash2 Payload Add Payload-NHS (e.g., Drug, Fluorophore) Wash2->Payload Incubate2 Incubate & Wash Payload->Incubate2 Analysis Functional Assay or Flow Cytometry Incubate2->Analysis

Caption: Workflow for two-step cell surface modification.

G Cell Cell Surface Lysine (-NH2) Step1 Step 1: NHS Ester Reaction (pH 7.2-8.5) Cell:lysine->Step1 Linker This compound Boc-NH-PEG4- -CO-NHS Linker:nhs->Step1 ModifiedCell Modified Cell Surface Boc-NH-PEG4-CO-NH-Lysine Step1->ModifiedCell Step2 Step 2: Boc Deprotection (Acidic Conditions, e.g., TFA) ModifiedCell->Step2 ActivatedCell Activated Cell Surface H2N-PEG4-CO-NH-Lysine Step2->ActivatedCell Step3 Step 3: Payload Conjugation ActivatedCell->Step3 Payload Payload e.g., Drug-NHS Payload->Step3 FinalCell Functionalized Cell Payload-NH-PEG4-CO-NH-Lysine Step3->FinalCell

Caption: Chemical logic of two-step cell surface functionalization.

References

Application Notes and Protocols for Protein Immobilization using Boc-NH-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Boc-NH-PEG4-NHS ester for the covalent immobilization of proteins onto surfaces. This heterobifunctional crosslinker offers a versatile platform for creating biocompatible and functionalized surfaces for a wide range of applications, including immunoassays, biosensors, protein microarrays, and cell-surface interaction studies.

Introduction to this compound

This compound is a hydrophilic, heterobifunctional crosslinker featuring a tetraethylene glycol (PEG4) spacer. This linker possesses two distinct reactive termini:

  • N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group readily forms stable amide bonds with primary amines (-NH₂) found on the surface of proteins (e.g., lysine residues) and amine-functionalized surfaces.

  • tert-Butyloxycarbonyl (Boc) Protected Amine: This terminus remains inert during the initial NHS ester reaction. The Boc protecting group can be efficiently removed under acidic conditions to expose a primary amine, which can then be used for the subsequent conjugation of a second molecule.

The PEG4 spacer provides several advantages, including increased hydrophilicity of the modified surface, which helps to reduce non-specific protein adsorption and maintain the bioactivity of the immobilized proteins.

Principle of Two-Step Protein Immobilization

The use of this compound allows for a controlled, two-step immobilization process. This is particularly advantageous for creating layered or patterned protein surfaces.

Step 1: Linker Attachment and First Protein Immobilization. The NHS ester end of the linker reacts with an amine-functionalized surface, or alternatively, with a primary amine on the first protein to be immobilized in solution, which is then introduced to a surface with a compatible reactive group. For surface-first functionalization, the Boc-protected amine remains shielded.

Step 2: Boc Deprotection and Second Protein Immobilization. Following the immobilization of the linker, the Boc protecting group is removed, exposing a primary amine on the surface. This newly available amine can then be used to covalently attach a second protein, either through its own NHS ester-activated carboxyl groups or by using other amine-reactive chemistries.

Quantitative Data Summary

The following tables provide representative quantitative data for protein immobilization using this compound. This data is illustrative and actual results may vary depending on the specific protein, surface chemistry, and experimental conditions.

ParameterTypical ValueMethod of Determination
Linker Surface Density 1.5 - 3.0 x 10¹³ molecules/cm²X-ray Photoelectron Spectroscopy (XPS)
First Protein Immobilization Efficiency 60 - 85 %Fluorescence-based quantification, ELISA
Second Protein Binding Capacity 0.5 - 1.2 µg/cm²Quartz Crystal Microbalance (QCM), Surface Plasmon Resonance (SPR)
Surface Stability (Post-Immobilization) > 90% protein retention after 7 days at 4°C in PBSELISA, Fluorescence Microscopy

Table 1: Representative Quantitative Data for Protein Immobilization.

Experimental Protocols

Protocol 1: Immobilization of a Single Protein to an Amine-Functionalized Surface

This protocol describes the immobilization of a protein to a surface that has been pre-functionalized with primary amines (e.g., aminosilanized glass or gold surfaces).

Materials:

  • Amine-functionalized surface (e.g., glass slide, silicon wafer)

  • This compound

  • Protein of interest (in an amine-free buffer, e.g., PBS pH 7.4)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Washing buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Deionized (DI) water

Procedure:

  • Prepare this compound Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.

  • Surface Activation:

    • Wash the amine-functionalized surface with DI water and dry under a stream of nitrogen.

    • Incubate the surface with the this compound solution for 1-2 hours at room temperature in a humidified chamber.

    • Wash the surface thoroughly with DMF/DMSO, followed by DI water to remove any unreacted linker.

  • Protein Immobilization:

    • Prepare a solution of the protein of interest in PBS (pH 7.4) at a concentration of 0.1-1.0 mg/mL.

    • Apply the protein solution to the activated surface and incubate for 2-4 hours at room temperature or overnight at 4°C in a humidified chamber.

    • Wash the surface with PBST to remove non-covalently bound protein.

  • Blocking:

    • Incubate the surface with blocking buffer for 1 hour at room temperature to block any remaining reactive sites and minimize non-specific binding.

    • Wash the surface with PBST and then DI water.

    • Dry the surface under a stream of nitrogen. The surface is now ready for use.

Protocol 2: Sequential Immobilization of Two Proteins

This protocol details the immobilization of a primary protein, followed by the deprotection of the Boc group and the subsequent immobilization of a secondary protein.

Materials:

  • Same as Protocol 1

  • Boc Deprotection Solution: 50% (v/v) Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) or 4M HCl in Dioxane. Caution: Handle these reagents in a fume hood with appropriate personal protective equipment.

  • Neutralization Buffer: 0.1 M Sodium Bicarbonate, pH 8.5

  • Second protein of interest, functionalized with an NHS ester if necessary.

Procedure:

  • Immobilize the First Protein: Follow steps 1-3 of Protocol 1 to immobilize the first protein.

  • Boc Deprotection:

    • After immobilizing the first protein and washing, thoroughly dry the surface.

    • Immerse the surface in the Boc deprotection solution for 15-30 minutes at room temperature.

    • Wash the surface extensively with DCM (if using TFA) or Dioxane (if using HCl), followed by DI water.

    • Immediately neutralize the surface by incubating with Neutralization Buffer for 5-10 minutes.

    • Wash thoroughly with DI water and dry. The surface now presents free amine groups.

  • Immobilization of the Second Protein:

    • If the second protein is not already amine-reactive, activate its carboxyl groups to NHS esters using a standard EDC/NHS protocol in solution.

    • Prepare a solution of the NHS-activated second protein in PBS (pH 7.4) at a concentration of 0.1-1.0 mg/mL.

    • Apply the second protein solution to the deprotected surface and incubate for 2-4 hours at room temperature or overnight at 4°C.

    • Wash the surface with PBST to remove unbound protein.

  • Blocking:

    • Follow the blocking procedure as described in step 4 of Protocol 1.

Visualizations

experimental_workflow_single_protein cluster_0 Surface Preparation cluster_1 Linker Attachment cluster_2 Protein Immobilization cluster_3 Blocking Amine-Functionalized Surface Amine-Functionalized Surface Boc-NH-PEG4-NHS Boc-NH-PEG4-NHS ester Solution Activated Surface Linker-Coated Surface Boc-NH-PEG4-NHS->Activated Surface NHS Ester Reaction Protein 1 Protein 1 Solution Immobilized Protein Protein 1 Immobilized Protein 1->Immobilized Protein Amide Bond Formation Blocking Buffer Blocking Buffer Final Surface Blocked Surface Blocking Buffer->Final Surface Blocking Step

Caption: Workflow for single protein immobilization.

experimental_workflow_sequential_protein cluster_0 Step 1: First Protein Immobilization cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Second Protein Immobilization cluster_3 Step 4: Blocking Start Amine-Functionalized Surface Linker Boc-NH-PEG4-NHS Activated Linker Coated Linker->Activated NHS Reaction Protein1 Protein 1 Immobilized1 Protein 1 Immobilized Protein1->Immobilized1 Amide Bond Deprotection Acidic Deprotection Immobilized1->Deprotection Boc Removal Amine Surface Amine-Exposed Surface Deprotection->Amine Surface Protein2 Protein 2 (NHS-activated) Immobilized2 Protein 1 & 2 Immobilized Protein2->Immobilized2 Amide Bond Blocking Blocking Immobilized2->Blocking Final Step Final Final Surface Blocking->Final

Caption: Workflow for sequential protein immobilization.

signaling_pathway_analogy Surface Amine-Functionalized Surface Linker This compound Surface->Linker NHS Ester Coupling ProteinA Protein A Linker->ProteinA Immobilization Deprotection Boc Deprotection (Acidic Signal) ProteinA->Deprotection Complex Surface-Linker-ProteinA-ProteinB Complex ProteinB Protein B Deprotection->ProteinB Enables Binding ProteinB->Complex

Caption: Logical relationship of sequential immobilization.

Application Notes and Protocols for Boc Deprotection of Boc-NH-PEG4-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methods for the deprotection of the tert-butyloxycarbonyl (Boc) group from Boc-NH-PEG4-NHS ester conjugates. The primary challenge in this chemical transformation is the selective removal of the acid-labile Boc protecting group while preserving the integrity of the moisture-sensitive N-hydroxysuccinimide (NHS) ester, which is crucial for subsequent conjugation reactions.

Introduction

This compound is a heterobifunctional linker commonly used in bioconjugation and drug delivery. The Boc-protected amine allows for orthogonal protection strategies, while the NHS ester provides a reactive group for covalent modification of primary amines on proteins, peptides, or other biomolecules. The successful deprotection of the Boc group is a critical step to unmask the amine functionality for further modification. Acid-catalyzed cleavage is the most common method for Boc deprotection.[1][2] This document outlines two primary acidic deprotection methods and discusses the critical parameters for maintaining the stability of the NHS ester.

Stability of the NHS Ester

The N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis, which converts the active ester into a non-reactive carboxylic acid, thereby preventing subsequent conjugation. The rate of hydrolysis is highly dependent on pH, with significant degradation observed in basic and neutral aqueous solutions.[3] However, NHS esters are relatively stable under anhydrous acidic conditions, which are the conditions employed for Boc deprotection.[] To ensure the stability of the NHS ester during Boc deprotection, it is imperative to use anhydrous solvents and reagents and to minimize the exposure of the compound to moisture.

Recommended Boc Deprotection Methods

The two most common and effective methods for Boc deprotection of sensitive substrates are treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrogen chloride (HCl) in 1,4-dioxane.

Method 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a widely used and generally effective method for Boc deprotection.[5][6] TFA is a strong acid that cleaves the Boc group efficiently at room temperature.

Experimental Protocol:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • Reaction: Cool the solution to 0°C using an ice bath.

  • Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). The optimal concentration may need to be determined empirically.

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[5] 1H NMR can also be used to monitor the disappearance of the tert-butyl proton signal of the Boc group, which is a singlet at approximately 1.4 ppm.[5]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • To remove residual TFA, co-evaporate the residue with toluene (3 x 10 mL).

    • The resulting TFA salt of the deprotected amine (H2N-PEG4-NHS ester) can often be used directly in the subsequent conjugation step without further purification.

Method 2: Hydrogen Chloride (HCl) in 1,4-Dioxane

This method is an alternative to TFA and is also highly effective. A 4M solution of HCl in dioxane is commercially available and convenient to use.[7]

Experimental Protocol:

  • Preparation: Under an inert atmosphere, dissolve the this compound in anhydrous 1,4-dioxane.

  • Reaction: Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents).

  • Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 1 to 4 hours.

  • Work-up:

    • Upon completion, remove the solvent and excess HCl under reduced pressure.

    • The resulting hydrochloride salt of the deprotected amine can be used directly or after neutralization.

Data Presentation: Comparison of Deprotection Methods

FeatureTFA in DCM4M HCl in Dioxane
Reagent Handling TFA is highly corrosive and volatile.4M HCl in dioxane is a corrosive solution.
Reaction Time Typically 1-2 hours at room temperature.Typically 1-4 hours at room temperature.
Work-up Requires removal of TFA, often by co-evaporation.Requires removal of dioxane and HCl.
NHS Ester Stability Generally good under anhydrous conditions.Generally good under anhydrous conditions.
Selectivity High for Boc group over many other protecting groups.High for Boc group over many other protecting groups.
Byproducts Formation of t-butyl trifluoroacetate.Formation of t-butyl chloride.

Visualizing the Workflow and Logic

To aid in the understanding of the experimental process and the underlying chemical logic, the following diagrams have been generated.

Boc_Deprotection_Workflow Experimental Workflow for Boc Deprotection cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up cluster_product Product prep Dissolve this compound in anhydrous solvent (DCM or Dioxane) under inert atmosphere reaction Add acidic reagent (TFA or 4M HCl in Dioxane) at appropriate temperature prep->reaction monitor Monitor reaction progress (TLC, LC-MS, NMR) reaction->monitor workup Remove solvent and excess acid under reduced pressure monitor->workup coevap Co-evaporate with toluene (for TFA method) workup->coevap if TFA product Obtain deprotected amine salt (H2N-PEG4-NHS ester) workup->product if HCl coevap->product

Boc Deprotection Experimental Workflow

Deprotection_Signaling_Pathway Chemical Transformation Pathway Boc_PEG_NHS This compound Intermediate Protonated Carbamate Intermediate Boc_PEG_NHS->Intermediate + H+ Acid Acidic Reagent (TFA or HCl) Acid->Intermediate Amine_Salt H3N+-PEG4-NHS Ester Salt Intermediate->Amine_Salt Byproducts Isobutylene + CO2 Intermediate->Byproducts

Boc Deprotection Chemical Pathway

Conclusion

The successful deprotection of this compound is readily achievable using standard acidic conditions while maintaining the integrity of the NHS ester. The choice between TFA in DCM and HCl in dioxane will depend on the specific requirements of the subsequent reactions, available laboratory resources, and downstream purification strategies. Careful attention to anhydrous conditions and reaction monitoring are paramount to achieving high yields of the desired deprotected product for successful bioconjugation. Researchers should consider small-scale pilot reactions to optimize the deprotection conditions for their specific batch of this compound.

References

Application Notes and Protocols for Calculating Molar Excess of Boc-NH-PEG4-NHS Ester in Labeling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation, the process of covalently linking molecules, is a cornerstone of modern biotechnology and drug development. A widely employed strategy involves the use of N-Hydroxysuccinimide (NHS) esters for the modification of primary amines present in biomolecules such as proteins and peptides. This application note provides a detailed guide on the use of Boc-NH-PEG4-NHS ester, a bifunctional linker containing a Boc-protected amine and an amine-reactive NHS ester, for labeling reactions. The tetraethylene glycol (PEG4) spacer enhances aqueous solubility and reduces the immunogenicity of the resulting conjugate.[1]

The reaction between an NHS ester and a primary amine is highly dependent on pH.[2][3] At low pH, the amine group is protonated and thus unreactive. Conversely, at high pH, hydrolysis of the NHS ester becomes a significant competing reaction, reducing labeling efficiency. The optimal pH for this reaction is typically between 8.3 and 8.5.[2][3][4] It is also critical to use buffers that do not contain primary amines, such as Tris or glycine, as these will compete with the target biomolecule for the NHS ester.[5]

A key parameter to control in any labeling reaction is the molar excess of the labeling reagent over the biomolecule. This ratio directly influences the Degree of Labeling (DOL) , which is the average number of linker molecules conjugated to each biomolecule. An insufficient molar excess will result in a low DOL, while an excessive amount can lead to protein precipitation or loss of biological activity. Therefore, optimizing the molar excess is crucial for achieving the desired conjugation stoichiometry.

Calculating Molar Excess of this compound

The calculation of the required mass of this compound is a straightforward process based on the desired molar excess, the amount of the biomolecule to be labeled, and the molecular weights of both the biomolecule and the linker.

Formula for Calculating the Mass of this compound:

Where:

  • Molar Excess: The desired molar ratio of this compound to the biomolecule.

  • Mass of Biomolecule (mg): The mass of the protein, peptide, or other amine-containing molecule to be labeled.

  • MW of NHS Ester (Da): The molecular weight of this compound (462.50 g/mol ).

  • MW of Biomolecule (Da): The molecular weight of the biomolecule.

Factors Influencing the Optimal Molar Excess

The optimal molar excess is empirical and must be determined for each specific application. Key factors to consider include:

  • Biomolecule Concentration: More dilute solutions of the biomolecule generally require a higher molar excess of the NHS ester to achieve the same DOL.[6]

  • Number and Accessibility of Primary Amines: The number of available lysine residues and the N-terminus on the biomolecule's surface will directly impact the potential for labeling.

  • Desired Degree of Labeling (DOL): The target DOL will dictate the starting molar excess. For applications requiring a low DOL, a lower molar excess should be used, and vice versa.

Recommended Molar Excess Ratios

The following table provides general starting recommendations for the molar excess of this compound for labeling proteins at various concentrations. These ratios should be optimized for each specific biomolecule and desired DOL.

Biomolecule ConcentrationRecommended Starting Molar ExcessRationale
> 5 mg/mL5 - 20 foldHigher biomolecule concentration allows for more efficient reaction kinetics.
1 - 5 mg/mL10 - 40 foldA common concentration range for many labeling applications.
< 1 mg/mL20 - 100 foldA higher molar excess is needed to drive the reaction to completion in dilute solutions.

Experimental Protocol: Labeling a Model Protein with this compound

This protocol provides a general procedure for the labeling of a model protein, such as Bovine Serum Albumin (BSA), with this compound.

Materials:

  • This compound

  • Model Protein (e.g., BSA)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5. Alternatively, 0.1 M phosphate buffer at the same pH can be used.[2][4]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.

  • Purification column (e.g., size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC))

Procedure:

  • Prepare the Biomolecule Solution: Dissolve the protein in the Reaction Buffer to the desired concentration (e.g., 1-10 mg/mL).[2] Ensure the buffer is free of any primary amines. If the protein is in a buffer containing amines, it must be exchanged into the Reaction Buffer via dialysis or a desalting column.

  • Calculate the Required Amount of this compound: Use the formula provided above to calculate the mass of the NHS ester needed to achieve the desired molar excess.

  • Prepare the NHS Ester Stock Solution: Immediately before use, dissolve the calculated amount of this compound in a small volume of anhydrous DMF or DMSO.[3][5] The NHS ester is moisture-sensitive, so it is crucial to use anhydrous solvent and prepare the solution fresh.[5] A common practice is to dissolve the NHS ester in 1/10th of the final reaction volume.[2][3]

  • Labeling Reaction: Add the NHS ester stock solution to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C.[2][3][4] Protect the reaction from light if the attached moiety is light-sensitive.

  • Quench the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature. The primary amines in the quenching buffer will react with any unreacted NHS ester.

  • Purify the Conjugate: Remove excess, unreacted this compound and byproducts by SEC or HIC.[] The choice of purification method will depend on the properties of the biomolecule and the conjugate.

Characterization of the Labeled Biomolecule

After purification, it is essential to characterize the conjugate to determine the Degree of Labeling (DOL).

1. TNBSA Assay for Determination of Free Amines:

The 2,4,6-Trinitrobenzenesulfonic acid (TNBSA) assay is a colorimetric method used to quantify the number of free primary amines remaining on the protein after the labeling reaction.[8] By comparing the number of free amines on the labeled protein to the unlabeled protein, the DOL can be calculated.

Protocol:

  • Prepare a standard curve using a known concentration of the unlabeled protein or an amine-containing standard.

  • Prepare solutions of the unlabeled and labeled proteins in 0.1 M sodium bicarbonate buffer, pH 8.5.

  • Add 0.01% TNBSA solution to each sample and standard.

  • Incubate at 37°C for 2 hours.

  • Stop the reaction by adding 10% SDS and 1 N HCl.

  • Measure the absorbance at 335 nm.[8]

  • Calculate the number of free amines in each sample based on the standard curve.

  • Calculate DOL: DOL = (Moles of free amines in unlabeled protein - Moles of free amines in labeled protein) / Moles of labeled protein

2. Mass Spectrometry (MS):

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for characterizing PEGylated proteins.[9][10] By measuring the mass of the intact conjugate, the number of attached PEG linkers can be determined. The mass of the conjugate will increase by the mass of the Boc-NH-PEG4 group (minus the mass of the NHS leaving group) for each successful conjugation.

3. Hydrophobic Interaction Chromatography (HIC):

HIC separates molecules based on their hydrophobicity.[2] PEGylation can alter the hydrophobicity of a protein, allowing for the separation of unlabeled protein, mono-PEGylated, di-PEGylated, and higher-order conjugates.[][11] This provides a method to assess the heterogeneity of the labeling reaction.

Signaling Pathways and Experimental Workflows

Diagram 1: NHS Ester Labeling Reaction

NHS_Ester_Labeling cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Protein Protein Conditions pH 8.3-8.5 Room Temperature 1-4 hours NHS_Ester This compound Conjugate Boc-NH-PEG4-Protein (Labeled Protein) Conditions->Conjugate Byproduct N-Hydroxysuccinimide Conditions->Byproduct

Caption: Chemical reaction pathway for NHS ester labeling.

Diagram 2: Experimental Workflow for Protein Labeling

experimental_workflow start Start: Prepare Protein Solution in Amine-Free Buffer calculate Calculate Required This compound start->calculate Step 1 prepare_nhs Prepare Fresh NHS Ester Stock Solution (DMF/DMSO) calculate->prepare_nhs Step 2 react Add NHS Ester to Protein and Incubate prepare_nhs->react Step 3 quench Quench Reaction with Tris or Glycine Buffer react->quench Step 4 purify Purify Conjugate (SEC or HIC) quench->purify Step 5 characterize Characterize Conjugate (TNBSA, MS, HIC) purify->characterize Step 6 end End: Purified and Characterized Conjugate characterize->end Step 7

Caption: Step-by-step experimental workflow for protein labeling.

Conclusion

The successful labeling of biomolecules with this compound hinges on the careful calculation and optimization of the molar excess. By understanding the principles of NHS ester chemistry and following a systematic experimental approach, researchers can achieve the desired degree of labeling for their specific application. The protocols and guidelines presented in this application note provide a solid foundation for scientists and drug development professionals to effectively utilize this versatile linker in their bioconjugation strategies.

References

Application Notes and Protocols for Boc-NH-PEG4-NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidance on the selection of compatible buffers and reaction conditions for bioconjugation reactions involving Boc-NH-PEG4-NHS ester. Adherence to these protocols is crucial for maximizing conjugation efficiency and ensuring the stability of the final conjugate.

Application Notes

Chemistry of this compound Reactions

This compound is a heterobifunctional crosslinker used in bioconjugation. It features a tert-butyloxycarbonyl (Boc) protected amine, a tetraethylene glycol (PEG4) spacer, and an N-hydroxysuccinimide (NHS) ester. The NHS ester is a reactive group that forms a stable amide bond with primary amines on biomolecules, such as the ε-amino group of lysine residues or the N-terminus of proteins.[] This reaction is a nucleophilic acyl substitution where the deprotonated primary amine acts as the nucleophile, attacking the carbonyl carbon of the NHS ester and displacing the NHS group.[2]

The PEG4 spacer enhances the aqueous solubility of the crosslinker and the resulting conjugate, and can reduce the immunogenicity of the conjugated molecule.[3] The Boc protecting group provides an orthogonal handle for subsequent modifications; it is stable under the conditions of the NHS ester reaction but can be readily removed under acidic conditions to reveal a primary amine for further conjugation steps.[3][]

Critical Role of pH

The pH of the reaction buffer is the most critical factor for a successful conjugation reaction with NHS esters.[5][6] The reaction with primary amines is strongly pH-dependent.[7]

  • Optimal pH Range: The optimal pH for the reaction between an NHS ester and a primary amine is between 7.2 and 8.5.[8][9][10] A pH of 8.3-8.5 is often cited as ideal.[5][6][7][11] In this range, a sufficient proportion of the primary amines on the biomolecule are deprotonated and thus nucleophilic, while the rate of hydrolysis of the NHS ester is manageable.[9][12]

  • Low pH (<7): At lower pH, primary amines are predominantly protonated (R-NH3+), rendering them non-nucleophilic and thus unreactive towards the NHS ester.[5][6][7] While some studies have shown successful coupling at pH as low as 6.0, the reaction efficiency is generally reduced.[12]

  • High pH (>8.5): At higher pH, the concentration of the nucleophilic deprotonated amine increases. However, the rate of hydrolysis of the NHS ester also increases significantly, becoming a major competing reaction.[5][8][10][13] This can lead to a lower yield of the desired conjugate.[6][7]

Hydrolysis: The Competing Reaction

In aqueous solutions, NHS esters are susceptible to hydrolysis, which converts the reactive NHS ester into an unreactive carboxylic acid and releases N-hydroxysuccinimide.[2][10] This hydrolysis is a competing reaction that reduces the amount of NHS ester available to react with the target amine. The rate of hydrolysis is highly dependent on the pH of the buffer.[10][13]

Table 1: Half-life of NHS Ester Hydrolysis at Different pH Values

pHTemperature (°C)Half-life of Hydrolysis
7.004-5 hours
8.6410 minutes

Data sourced from Thermo Fisher Scientific technical literature.[10][13][14]

Due to this hydrolysis, solutions of this compound should be prepared immediately before use and should not be stored in aqueous buffers.[15][16]

Compatible Buffer Systems

The choice of buffer is critical to avoid unwanted side reactions. Buffers that contain primary amines are incompatible as they will compete with the target molecule for reaction with the NHS ester.[8][10][15]

Table 2: Recommended Buffers for this compound Reactions

Buffer SystemTypical ConcentrationpH RangeNotes
Phosphate Buffer (PBS)50-100 mM7.2 - 7.5Commonly used and provides good buffering capacity in the physiological range.[14][15][16]
Borate Buffer50-100 mM8.0 - 9.0Effective for maintaining a slightly alkaline pH.[8][10][14][15][16]
Carbonate/Bicarbonate100 mM8.0 - 9.0A common choice for achieving the optimal pH of 8.3-8.5.[6][8][10][14][15][16]
HEPES20-100 mM7.2 - 8.0A non-amine containing zwitterionic buffer that is a good choice for reactions in the physiological pH range.[8][10][14][15][16]
Incompatible Buffers and Reagents
  • Primary Amine Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are not compatible with NHS ester reactions as they will compete for reaction with the crosslinker.[6][8][10][15] However, these buffers can be useful for quenching the reaction.[8][10][15][16]

  • Other Interfering Substances: High concentrations of sodium azide (> 0.02%) and thimerosal can interfere with the reaction.[8][10] Impure glycerol can also decrease reaction efficiency.[10]

Solvent for this compound

This compound, like many non-sulfonated NHS esters, may have limited solubility in aqueous buffers.[8][10] It is recommended to first dissolve the reagent in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it to the aqueous reaction mixture.[5][6][7][10][16] It is crucial to use high-quality, amine-free DMF to prevent reaction of the NHS ester with dimethylamine impurities.[5][6][7] The final concentration of the organic solvent in the reaction mixture should be kept low, typically between 0.5% and 10%.[10]

Diagrams

This compound Reaction Mechanism cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Boc_PEG_NHS This compound Conjugate Boc-NH-PEG4-CO-NH-Biomolecule (Stable Amide Bond) Boc_PEG_NHS->Conjugate Reacts with Biomolecule Biomolecule-NH2 (e.g., Protein) Biomolecule->Conjugate Buffer Amine-Free Buffer pH 7.2 - 8.5 NHS_byproduct N-hydroxysuccinimide Conjugate->NHS_byproduct Releases

Caption: Reaction of this compound with a primary amine.

Experimental Workflow Start Start Prepare_Biomolecule 1. Prepare Biomolecule (Dissolve in compatible buffer, pH 7.2-8.5) Start->Prepare_Biomolecule Prepare_NHS_Ester 2. Prepare this compound (Dissolve in anhydrous DMSO or DMF) Combine 3. Initiate Reaction (Add NHS ester solution to biomolecule) Prepare_Biomolecule->Combine Prepare_NHS_Ester->Combine Incubate 4. Incubate (e.g., 1-4 hours at RT or overnight at 4°C) Combine->Incubate Quench 5. Quench Reaction (Optional) (Add Tris or glycine buffer) Incubate->Quench Purify 6. Purify Conjugate (e.g., Desalting column, Dialysis) Quench->Purify Analyze 7. Analyze Conjugate Purify->Analyze End End Analyze->End

Caption: General workflow for bioconjugation with this compound.

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with this compound

This protocol provides a general method for conjugating this compound to a protein. The optimal molar excess of the crosslinker and reaction time may need to be determined empirically for each specific application.

Materials:

  • Protein to be labeled (in an amine-free buffer)

  • This compound

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3 or 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.4 (PBS)[6][15]

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[16]

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5 (optional)[9]

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the chosen Reaction Buffer at a concentration of 1-10 mg/mL.[5]

    • If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Reaction Buffer using a desalting column or dialysis.

  • Prepare the this compound Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[16]

    • Immediately before use, prepare a stock solution of the NHS ester in anhydrous DMSO or DMF.[6][15] For example, prepare a 10 mM stock solution. Note: Do not store the NHS ester in solution.[15][16]

  • Perform the Conjugation Reaction:

    • Add a calculated molar excess of the this compound solution to the protein solution. A 10- to 50-fold molar excess of the crosslinker over the protein is a common starting point.[15][16]

    • Mix the reaction vessel thoroughly by gentle vortexing or inversion.

    • Incubate the reaction at room temperature for 1-4 hours or on ice for 2 hours to overnight.[5][6][15] The optimal time and temperature may vary depending on the protein and desired degree of labeling.

  • Quench the Reaction (Optional):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM Tris.[15][16]

    • Incubate for 15 minutes at room temperature.[15][16] This step will consume any unreacted NHS ester.

  • Purify the Conjugate:

    • Remove excess, non-reacted this compound and reaction by-products (N-hydroxysuccinimide) using a desalting column, dialysis, or size-exclusion chromatography.[5][6]

  • Store the Conjugate:

    • Store the purified protein conjugate under appropriate conditions, typically at 4°C or frozen at -20°C or -80°C.

Protocol 2: Boc Deprotection for Subsequent Conjugation

This protocol describes the removal of the Boc protecting group to expose the primary amine for further reactions.

Materials:

  • Boc-protected conjugate

  • Deprotection Solution: 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[3]

  • Nitrogen gas source

  • Purification supplies (e.g., HPLC, desalting column)

Procedure:

  • Lyophilize the Conjugate: Ensure the purified Boc-protected conjugate is free of water by lyophilization.

  • Perform the Deprotection:

    • Dissolve the lyophilized conjugate in the Deprotection Solution.

    • Incubate at room temperature. The reaction time will vary and should be monitored (e.g., by LC-MS).

  • Remove the Deprotection Reagent:

    • Evaporate the TFA and DCM under a gentle stream of nitrogen gas.

  • Purify the Deprotected Conjugate:

    • Purify the resulting amine-containing conjugate to remove any remaining deprotection reagents and by-products.

The deprotected conjugate is now ready for subsequent conjugation reactions targeting the newly exposed primary amine.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Labeling Efficiency with Boc-NH-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize bioconjugation reactions involving Boc-NH-PEG4-NHS ester. Find answers to frequently asked questions and detailed guides to improve your labeling efficiency.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My labeling efficiency with this compound is very low. What are the common causes and how can I improve it?

Low labeling efficiency is a frequent challenge. The primary reasons often revolve around reaction conditions and reagent stability. Here’s a breakdown of potential causes and solutions:

  • Suboptimal pH: The reaction between an NHS ester and a primary amine is highly pH-dependent. The ideal pH range is typically 7.2-8.5.[1][2] At a lower pH, the primary amines on your protein are protonated and less available to react.[1] Conversely, at a higher pH, the rate of NHS ester hydrolysis increases, which competes with the desired labeling reaction.[1][3]

    • Solution: Ensure your reaction buffer is within the optimal pH range of 7.2-8.5 using a freshly calibrated pH meter. Buffers such as phosphate-buffered saline (PBS), bicarbonate, or borate are recommended.[1]

  • Hydrolysis of this compound: NHS esters are sensitive to moisture and can hydrolyze, rendering them inactive.[1][4] This is a major competing reaction that reduces the amount of active reagent available for conjugation.[4]

    • Solution: Always use anhydrous solvents like DMSO or DMF to prepare your stock solution of this compound immediately before use.[1][5] Avoid repeated freeze-thaw cycles of the reagent.

  • Incompatible Buffer Composition: Buffers containing primary amines, such as Tris or glycine, are incompatible with NHS ester reactions.[2] These buffers will compete with your target molecule for the NHS ester, leading to significantly lower labeling efficiency.[2]

    • Solution: Use amine-free buffers for the conjugation reaction. If your protein is in an incompatible buffer, perform a buffer exchange before starting the labeling process.[1]

  • Inadequate Molar Excess: The ratio of this compound to your target molecule is critical. A low molar excess may not be sufficient to drive the reaction to completion, especially with dilute protein solutions.[1]

    • Solution: Increase the molar excess of the this compound. The optimal ratio is empirical and should be determined for each specific application.[1]

  • Low Protein Concentration: At low protein concentrations, the competing hydrolysis reaction is more likely to occur, reducing labeling efficiency.[6]

    • Solution: If possible, increase the concentration of your protein. A concentration of 1-10 mg/mL is generally recommended.[5][7]

Q2: My protein precipitates after labeling with this compound. What should I do?

Protein precipitation post-labeling can be caused by a few factors:

  • Over-labeling: The addition of too many PEG chains can alter the protein's solubility characteristics, leading to aggregation.

    • Solution: Reduce the molar excess of the this compound in your reaction to decrease the degree of labeling.

  • Hydrophobic Nature of the Conjugate: While the PEG spacer enhances hydrophilicity, the Boc protecting group and the NHS ester itself can contribute to the hydrophobicity of the overall conjugate, potentially causing precipitation.

    • Solution: Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration. You can also screen different amine-free buffers to find one that better stabilizes your protein conjugate.

Q3: How should I store and handle this compound to ensure its activity?

Proper storage and handling are crucial for maintaining the reactivity of this compound:

  • Storage: Store the solid reagent at -20°C in a desiccated environment.[8]

  • Handling: Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[9] Prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use, as the NHS ester is highly susceptible to hydrolysis in the presence of water.[1][9]

Data Presentation: Reaction Parameters

For successful and reproducible labeling, it is essential to control key reaction parameters. The following tables provide recommended starting points for your experiments.

Table 1: Stability of NHS Esters - Half-life at Various pH Values

This table highlights the critical relationship between pH and the stability of the NHS ester. As the pH increases, the rate of hydrolysis accelerates, shortening the half-life of the reactive ester.

pHTemperature (°C)Half-life of NHS Ester
7.0254-5 hours
8.0251 hour
8.52530 minutes
8.62510 minutes
9.025<10 minutes

Data compiled from multiple sources.[6][10]

Table 2: Recommended Starting Molar Excess of this compound

The optimal molar excess of the labeling reagent is dependent on the concentration of the protein or biomolecule being labeled.

Protein ConcentrationRecommended Starting Molar ExcessNotes
> 5 mg/mL5-10 foldHigher protein concentrations generally lead to more efficient labeling.
1-5 mg/mL10-20 foldA common concentration range for antibody labeling.
< 1 mg/mL20-50 foldA higher excess is necessary to compensate for slower reaction kinetics.

These are general recommendations and should be optimized for each specific application.[1]

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol provides a general procedure for labeling a protein with this compound. Optimization may be necessary for your specific protein and application.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5[5]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification column (e.g., desalting column for size-exclusion chromatography)[5]

Procedure:

  • Protein Preparation: Ensure your protein is in an amine-free buffer. If necessary, perform a buffer exchange into the Reaction Buffer. Adjust the protein concentration to 1-10 mg/mL.[5]

  • This compound Solution Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF. The concentration will depend on the desired molar excess.

  • Conjugation Reaction: Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[5] If your label is light-sensitive, protect the reaction from light.

  • Quenching (Optional): To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and byproducts using a desalting column or dialysis.[5]

Visualizations

Diagram 1: Chemical Reaction of this compound with a Primary Amine

G reagent This compound product Boc-NH-PEG4-Protein (Stable Amide Bond) reagent->product + protein Protein-NH2 (Primary Amine) protein->product nhs NHS (Leaving Group) product->nhs + G start Low Labeling Efficiency check_ph Is pH between 7.2-8.5? start->check_ph check_buffer Is buffer amine-free? check_ph->check_buffer Yes adjust_ph Adjust pH to 7.2-8.5 check_ph->adjust_ph No check_reagent Is NHS ester fresh? check_buffer->check_reagent Yes buffer_exchange Exchange to amine-free buffer check_buffer->buffer_exchange No check_molar_excess Is molar excess sufficient? check_reagent->check_molar_excess Yes prepare_fresh Prepare fresh NHS ester solution check_reagent->prepare_fresh No increase_molar_excess Increase molar excess check_molar_excess->increase_molar_excess No success Improved Efficiency check_molar_excess->success Yes adjust_ph->check_buffer buffer_exchange->check_reagent prepare_fresh->check_molar_excess increase_molar_excess->success G cluster_0 Step 1: Ligand Synthesis cluster_1 Step 2: Conjugation cluster_2 Step 3: Deprotection cluster_3 Step 4: Final Conjugation e3_ligand E3 Ligase Ligand with primary amine conjugate Boc-NH-PEG4-E3 Ligand e3_ligand->conjugate boc_peg_nhs This compound boc_peg_nhs->conjugate deprotection Acidic Deprotection (e.g., TFA) conjugate->deprotection amine_peg_e3 H2N-PEG4-E3 Ligand deprotection->amine_peg_e3 protac Final PROTAC Molecule amine_peg_e3->protac target_ligand Target Protein Ligand with activated carboxyl group target_ligand->protac

References

Preventing hydrolysis of Boc-NH-PEG4-NHS ester during conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the hydrolysis of Boc-NH-PEG4-NHS ester during conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a bifunctional crosslinker featuring a Boc-protected amine, a hydrophilic tetraethylene glycol (PEG4) spacer, and an N-hydroxysuccinimide (NHS) ester.[1] The NHS ester reacts with primary amines on proteins, peptides, or other molecules to form stable amide bonds.[2][3] The Boc protecting group can be removed under acidic conditions to reveal a primary amine for subsequent conjugation steps.[4][5] Its primary use is in bioconjugation, including the development of antibody-drug conjugates (ADCs) and PROTACs.[4][5][6] The PEG4 spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate.[1][4][5]

Q2: What is the primary competing reaction to a successful conjugation with an NHS ester?

A2: The primary competing reaction is the hydrolysis of the NHS ester by water.[3][7][] This reaction converts the amine-reactive NHS ester into a non-reactive carboxylic acid, which can no longer conjugate to the target molecule.[9] This hydrolysis is a significant factor in reducing conjugation efficiency.[3][10]

Q3: What are the ideal storage and handling conditions for this compound to minimize pre-reaction hydrolysis?

A3: To minimize hydrolysis, this compound should be stored at -20°C in a desiccated environment.[4][6][11] Before opening, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation, which can hydrolyze the NHS ester.[7][9] It is recommended to prepare solutions of the NHS ester in an anhydrous solvent like DMSO or DMF immediately before use and to avoid repeated freeze-thaw cycles.[7][12][13]

Q4: How can I quench the NHS ester reaction once the desired conjugation time is reached?

A4: The reaction can be stopped by adding a quenching buffer that contains primary amines, such as Tris or glycine.[3][10] These small molecules will react with any remaining NHS esters, preventing further conjugation to your target molecule. A common quenching buffer is 1 M Tris-HCl at pH 8.0.[14]

Troubleshooting Guide

Problem: Low or No Conjugation Efficiency

Possible Cause 1: Hydrolysis of this compound

  • Recommended Solution: The rate of NHS ester hydrolysis is highly dependent on pH and temperature.[3][9][10] The optimal pH for the reaction is a balance between amine reactivity and NHS ester stability, typically between 7.2 and 8.5.[3][10] At a higher pH, hydrolysis becomes significantly faster.[10][12][15] If you suspect hydrolysis is an issue, consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration (e.g., overnight).[9][10] Always prepare the NHS ester solution immediately before use in an anhydrous solvent like DMSO or DMF.[7][9]

Possible Cause 2: Incompatible Buffer Composition

  • Recommended Solution: Ensure your reaction buffer is free of primary amines. Buffers like Tris and glycine will compete with your target molecule for the NHS ester, leading to significantly lower conjugation efficiency.[10][] Use non-amine-containing buffers such as phosphate-buffered saline (PBS), borate, or carbonate buffers.[3][13] High concentrations of other nucleophiles, such as sodium azide (>3 mM), can also interfere with the reaction.[3][7]

Possible Cause 3: Low Reactant Concentration

  • Recommended Solution: The competition between the desired conjugation reaction and hydrolysis is more pronounced at low concentrations of the target molecule.[3][][10] If possible, increase the concentration of your protein or peptide to at least 2 mg/mL.[10] You can also increase the molar excess of the this compound to favor the conjugation reaction.[7]

Quantitative Data

The stability of the NHS ester is critical for successful conjugation. The rate of hydrolysis is highly dependent on pH and temperature. The table below summarizes the half-life of NHS esters under various conditions.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
7.025 (Room Temp)~7 hours
8.025 (Room Temp)~1 hour
8.525 (Room Temp)~30 minutes
8.6410 minutes
9.025 (Room Temp)Minutes

Data compiled from multiple sources.[3][17][18][19][20][21]

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to a Protein
  • Protein Preparation: Ensure the protein of interest is in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 2-10 mg/mL.[10] If the protein is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis.

  • Prepare NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.[7][9]

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio should be determined empirically for each specific application.

  • Incubation: Incubate the reaction mixture at room temperature for 30 minutes to 2 hours, or at 4°C overnight, with gentle mixing.[5][9][10]

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.[14]

  • Purification: Remove excess, unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography.[7]

Protocol 2: Quantification of NHS Ester Hydrolysis

The extent of NHS-ester hydrolysis in an aqueous solution can be monitored by measuring the absorbance of the released N-hydroxysuccinimide (NHS) byproduct at 260-280 nm.[3][19][21]

  • Prepare a Blank: Use the same aqueous buffer without the NHS ester as a blank for spectrophotometric measurements.

  • Prepare NHS Ester Solution: Dissolve a known concentration of the this compound in the desired aqueous buffer.

  • Monitor Absorbance: At various time points, measure the absorbance of the solution at 260 nm.

  • Calculate Hydrolysis: An increase in absorbance at 260 nm over time indicates the release of NHS and thus the hydrolysis of the NHS ester. The rate of hydrolysis can be determined from the change in absorbance over time.

Visualizations

competing_reactions cluster_reactants Reactants cluster_products Products Boc_PEG_NHS This compound Conjugate Stable Amide Bond (Conjugated Protein) Boc_PEG_NHS->Conjugate Desired Conjugation (Aminolysis) Hydrolyzed_Ester Inactive Carboxylic Acid (Hydrolyzed Linker) Boc_PEG_NHS->Hydrolyzed_Ester Competing Reaction (Hydrolysis) Protein_NH2 Protein-NH2 Protein_NH2->Conjugate H2O H2O (Water) H2O->Hydrolyzed_Ester

Caption: Competing pathways of NHS ester conjugation and hydrolysis.

troubleshooting_workflow start Low Conjugation Efficiency check_hydrolysis Potential NHS Ester Hydrolysis? start->check_hydrolysis check_buffer Buffer Contains Primary Amines? check_hydrolysis->check_buffer No solution_hydrolysis Optimize pH (7.2-8.0) Lower Temperature (4°C) Use Fresh NHS Ester Solution check_hydrolysis->solution_hydrolysis Yes check_concentration Reactant Concentration Too Low? check_buffer->check_concentration No solution_buffer Use Amine-Free Buffer (e.g., PBS, Borate) check_buffer->solution_buffer Yes solution_concentration Increase Protein and/or NHS Ester Concentration check_concentration->solution_concentration Yes end Successful Conjugation check_concentration->end No solution_hydrolysis->end solution_buffer->end solution_concentration->end

Caption: Troubleshooting workflow for low conjugation efficiency.

References

Technical Support Center: Troubleshooting Protein Precipitation after Boc-NH-PEG4-NHS Ester Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein precipitation issues encountered after labeling with Boc-NH-PEG4-NHS ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for protein labeling?

A1: this compound is a chemical reagent used to attach a polyethylene glycol (PEG) chain to a protein. It is a heterobifunctional linker, meaning it has two different reactive groups:

  • Boc-protected amine (Boc-NH-): The Boc (tert-butoxycarbonyl) group is a protecting group for an amine. This protection is stable under neutral and basic conditions but can be removed under acidic conditions to reveal a primary amine for further conjugation steps if desired.[1]

  • PEG4: A short polyethylene glycol chain consisting of four repeating ethylene glycol units. PEGylation, the process of attaching PEG chains, is known to increase the solubility, stability, and in vivo circulation time of proteins.[2][3]

  • NHS ester: N-hydroxysuccinimide ester is a reactive group that readily forms a stable amide bond with primary amines (like the side chain of lysine residues or the N-terminus of a protein) under mild basic conditions (pH 7.2-8.5).[4][5]

This reagent is used to introduce a PEG linker onto a protein, which can enhance its therapeutic properties or provide a spacer arm for further modifications.

Q2: Why is my protein precipitating after labeling with this compound?

A2: Protein precipitation after labeling can be attributed to several factors:

  • Over-labeling: Attaching too many PEG chains to the protein can alter its surface charge and isoelectric point (pI), leading to a decrease in solubility and subsequent aggregation.

  • Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the reaction buffer are critical. A pH close to the protein's pI can minimize its solubility.[6] Also, the use of buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for reaction with the NHS ester, reducing labeling efficiency.[4][7]

  • High Protein Concentration: While a higher protein concentration can favor the labeling reaction over hydrolysis of the NHS ester, excessively high concentrations can promote intermolecular interactions and aggregation.[6]

  • Presence of Organic Solvents: this compound is often dissolved in an organic solvent like DMSO or DMF before being added to the aqueous protein solution. High concentrations of these solvents can denature the protein.

  • Instability of the Protein: The protein itself may be inherently unstable under the labeling conditions (e.g., pH, temperature).

  • Hydrolysis of NHS Ester: At higher pH values, the NHS ester can hydrolyze, which not only reduces labeling efficiency but can also lead to a drop in the reaction mixture's pH, potentially causing the protein to precipitate if the new pH is near its pI.[4]

Q3: What is the optimal molar excess of this compound to use?

A3: The optimal molar excess of the labeling reagent depends on several factors, including the protein concentration, the number of available primary amines on the protein, and the desired degree of labeling. A common starting point is a 10- to 20-fold molar excess of the NHS ester to the protein.[8] However, this should be optimized for each specific protein and application.

Troubleshooting Guide

Problem: Protein Precipitates Immediately Upon Addition of this compound
Possible Cause Troubleshooting Step
High concentration of organic solvent (DMSO/DMF) Dissolve the this compound in the minimum required volume of anhydrous DMSO or DMF. Add the reagent solution to the protein solution slowly and with gentle mixing. Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10% v/v).
Incorrect buffer pH Ensure the reaction buffer pH is within the optimal range of 7.2-8.5.[4] Check the pH of your protein solution before adding the labeling reagent. A pH near the protein's isoelectric point (pI) will minimize its solubility.
High protein concentration While a protein concentration of at least 2 mg/mL is often recommended to favor the labeling reaction, very high concentrations can lead to aggregation.[7] Try performing the reaction at a slightly lower protein concentration.
Problem: Protein Precipitates During or After the Incubation Period
Possible Cause Troubleshooting Step
Over-labeling of the protein Reduce the molar excess of the this compound in the reaction. Perform a titration experiment with varying molar ratios to find the optimal concentration that provides sufficient labeling without causing precipitation.
pH shift during the reaction Hydrolysis of the NHS ester can cause the pH of the reaction mixture to decrease.[5] Use a buffer with sufficient buffering capacity (e.g., 0.1 M sodium bicarbonate or sodium phosphate) to maintain a stable pH throughout the reaction. Monitor the pH during the reaction if possible.
Protein instability at room temperature If the protein is known to be unstable, perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration (e.g., overnight).[7]
Aggregation induced by PEGylation While PEGylation generally increases solubility, in some cases, it can induce conformational changes that lead to aggregation.[6] Consider adding solubility-enhancing excipients to the reaction buffer.
Problem: Low Labeling Efficiency and No Precipitation
Possible Cause Troubleshooting Step
Hydrolysis of this compound Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before use. Avoid introducing moisture into the reagent. Ensure the reaction pH is not excessively high (above 8.5) to minimize hydrolysis.[4]
Presence of competing primary amines in the buffer Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine). Use buffers such as phosphate-buffered saline (PBS), sodium bicarbonate, or HEPES.[4]
Low protein concentration Increase the protein concentration to 2-10 mg/mL to favor the reaction with the protein over hydrolysis of the NHS ester.[7]
Inaccessible primary amines on the protein The primary amines on your protein may be sterically hindered or buried within the protein's structure. This is an inherent property of the protein and may require alternative labeling strategies.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for this compound labeling. Note that these are general guidelines, and optimal conditions may vary for different proteins.

Table 1: Recommended Reaction Conditions for this compound Labeling

ParameterRecommended RangeRationale
Protein Concentration 2 - 10 mg/mLHigher concentrations favor the labeling reaction over NHS ester hydrolysis.[7]
Molar Excess of NHS Ester 10 - 20 foldA starting point for achieving sufficient labeling without excessive modification.[8]
Reaction pH 7.2 - 8.5Balances the reactivity of primary amines (deprotonated at higher pH) and the stability of the NHS ester (hydrolyzes at higher pH).[4]
Reaction Temperature 4°C or Room TemperatureRoom temperature for faster reaction; 4°C for more stable proteins or to minimize hydrolysis.[7]
Reaction Time 1 - 4 hours at RT; Overnight at 4°CDuration depends on the reactivity of the protein and the reaction temperature.
Organic Solvent < 10% (v/v)To minimize protein denaturation.

Table 2: Stability of Boc and NHS Ester Groups

Functional GroupConditionStability
Boc Group pH 7.0 - 9.0Stable
Acidic conditions (e.g., TFA)Labile (cleaved)[9]
NHS Ester pH 7.0 (0°C)Half-life of 4-5 hours
pH 8.6 (4°C)Half-life of 10 minutes[10]
Anhydrous DMSO/DMFRelatively stable, but should be used fresh

Experimental Protocols

Key Experiment: Labeling of a Protein with this compound

Objective: To covalently attach this compound to a target protein while minimizing precipitation.

Materials:

  • Target protein in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

    • Bring the protein solution to room temperature.

  • This compound Solution Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a final concentration of 10 mg/mL. Vortex briefly to ensure it is fully dissolved.

  • Labeling Reaction:

    • While gently stirring the protein solution, slowly add the calculated volume of the this compound solution. A 10- to 20-fold molar excess is a good starting point.

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle mixing.

  • Quenching the Reaction (Optional):

    • To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove the excess, unreacted this compound and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS).

  • Characterization:

    • Analyze the labeled protein using SDS-PAGE to observe the increase in molecular weight.

    • Determine the degree of labeling using methods such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the PEG linker contains a chromophore.[11]

Visualizations

Experimental Workflow for Protein Labeling

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis p1 Prepare Protein Solution (Amine-free buffer) r1 Mix Protein and NHS Ester p1->r1 p2 Prepare Boc-NH-PEG4-NHS Ester Solution (in DMSO/DMF) p2->r1 r2 Incubate (RT or 4°C) r1->r2 q1 Quench Reaction (Optional) r2->q1 pu1 Purify (Desalting/Dialysis) q1->pu1 a1 Analyze Labeled Protein (SDS-PAGE, MS) pu1->a1 troubleshooting_precipitation cluster_timing Timing of Precipitation cluster_immediate_causes Immediate Causes cluster_delayed_causes Delayed Causes cluster_solutions Solutions start Protein Precipitation Observed t1 Immediately upon reagent addition? start->t1 Yes t2 During/after incubation? start->t2 No c1 High [Organic Solvent] t1->c1 c2 Incorrect Buffer pH t1->c2 c3 High [Protein] t1->c3 c4 Over-labeling t2->c4 c5 pH Shift t2->c5 c6 Protein Instability t2->c6 s1 Reduce organic solvent volume c1->s1 s2 Verify buffer pH (7.2-8.5) c2->s2 s3 Lower protein concentration c3->s3 s4 Reduce molar excess of NHS ester c4->s4 s5 Use higher capacity buffer c5->s5 s6 React at 4°C c6->s6 reaction_pathway Protein Protein-NH2 (Primary Amine) Product Boc-NH-PEG4-Protein (Stable Amide Bond) Protein->Product Reagent This compound Reagent->Product NHS NHS Product->NHS releases

References

Optimizing pH for Boc-NH-PEG4-NHS ester reactions with proteins

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive support for optimizing reactions between Boc-NH-PEG4-NHS ester and proteins, focusing on the critical role of pH.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with proteins?

The optimal pH for the reaction is between 8.3 and 8.5.[1][2] This range provides the best balance between ensuring the target amines on the protein are reactive and minimizing the degradation of the NHS ester.[1][3] While reactions can proceed in a broader range of pH 7.2 to 9.0, efficiency is maximized within the 8.3-8.5 window.[4]

Q2: Why is maintaining the correct pH so critical for this reaction?

The reaction's success hinges on a competition between two pH-dependent events:

  • Amine Reactivity: The target for the NHS ester is a primary amine, such as the side chain of a lysine residue.[5][6] For the reaction to occur, this amine must be in its deprotonated, nucleophilic state (-NH2). At a pH below 7.5, the amine is increasingly protonated (-NH3+), making it unreactive.[1][3][7]

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a process where water breaks down the ester, rendering it inactive. The rate of this hydrolysis increases significantly at higher pH levels.[3][4][8]

Therefore, the optimal pH is a compromise that keeps the amine reactive while keeping the rate of ester hydrolysis to a minimum.

Q3: Which buffers are recommended for this conjugation reaction?

Amine-free buffers are essential to prevent the buffer from competing with the protein for the NHS ester. Recommended buffers include:

  • 0.1 M Sodium Bicarbonate (pH ~8.3).[1][6]

  • 0.1 M Sodium Phosphate buffer (pH 7.2-8.5).[1][4]

  • HEPES or Borate buffers within the optimal pH range.[4]

Q4: Are there any buffers I should absolutely avoid?

Yes. Avoid buffers that contain primary amines, as they will directly compete with your protein, significantly reducing labeling efficiency.[9] Buffers to avoid include:

  • Tris (tris(hydroxymethyl)aminomethane).[4]

  • Glycine.[4] These buffers can, however, be useful to add at the end of the procedure to quench (stop) any remaining unreacted NHS ester.[3][4]

Troubleshooting Guide

Problem: My labeling efficiency is very low or non-existent.

  • Verify Buffer pH: Use a calibrated pH meter to ensure your reaction buffer is within the optimal 8.3-8.5 range.[9] The pH of the buffer is the most important factor for successful labeling.[1]

  • Check for Amine Contamination: Confirm that your buffer is amine-free (e.g., not Tris or glycine). Ensure your protein sample was not purified or stored in an amine-containing buffer. If it was, perform a buffer exchange into a recommended buffer like PBS or sodium bicarbonate before starting.[9]

  • Use Fresh Reagents: NHS esters are sensitive to moisture.[10] Prepare the stock solution of this compound in anhydrous DMSO or DMF immediately before you begin the reaction.[3] Aqueous stock solutions of the ester should be used immediately and cannot be stored.[6]

  • Optimize Reactant Concentrations: Low protein concentrations can lead to lower labeling efficiency because the competing hydrolysis reaction becomes more dominant.[4] A protein concentration of 1-10 mg/mL is recommended.[1][2] You may also need to increase the molar excess of the NHS ester. A 5- to 20-fold molar excess is a common starting point.[3]

Problem: My protein precipitated after I added the NHS ester solution.

  • Reduce Organic Solvent: this compound is often dissolved in DMSO or DMF. Adding too much of this organic solvent to your aqueous protein solution can cause the protein to precipitate. Keep the final volume of the organic solvent to a minimum, typically less than 10% of the total reaction volume.[4]

  • Check for Over-Labeling: The addition of multiple PEG linkers can alter the solubility properties of a protein, potentially leading to precipitation.[10] If you suspect over-labeling, try reducing the molar excess of the NHS ester in subsequent experiments.

Data Summary: pH vs. NHS Ester Stability

The stability of the NHS ester is highly dependent on pH. As the pH increases, the half-life of the ester in an aqueous solution decreases dramatically. This data highlights the importance of working efficiently once the reagent is in solution.

pHTemperatureHalf-life of NHS Ester
7.00°C4 - 5 hours
8.64°C10 minutes

(Data sourced from Thermo Fisher Scientific technical resources).[4][8]

Diagrams

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein Solution (1-10 mg/mL in Amine-Free Buffer, pH 8.3) mix Add Ester to Protein Solution (5-20x molar excess) prep_protein->mix prep_ester Prepare this compound (Dissolve in anhydrous DMSO/DMF) prep_ester->mix incubate Incubate (1-4h at RT or overnight at 4°C) mix->incubate quench Quench Reaction (Add Tris or Glycine) incubate->quench purify Purify Conjugate (Gel Filtration / Dialysis) quench->purify analyze Analyze Product (e.g., SDS-PAGE, MS) purify->analyze

Caption: Workflow for protein conjugation with this compound.

pH Optimization Logic

G cluster_ph Reaction pH cluster_outcomes Competing Reactions low_ph Low pH (< 7.5) amine_react Amine Reaction (Desired Conjugation) low_ph->amine_react Very Slow (Amine is Protonated) hydrolysis NHS Ester Hydrolysis (Reagent Inactivation) low_ph->hydrolysis Slow opt_ph Optimal pH (8.3 - 8.5) opt_ph->amine_react Fast opt_ph->hydrolysis Moderate high_ph High pH (> 9.0) high_ph->amine_react Fast high_ph->hydrolysis Very Fast (Reduces Yield)

Caption: The effect of pH on amine reactivity versus NHS ester hydrolysis.

Detailed Experimental Protocol

This protocol provides a general guideline. Optimization may be required for your specific protein and application.

1. Materials

  • Protein of interest

  • This compound

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3 (amine-free).

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Purification tools: Desalting column (gel filtration) or dialysis cassettes.

2. Procedure

  • Prepare the Protein Solution:

    • Ensure the protein is in the Reaction Buffer. If not, perform a buffer exchange via dialysis or a desalting column.

    • Adjust the protein concentration to 1-10 mg/mL.[1][2]

  • Prepare the NHS Ester Solution:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the required amount of the ester in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[2][6] Note: Do not store the ester in solution.[6]

  • Perform the Conjugation Reaction:

    • Calculate the volume of the ester stock solution needed to achieve the desired molar excess (a 5- to 20-fold excess over the protein is a good starting point).[3]

    • While gently vortexing the protein solution, add the ester stock solution dropwise.[2]

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[2][4] Reactions at 4°C can help minimize hydrolysis but may require longer incubation times.[9]

  • Quench the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to stop the reaction by consuming any unreacted NHS ester.[3]

  • Purify the Conjugate:

    • Remove unreacted NHS ester, hydrolyzed ester, and quenching buffer salts from the protein conjugate.

    • The most common method is gel filtration using a desalting column.[1][2] Dialysis against a suitable storage buffer (e.g., PBS) is also an effective alternative.[3]

  • Characterize and Store:

    • Analyze the purified conjugate to determine the degree of labeling.

    • Store the labeled protein under conditions appropriate for its stability.

References

Side reactions of NHS esters and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during N-hydroxysuccinimide (NHS) ester conjugation experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary side reactions of NHS esters, and how can they be minimized?

The primary reaction of an NHS ester is with a primary amine to form a stable amide bond. However, several side reactions can occur, reducing the efficiency and specificity of the conjugation. The most common side reactions are hydrolysis and reactions with other nucleophilic groups.

A1.1: Hydrolysis of the NHS Ester

Hydrolysis is the most significant side reaction, where the NHS ester reacts with water to form an inactive carboxylic acid.[1] This reaction is highly dependent on pH and temperature.[2][3]

Troubleshooting & Optimization:

  • Control pH: The optimal pH range for NHS ester reactions is typically 7.2-8.5.[1][4] Below this range, the target primary amines are protonated and less reactive. Above this range, the rate of hydrolysis increases significantly.[4][5]

  • Manage Temperature: Lowering the reaction temperature can help minimize hydrolysis.[4] Reactions can be performed at 4°C, often overnight, to slow down the hydrolysis rate while allowing the primary amine reaction to proceed.[4]

  • Use Fresh Reagents: NHS esters are sensitive to moisture.[6][7] Always use fresh, high-quality NHS ester reagents and store them in a desiccated environment.[8][9] Allow the reagent to warm to room temperature before opening to prevent condensation.[8][9]

  • Use Anhydrous Solvents: When dissolving the NHS ester, use anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[5][10] Ensure the DMF is of high quality and does not have a fishy odor, which indicates degradation to dimethylamine that can react with the NHS ester.[5]

  • Prepare Solutions Immediately Before Use: Aqueous solutions of NHS esters should be used immediately after preparation to minimize hydrolysis.[5]

Table 1: Half-life of NHS Ester Hydrolysis at Different pH Values

pHTemperatureHalf-life
7.00°C4-5 hours
8.04°C1 hour
8.64°C10 minutes
9.0-Minutes

(Data sourced from multiple references)[2][3][9][11]

A1.2: Reactions with Other Nucleophiles

While NHS esters are highly reactive towards primary amines, they can also react with other nucleophilic groups present in proteins, although generally to a lesser extent.[1][12]

  • Hydroxyl Groups (-OH): Serine, threonine, and tyrosine residues contain hydroxyl groups that can react with NHS esters to form unstable ester linkages.[1][13][14] These esters are prone to hydrolysis.

  • Sulfhydryl Groups (-SH): Cysteine residues have sulfhydryl groups that can react with NHS esters, but the resulting thioesters are also unstable.[13][15]

  • Guanidinium Group: The guanidinium group of arginine has been observed to react with NHS esters under certain conditions.[13]

Troubleshooting & Optimization:

  • pH Control: Maintaining the pH in the optimal range of 7.2-8.5 favors the reaction with primary amines over other nucleophiles.[1]

  • Molar Excess: While a molar excess of the NHS ester is often used to drive the reaction, an excessively high concentration can increase the likelihood of side reactions. It is advisable to perform small-scale trial reactions to determine the optimal molar ratio.[16]

  • Protein Structure Awareness: The accessibility of different amino acid residues can influence the extent of side reactions. If the protein structure is known, it can help in predicting potential sites of off-target modifications.[4]

Q2: My labeling efficiency is very low. What are the potential causes and how can I improve it?

Low labeling efficiency is a common problem that can be attributed to several factors related to reaction conditions, buffer composition, and the properties of the target molecule.[4]

Troubleshooting & Optimization:

  • Verify Reaction Conditions:

    • pH: Confirm that the reaction buffer is within the optimal pH range of 7.2-8.5 using a calibrated pH meter.[4] At lower pH, primary amines are protonated and unavailable for reaction.[4][5]

    • Temperature and Incubation Time: For sensitive proteins or if hydrolysis is a concern, perform the reaction at 4°C overnight.[4] For slower reactions, a longer incubation at room temperature (1-4 hours) may be beneficial.[2][5]

    • Concentration: Low concentrations of the protein or NHS ester can lead to inefficient labeling due to the competing hydrolysis reaction.[4] A protein concentration of at least 2 mg/mL is recommended.[4] Increasing the molar excess of the NHS ester can also improve efficiency, but this should be optimized to avoid side reactions.[4][16]

  • Check Buffer Composition:

    • Avoid Amine-Containing Buffers: Buffers containing primary amines, such as Tris or glycine, are incompatible with NHS ester reactions as they will compete with the target molecule.[4][5] Use amine-free buffers like phosphate, bicarbonate, HEPES, or borate.[2] Tris or glycine can be added at the end of the reaction to quench any unreacted NHS ester.[2]

  • Assess Target Molecule Properties:

    • Amine Accessibility: The primary amines on the target molecule must be accessible for the reaction to occur.[4] Steric hindrance can prevent efficient labeling.

    • Protein Purity: Ensure that the protein sample is highly purified, as impurities can interfere with the labeling reaction.[4]

Q3: I am observing high background or non-specific binding in my assay after labeling. How can I troubleshoot this?

High background can be caused by aggregation of the labeled protein, non-specific binding of the conjugate, or the presence of unreacted labeling reagent.[10]

Troubleshooting & Optimization:

  • Optimize Blocking and Washing Steps: In assays like ELISA, ensure optimal blocking by testing different blocking agents (e.g., BSA, non-fat milk) and incubation times.[10] Increase the number and duration of washing steps, and consider adding a non-ionic surfactant like Tween 20 to the wash buffer.[10]

  • Purify the Labeled Protein: It is crucial to remove all unreacted NHS ester and byproducts after the labeling reaction. This can be achieved through dialysis or gel filtration (desalting columns).[4][16]

  • Control the Degree of Labeling: Over-labeling can lead to protein aggregation and increased non-specific binding. Optimize the molar ratio of the NHS ester to the protein to achieve the desired degree of labeling without compromising protein function or solubility.[16]

  • Adjust Buffer Conditions: Modifying the pH or increasing the salt concentration in assay buffers can help reduce non-specific electrostatic interactions.[10]

Experimental Protocols

Protocol 1: General Protein Labeling with an NHS Ester

This protocol provides a general procedure for labeling a protein with an amine-reactive NHS ester.

Materials:

  • Protein of interest

  • NHS ester reagent

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[10]

  • Reaction Buffer: 0.1 M sodium phosphate or 0.1 M sodium bicarbonate, pH 7.2-8.5[2][16]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine[16]

  • Desalting column or dialysis equipment[16]

Procedure:

  • Prepare the Protein Solution: Dissolve or exchange the protein into the Reaction Buffer at a concentration of 2-10 mg/mL.[4][16]

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMF or DMSO to a stock concentration (e.g., 10 mM).[16][17]

  • Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution while gently vortexing. The optimal ratio should be determined empirically for each protein and application.[10][16]

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[2][5][16]

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[10][16]

  • Purification: Remove excess, unreacted labeling reagent and byproducts using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).[4][16]

Protocol 2: Determining the Degree of Labeling (DOL) by Spectrophotometry

This protocol allows for the quantification of the molar ratio of the label (e.g., a dye) to the protein.

Materials:

  • Purified labeled protein conjugate (from Protocol 1)

  • Spectrophotometer and suitable cuvettes

Procedure:

  • Measure Absorbance: Measure the absorbance of the purified labeled protein solution at two wavelengths:

    • 280 nm (A280), which corresponds to the protein absorbance.[4]

    • The maximum absorbance wavelength of the label (A_max_label).

  • Calculate Protein Concentration:

    • First, correct the A280 reading for the absorbance of the label at 280 nm:

      • Corrected A280 = A280 - (A_max_label * CF)

      • Where CF is the correction factor (A280 of the free label / A_max of the free label).

    • Then, calculate the molar concentration of the protein:

      • Protein Concentration (M) = Corrected A280 / (ε_protein * path length)

      • Where ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate Label Concentration:

    • Label Concentration (M) = A_max_label / (ε_label * path length)

    • Where ε_label is the molar extinction coefficient of the label at its maximum absorbance wavelength.

  • Calculate Degree of Labeling (DOL):

    • DOL = Label Concentration (M) / Protein Concentration (M)

Visualizations

NHS_Ester_Reactions cluster_desired Desired Reaction Pathway cluster_side Side Reactions NHS_Ester NHS Ester Stable_Amide Stable Amide Bond NHS_Ester->Stable_Amide Aminolysis Inactive_Acid Inactive Carboxylic Acid NHS_Ester->Inactive_Acid Hydrolysis Unstable_Products Unstable Products NHS_Ester->Unstable_Products Reaction Primary_Amine Primary Amine (-NH2) Primary_Amine->Stable_Amide Water Water (H2O) Water->Inactive_Acid Other_Nucleophiles Other Nucleophiles (-OH, -SH) Other_Nucleophiles->Unstable_Products

Caption: Desired and side reaction pathways of NHS esters.

Troubleshooting_Workflow Start Low Labeling Efficiency Check_pH Verify Buffer pH (7.2 - 8.5) Start->Check_pH Check_Temp_Time Optimize Temperature & Incubation Time Check_pH->Check_Temp_Time Check_Concentration Increase Reactant Concentrations Check_Temp_Time->Check_Concentration Check_Buffer Use Amine-Free Buffer Check_Concentration->Check_Buffer Check_Purity Ensure Protein Purity Check_Buffer->Check_Purity Success Improved Efficiency Check_Purity->Success

Caption: Troubleshooting workflow for low labeling efficiency.

References

Quenching unreacted Boc-NH-PEG4-NHS ester in a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use and quenching of unreacted Boc-NH-PEG4-NHS ester in reaction mixtures. It is intended for researchers, scientists, and professionals in drug development utilizing this common bioconjugation linker.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of quenching a this compound reaction?

The primary purpose of quenching is to stop the conjugation reaction by deactivating any unreacted this compound. This is crucial for several reasons:

  • Preventing Unwanted Reactions: It prevents the NHS ester from reacting with other primary amine-containing molecules that may be added in subsequent steps of your workflow.

  • Ensuring Defined Conjugates: Quenching ensures that the conjugation is limited to the intended reaction time, leading to a more homogenous and well-defined final product.

  • Avoiding Side-Product Formation: Leaving the reaction unquenched can lead to the slow hydrolysis of the NHS ester, which regenerates a carboxylic acid, or reactions with buffer components over time.

Q2: What are the recommended agents for quenching unreacted NHS esters?

Unreacted NHS esters are effectively quenched by adding a small molecule that contains a primary amine. These agents react with and consume the remaining NHS esters. Common and effective quenching agents include Tris, glycine, ethanolamine, and lysine.[1][2][3] The choice of agent may depend on the specific requirements of your downstream application and purification methods.

Q3: When and how should the quenching agent be added?

The quenching agent should be added to the reaction mixture after the desired conjugation incubation period is complete. Typically, the agent is added to a final concentration ranging from 20 mM to 100 mM, followed by a short incubation period (15-30 minutes) at room temperature to ensure all active NHS esters have been deactivated.[1][2]

Q4: Is it possible to quench the reaction without adding an amine-containing reagent?

Yes, an alternative method is to intentionally hydrolyze the unreacted NHS ester. This can be achieved by raising the pH of the reaction mixture to 8.6 or higher.[3] At this pH, the half-life of the NHS ester is significantly reduced (e.g., approximately 10 minutes at pH 8.6 and 4°C), leading to its rapid conversion back to the original, non-reactive carboxyl group.[1][4] This method is useful if the addition of a quenching agent would interfere with subsequent experimental steps.

Q5: What happens if the reaction is not quenched?

If unreacted this compound is not quenched, it will slowly hydrolyze in the aqueous buffer.[5][6] More critically, if the conjugated molecule is introduced to another biological sample or reagent containing primary amines, the still-active NHS ester can lead to non-specific labeling and undesirable cross-linking, compromising the specificity and results of your experiment.

Troubleshooting Guide

Problem: My conjugation yield is unexpectedly low.

  • Possible Cause 1: Premature Hydrolysis of the NHS Ester. The NHS ester group is susceptible to hydrolysis, a competing reaction that inactivates the linker. The rate of hydrolysis increases significantly with pH.[4][6]

    • Recommended Solution: Ensure your reaction is performed within the optimal pH range of 7.2-8.5.[7] Prepare your this compound solution in a dry, water-miscible organic solvent like DMSO or DMF immediately before adding it to your reaction buffer.[6] Avoid storing the linker in aqueous solutions.

  • Possible Cause 2: Incompatible Buffer Composition. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your target molecule for reaction with the NHS ester.[2][6]

    • Recommended Solution: Use non-amine-containing buffers for the conjugation step, such as phosphate-buffered saline (PBS), HEPES, or bicarbonate/carbonate buffer.[4][8] Reserve Tris or glycine buffers for the final quenching step.

Problem: I am observing high background signal or non-specific binding in my downstream application (e.g., immunoassay, cell labeling).

  • Possible Cause: Insufficient Quenching or Purification. Residual, unreacted NHS ester can bind non-specifically to other proteins or surfaces in your assay. Alternatively, excess quenching reagent and the quenched linker may interfere with your results if not adequately removed.[2]

    • Recommended Solution: Ensure the quenching step is performed thoroughly by using an adequate concentration of the quenching agent and allowing sufficient incubation time. Following quenching, purify your conjugate using an appropriate method, such as size-exclusion chromatography (e.g., desalting columns) or dialysis, to effectively remove all excess reagents, the quenched linker, and N-hydroxysuccinimide (NHS) byproduct.[9]

Quantitative Data Summary

For effective experimental design, it is crucial to understand the reaction kinetics and quenching parameters. The tables below summarize key quantitative data.

Table 1: Half-life of NHS Ester vs. pH

This table illustrates the stability of the NHS ester at different pH values. The rate of hydrolysis, which competes with the desired amine reaction, is highly pH-dependent.

pHTemperature (°C)Half-life of NHS EsterReference(s)
7.004 - 5 hours[4][5]
8.04~1 hour[1]
8.6410 minutes[1][4]

Table 2: Comparison of Common NHS Ester Quenching Agents

This table provides a comparison of commonly used quenching agents.

Quenching AgentTypical Final ConcentrationRecommended IncubationProsConsReference(s)
Tris20 - 100 mM15 - 30 min at RTReadily available, effective, commonly used in biological buffersIntroduces primary amines, may require removal for downstream steps[1][2]
Glycine20 - 100 mM15 - 30 min at RTSimple, small molecule, effectiveAdds a free carboxyl group to the quenched linker[2][10]
Ethanolamine20 - 50 mM15 - 30 min at RTEfficient quenchingCan sometimes interfere with specific downstream applications (e.g., on gold surfaces)[1][3]
Hydroxylamine50 - 100 mM15 - 30 min at RTCan also reverse O-acylation on Ser/Thr/Tyr residuesMay be overly reactive for some applications[2][11]
pH IncreasepH > 8.615 - 30 minNo additional reagents added, regenerates original carboxyl groupRequires careful pH control, may not be suitable for pH-sensitive molecules[1][3]

Experimental Protocols

Protocol: Standard Quenching of this compound using Tris Buffer

This protocol describes a general procedure for quenching a typical bioconjugation reaction.

  • Perform Conjugation: Carry out your conjugation reaction by incubating your amine-containing molecule with this compound in a suitable non-amine buffer (e.g., PBS, pH 7.2-8.0) for the desired time (e.g., 30 minutes to 2 hours at room temperature).

  • Prepare Quenching Solution: Prepare a stock solution of 1 M Tris-HCl, pH 8.0.

  • Add Quenching Agent: Add the 1 M Tris-HCl stock solution to your reaction mixture to achieve a final Tris concentration of 50-100 mM. For example, add 50 µL of 1 M Tris-HCl to a 1 mL reaction volume for a final concentration of 50 mM.

  • Incubate: Gently mix and allow the quenching reaction to proceed for 15-30 minutes at room temperature.

  • Purify Conjugate: Proceed immediately to a purification step (e.g., gel filtration/desalting column) to separate the labeled protein from excess quenching reagent, the hydrolyzed/quenched linker, and the NHS byproduct.

Visual Workflow

The following diagram illustrates the decision-making process and workflow for a typical NHS ester conjugation and quenching procedure.

Quenching_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_decision Quenching Decision cluster_quench Quenching & Purification prep_reagents Prepare Reactants: - Target Molecule in Amine-Free Buffer (pH 7.2-8.5) - Fresh Boc-NH-PEG4-NHS in DMSO/DMF conjugation Incubate Reaction Mixture (RT, 30-120 min) prep_reagents->conjugation decision Is Quenching Needed? conjugation->decision quench_method Select Quenching Method decision->quench_method Yes purify Purify Conjugate (e.g., Desalting Column) decision->purify No (Proceed if no downstream steps) add_amine Add Amine Reagent (e.g., Tris, Glycine) Incubate 15-30 min quench_method->add_amine Standard Method increase_ph Increase pH > 8.6 Incubate 15-30 min quench_method->increase_ph Amine-Free Method add_amine->purify increase_ph->purify end_product Purified Conjugate purify->end_product

Caption: Workflow for NHS ester conjugation and quenching.

References

Impact of temperature on Boc-NH-PEG4-NHS ester conjugation kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Boc-NH-PEG4-NHS ester.

Troubleshooting Guide

Low conjugation efficiency is a common issue in bioconjugation reactions. The following table outlines potential temperature-related causes and their corresponding solutions.

Problem Potential Cause Related to Temperature Recommended Solution
Low or No Conjugation Yield Reaction temperature is too low: The conjugation reaction rate is significantly reduced at lower temperatures (e.g., 4°C or on ice), potentially leading to incomplete reaction within the standard timeframe.Increase the reaction temperature to room temperature (20-25°C). Monitor the reaction progress to determine the optimal reaction time at this temperature. For temperature-sensitive molecules, a longer incubation at 4°C may be necessary, but the time will need to be extended significantly (e.g., overnight).
Degradation of this compound: The reagent may have degraded due to improper storage temperature or exposure to moisture. This compound is sensitive to moisture and should be stored at -20°C or -80°C under an inert atmosphere.[1][2]Ensure the reagent is brought to room temperature before opening to prevent condensation. Aliquot the reagent upon first use to minimize freeze-thaw cycles. The quality of the NHS ester can be checked by analytical methods if degradation is suspected.
Inconsistent Conjugation Results Fluctuations in ambient temperature: Inconsistent temperature control during the reaction can lead to variable reaction rates and yields between experiments.Use a temperature-controlled incubator or water bath to maintain a constant temperature throughout the conjugation reaction.
Presence of Side Products Reaction temperature is too high: Elevated temperatures can accelerate the hydrolysis of the NHS ester, a competing reaction to the desired amine conjugation.[3] This leads to the formation of an inactive carboxylic acid and reduces the amount of active ester available for conjugation.Perform the reaction at room temperature (20-25°C) or 4°C. While room temperature reactions are faster, 4°C can be optimal for minimizing hydrolysis, especially for long reaction times or with very dilute protein solutions.[3]
High pH in combination with high temperature: The rate of NHS ester hydrolysis is significantly increased at higher pH values, and this effect is compounded by elevated temperatures.[3]Maintain the reaction pH between 7.2 and 8.5. For reactions at room temperature, it is advisable to stay within the lower to mid-range of this pH scale (e.g., 7.2-8.0) to better control the rate of hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for this compound conjugation?

A: There is no single optimal temperature, as it depends on the specific molecules being conjugated and the desired reaction time. Generally, reactions are carried out at either room temperature (20-25°C) for 30 minutes to 4 hours, or at 4°C for 2 to overnight.[3][4][5] Room temperature reactions are faster, but also increase the rate of competing hydrolysis of the NHS ester. For sensitive biomolecules or to minimize hydrolysis, 4°C is often preferred, though this requires a longer reaction time.

Q2: How does temperature affect the stability of the this compound in solution?

A: Temperature significantly impacts the stability of the NHS ester, primarily through hydrolysis. The rate of hydrolysis increases with both temperature and pH.[3] For example, the half-life of an NHS ester can be several hours at pH 7 and 0°C, but can decrease to just minutes at a higher pH and room temperature.[3] Therefore, it is crucial to use freshly prepared solutions of the NHS ester and to manage the temperature and pH of the reaction to maximize conjugation efficiency.

Q3: Can I perform the conjugation reaction at 37°C to speed it up?

A: While technically possible, performing the conjugation at 37°C is generally not recommended. The significant increase in the rate of NHS ester hydrolysis at this temperature can lead to a lower overall yield of the desired conjugate, as the ester will be inactivated more quickly. For most applications, the trade-off of a slightly faster reaction is not worth the potential for reduced efficiency and increased side products.

Q4: My protein is not stable at room temperature. How should I adjust the conjugation protocol?

A: If your protein is thermally labile, it is best to perform the conjugation at 4°C or on ice. You will need to compensate for the slower reaction rate by increasing the incubation time, often to overnight. It is also important to ensure that all buffers and solutions are pre-chilled before starting the reaction.

Q5: How does temperature influence the choice of reaction buffer?

A: While temperature does not directly dictate the type of buffer used (amine-free buffers like PBS, HEPES, or borate at pH 7.2-8.5 are standard), it does influence the stability of the NHS ester within that buffer.[3] At higher temperatures, the rate of hydrolysis is more pronounced, especially at the higher end of the optimal pH range. Therefore, if conducting the reaction at room temperature, using a buffer with a pH closer to 7.2-7.5 can help to mitigate rapid hydrolysis.

Quantitative Data

The following table provides a generalized summary of the expected impact of temperature on this compound conjugation kinetics. The exact values for yield and time should be determined empirically for each specific application.

Temperature Typical Reaction Time Relative Reaction Rate Potential for NHS Ester Hydrolysis Expected Conjugation Yield
4°C4 hours - overnightLowLowGood to Excellent (with sufficient time)
20-25°C (Room Temp)30 minutes - 4 hoursModerate to HighModerateExcellent (with optimized time)
37°C< 1 hourHighHighVariable to Poor (due to rapid hydrolysis)

Experimental Protocols

Detailed Methodology for this compound Conjugation to a Protein

This protocol provides a general workflow. Molar excess of the NHS ester and reaction times may need to be optimized.

  • Reagent Preparation:

    • Equilibrate the vial of this compound to room temperature before opening.

    • Prepare a stock solution of the NHS ester (e.g., 10 mg/mL) in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.

    • Prepare the protein solution in an amine-free buffer (e.g., PBS, pH 7.4). The protein concentration should ideally be 1-10 mg/mL.[6]

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

    • Incubate the reaction mixture at the chosen temperature (e.g., room temperature for 2 hours or 4°C overnight) with gentle mixing.

  • Quenching the Reaction:

    • To stop the reaction, add a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.

    • Incubate for an additional 15-30 minutes at the reaction temperature.

  • Purification:

    • Remove excess, unreacted this compound and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.

  • Characterization:

    • Analyze the conjugate to determine the degree of labeling and purity using appropriate techniques (e.g., SDS-PAGE, mass spectrometry, HPLC).

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Conjugation cluster_post_reaction 3. Post-Reaction cluster_analysis 4. Analysis prep_reagent Prepare NHS Ester Stock Solution (in DMSO) conjugation Incubate at Controlled Temperature (4°C or RT) prep_reagent->conjugation prep_protein Prepare Protein in Amine-Free Buffer prep_protein->conjugation quench Quench Reaction (e.g., with Tris buffer) conjugation->quench purify Purify Conjugate (e.g., Desalting Column) quench->purify analysis Characterize Conjugate (e.g., SDS-PAGE, MS) purify->analysis

Caption: Experimental workflow for this compound conjugation.

troubleshooting_logic decision decision issue Low Conjugation Yield decision1 Reaction Temperature? issue->decision1 solution solution decision1->solution Optimal (RT) decision2 Reaction Time? decision1->decision2 Too Low (4°C) decision3 NHS Ester Quality? decision1->decision3 Too High (37°C) (Check for Hydrolysis) decision2->issue Too Short decision2->solution Increase Time (e.g., Overnight) decision3->issue Degraded decision3->solution Use Fresh Reagent, Store Properly

Caption: Troubleshooting logic for low conjugation yield.

References

Technical Support Center: Post-Conjugation Purification of Boc-NH-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) regarding the removal of excess Boc-NH-PEG4-NHS ester following a conjugation reaction.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove excess this compound after conjugation?

A1: Residual this compound can lead to several complications in downstream applications. The unreacted NHS ester can hydrolyze, altering the pH of your sample, or react non-specifically with other primary amines in your sample or subsequent assays. Furthermore, the presence of the free PEG linker can interfere with accurate characterization of your conjugate (e.g., determining conjugation efficiency) and may elicit undesired biological responses in cellular or in vivo studies.

Q2: What are the primary methods for removing unreacted this compound?

A2: The choice of purification method largely depends on the physicochemical properties of your target conjugate, such as its molecular weight, stability, and charge. The most common and effective techniques are size-based separation methods, including:

  • Dialysis: A membrane-based technique that separates molecules based on size. It is effective for removing small molecules like the unreacted PEG linker from larger conjugates such as proteins or nanoparticles.[1][2]

  • Size Exclusion Chromatography (SEC): A chromatographic method that separates molecules based on their hydrodynamic volume. SEC is highly efficient at separating larger conjugates from smaller, unreacted PEG linkers.[1][3][]

  • Precipitation: This method involves selectively precipitating either the conjugate or the excess linker to achieve separation. It can be a cost-effective method for large-scale purifications.

  • Ultrafiltration/Diafiltration: A pressure-driven membrane filtration process that separates molecules based on size and can be used for buffer exchange and removal of small molecules.[2]

Q3: How can I quench the conjugation reaction before purification?

A3: Before proceeding with purification, it is essential to quench the reaction to deactivate any remaining reactive NHS esters. This can be achieved by adding a small molecule containing a primary amine, which will react with and cap the unreacted NHS esters. Common quenching reagents include:

  • Tris (tris(hydroxymethyl)aminomethane)

  • Glycine

  • Ethanolamine

  • Hydroxylamine

A final concentration of 10-50 mM of the quenching agent is typically sufficient. The reaction mixture should be incubated for a short period (e.g., 30-60 minutes) at room temperature to ensure complete quenching.

Q4: How can I monitor the progress of the purification?

A4: The efficiency of the purification can be monitored using various analytical techniques, depending on the nature of your conjugate. For small molecule conjugations, Thin Layer Chromatography (TLC) can be a quick and effective method to visualize the separation of the conjugate from the free PEG linker. For larger conjugates, analytical SEC-HPLC can be used to quantify the removal of the unreacted PEG.[5]

Troubleshooting Guide

Problem Possible Cause Solution
Residual unreacted this compound detected after purification. Inefficient dialysis: The dialysis time may be too short, the buffer volume insufficient, or the membrane molecular weight cut-off (MWCO) inappropriate.For Dialysis: Increase the dialysis duration, perform more frequent buffer exchanges with a larger volume of fresh buffer (at least 100-fold the sample volume), and ensure the MWCO of the dialysis membrane is appropriate to retain your conjugate while allowing the free PEG linker to pass through.[1]
Poor resolution in SEC: The column length, pore size, or flow rate may not be optimal for separating the conjugate from the unreacted linker.For SEC: Use a longer column or a column with a smaller pore size to enhance resolution. A slower flow rate often leads to better separation.[1]
Incomplete quenching of the reaction: The quenching reagent may not have been added in sufficient excess or for an adequate duration.Ensure complete quenching by adding a sufficient molar excess of the quenching reagent and allowing adequate reaction time before initiating purification.
Low yield of the purified conjugate. Precipitation of the conjugate during purification: The buffer conditions (pH, ionic strength) may not be optimal for the stability of your conjugate.Screen different buffer conditions to find the optimal pH and ionic strength for your conjugate's stability. Consider performing purification at a lower temperature (e.g., 4°C).
Adsorption of the conjugate to the purification matrix: The conjugate may be non-specifically binding to the dialysis membrane or chromatography resin.For Dialysis: Consider using a dialysis membrane with a different material. For SEC: Use a column with a resin that is known to have low non-specific binding. Including additives like a non-ionic surfactant in the mobile phase might also help.
Aggregation of the conjugate after purification. Harsh purification conditions: High pressure during SEC or unsuitable buffer conditions can induce aggregation.For SEC: Reduce the flow rate to minimize pressure. Optimize the mobile phase composition for the stability of your conjugate. Perform purification at a lower temperature (e.g., 4°C).[1]
Instability of the PEGylated molecule: The conjugation process itself might have altered the stability of your molecule.Screen various buffer conditions (pH, ionic strength) to identify the most stabilizing formulation for your purified conjugate.

Data Presentation: Comparison of Purification Methods

The following table summarizes the key characteristics of the primary purification methods for removing excess this compound. The choice of method will depend on the specific properties of the conjugate and the desired scale of purification.

Method Principle Advantages Disadvantages Typical Recovery Scale
Dialysis Size-based separation across a semi-permeable membrane.Simple, gentle on the sample, and requires minimal specialized equipment.Time-consuming, may not achieve 100% removal, and can lead to sample dilution.>90%Lab scale
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic volume.High resolution, efficient removal of unreacted linker, and can be used for both analytical and preparative purposes.[3][]Requires specialized equipment (HPLC or FPLC), potential for sample dilution, and can be costly for large-scale purification.78-120% (spiked samples)[5]Lab to pilot scale
Precipitation Differential solubility of the conjugate and the free linker.Cost-effective, scalable, and can concentrate the product.May require significant optimization, potential for co-precipitation of impurities, and may not be suitable for all conjugates.Variable, highly dependent on the specific protocol.Lab to industrial scale
Ultrafiltration/ Diafiltration Pressure-driven separation through a semi-permeable membrane.Faster than dialysis, can concentrate the sample, and is scalable.Can lead to membrane fouling and potential for product loss due to non-specific binding.>90%Lab to industrial scale

Experimental Protocols

Protocol 1: Quenching the Conjugation Reaction
  • Prepare Quenching Solution: Prepare a 1 M stock solution of Tris-HCl, glycine, or ethanolamine in a compatible buffer (e.g., PBS).

  • Add Quenching Reagent: Add the quenching solution to the reaction mixture to a final concentration of 20-50 mM.

  • Incubate: Gently mix and incubate the reaction for 30-60 minutes at room temperature.

Protocol 2: Purification by Dialysis
  • Select Dialysis Membrane: Choose a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is at least 10-20 times smaller than the molecular weight of your conjugate to ensure its retention, while allowing the free this compound (MW ≈ 462 Da) to pass through.

  • Prepare Membrane: Hydrate the dialysis membrane according to the manufacturer's instructions.

  • Load Sample: Load the quenched reaction mixture into the dialysis tubing or cassette.

  • Dialyze: Immerse the dialysis unit in a large volume of a suitable buffer (at least 100 times the sample volume) at 4°C with gentle stirring.

  • Buffer Exchange: Change the dialysis buffer at least 3-4 times over a period of 24-48 hours to ensure complete removal of the unreacted linker.

Protocol 3: Purification by Size Exclusion Chromatography (SEC)
  • Column Selection: Choose an SEC column with a fractionation range appropriate for the size of your conjugate and the unreacted linker. For small molecule conjugates, a column with a low molecular weight fractionation range is required. For larger protein or nanoparticle conjugates, a column with a higher molecular weight range should be selected.

  • System Equilibration: Equilibrate the SEC system and column with a suitable mobile phase (e.g., PBS) until a stable baseline is achieved.

  • Sample Preparation: Filter the quenched reaction mixture through a 0.22 µm filter to remove any particulates.

  • Injection: Inject the filtered sample onto the equilibrated column. The injection volume should typically be less than 5% of the column volume for optimal resolution.

  • Elution and Fraction Collection: Elute the sample with the mobile phase at a constant flow rate. Collect fractions and monitor the elution profile using a UV detector. The conjugate will elute in the earlier fractions, while the smaller, unreacted linker will elute later.

  • Analysis: Analyze the collected fractions to identify those containing the purified conjugate and pool them.

Visualizations

experimental_workflow cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis and Final Product start Start: Conjugation of Target Molecule with This compound quench Quench Reaction (e.g., Tris, Glycine) start->quench dialysis Dialysis quench->dialysis Size-based separation sec Size Exclusion Chromatography (SEC) quench->sec Size-based separation precipitation Precipitation quench->precipitation Solubility-based separation analysis Analyze Fractions for Purity (e.g., TLC, HPLC) dialysis->analysis sec->analysis precipitation->analysis product Pool Pure Fractions: Purified Conjugate analysis->product

Caption: Experimental workflow for the purification of a conjugate after reaction with this compound.

troubleshooting_logic cluster_purity Purity Issues cluster_yield Yield Issues start Problem: Impure or Low Yield of Conjugate residual_peg Residual Unreacted PEG? start->residual_peg low_yield Low Conjugate Recovery? start->low_yield check_quench Incomplete Quenching? residual_peg->check_quench Yes optimize_purification Optimize Purification Method (e.g., longer dialysis, better SEC resolution) residual_peg->optimize_purification No check_stability Precipitation or Aggregation? low_yield->check_stability Yes optimize_buffer Optimize Buffer Conditions (pH, ionic strength) check_stability->optimize_buffer Yes check_adsorption Adsorption to Matrix? check_stability->check_adsorption No modify_matrix Change Membrane/Resin Material check_adsorption->modify_matrix Yes

Caption: Troubleshooting logic for purification of this compound conjugates.

References

Technical Support Center: Synthesis of PROTACs with PEG-Based Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the synthesis of Proteolysis-Targeting Chimeras (PROTACs) utilizing polyethylene glycol (PEG)-based linkers. This resource provides troubleshooting guidance and answers to frequently asked questions to address common challenges encountered during the synthesis, purification, and characterization of PEGylated PROTACs.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using PEG-based linkers in PROTAC synthesis?

A1: PEG-based linkers are frequently used in PROTAC design for several key reasons:

  • Enhanced Solubility : PROTACs are often large, hydrophobic molecules with poor aqueous solubility. The hydrophilic nature of the PEG chain can significantly improve the solubility of the final PROTAC, which is crucial for biological assays and potential therapeutic applications.[1][2]

  • Improved Physicochemical Properties : The incorporation of PEG linkers allows for the modulation of important drug-like properties such as the topological polar surface area (TPSA) and lipophilicity.[3]

  • Increased Cell Permeability : While seemingly counterintuitive for a hydrophilic linker, the flexibility of PEG chains can allow the PROTAC to adopt a folded conformation. This can shield the polar surface area of the molecule, creating a more compact and less polar structure that is more amenable to crossing the cell membrane.[4]

  • Facile Synthesis and Modification : Bifunctional PEG linkers with various reactive groups are commercially available, enabling a modular and efficient assembly of PROTACs.[1] The length of the PEG chain can be easily tuned to optimize the distance between the two ligands for effective ternary complex formation.[1][5]

Q2: How does the length of the PEG linker impact the efficacy of the PROTAC?

A2: The length of the PEG linker is a critical parameter that significantly influences the efficacy of a PROTAC.[6]

  • Ternary Complex Formation : The linker must be of an optimal length to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[6]

  • Degradation Efficiency : A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might result in an unproductive complex where ubiquitination does not occur efficiently.[6] The optimal linker length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.[5]

Q3: My synthesized PROTAC shows low degradation efficiency. What are the common causes?

A3: Low degradation efficiency is a common challenge in PROTAC development. Several factors could be at play:

  • Inefficient Ternary Complex Formation : The linker may not be optimal in length or composition, leading to an unstable or unproductive ternary complex.[7]

  • Poor Cell Permeability : The PROTAC may not be efficiently crossing the cell membrane to reach its intracellular target.[8]

  • The "Hook Effect" : At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are non-productive for degradation. This leads to a bell-shaped dose-response curve.[8]

  • Incorrect E3 Ligase or Ligand : The chosen E3 ligase may not be expressed in the target cells, or the E3 ligase ligand may be inappropriate.[7]

Q4: What is the "hook effect" and how can I troubleshoot it?

A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[8] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[8]

To troubleshoot the hook effect:

  • Perform a Wide Dose-Response Experiment : Test your PROTAC over a broad range of concentrations to identify the optimal concentration for maximal degradation and to confirm the characteristic bell-shaped curve of the hook effect.[8]

  • Test Lower Concentrations : The "sweet spot" for maximal degradation is often in the nanomolar to low micromolar range.[8]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of PROTACs with PEG-based linkers.

Low Synthetic Yield
Symptom Possible Cause Suggested Solution
Incomplete reaction after extended time Inefficient coupling reaction.Optimize coupling reagents (e.g., use HATU, HOBt). Ensure all reagents are anhydrous. Optimize the base (e.g., DIPEA) and solvent (e.g., DMF, NMP).[7]
Steric hindrance around the reaction site.Consider a different attachment point on the ligand or a longer, more flexible linker.
Multiple side products observed by LC-MS Side reactions involving reactive functional groups.Protect sensitive functional groups (e.g., thiols with a trityl group) before coupling reactions.[7]
Degradation of starting materials or product.Confirm the stability of your ligands and linker under the reaction conditions. Use milder reaction conditions if possible.
Low recovery after purification The PROTAC is highly polar and adsorbs to the silica gel during column chromatography.Use reverse-phase preparative HPLC (RP-HPLC) for purification. This is the standard method for purifying polar molecules like PEGylated PROTACs.[9]
The PROTAC has poor solubility in the purification solvents.Screen for suitable solvent systems for both the crude product and the purification mobile phase.
Purification Challenges
Symptom Possible Cause Suggested Solution
Broad or tailing peaks during RP-HPLC The PROTAC is interacting strongly with the stationary phase.Use a C4 or C8 column instead of a C18 column for very hydrophobic PROTACs. Optimize the mobile phase, for example, by adjusting the concentration of trifluoroacetic acid (TFA).[9]
The PROTAC is aggregating.Add organic modifiers or detergents to the mobile phase to disrupt aggregation. Consider size-exclusion chromatography (SEC) as a preliminary purification step to remove large aggregates.[9]
Co-elution of impurities Impurities have similar hydrophobicity to the desired product.Optimize the HPLC gradient to improve resolution.[9] Consider a different purification technique, such as ion-exchange chromatography (IEX), if the PROTAC and impurities have different charge states.[9]

Data Presentation

Table 1: Influence of PEG Linker Length on Degradation Efficiency of BRD4-Targeting PROTACs

PROTACLinker CompositionDC50 (nM)Dmax (%)
PROTAC 1 0 PEG units< 0.5 µM> 90
PROTAC 2 1-2 PEG units> 5 µM< 50
PROTAC 3 4-5 PEG units< 0.5 µM> 90

Data is illustrative and compiled from various sources in the literature.[3] DC50 and Dmax values are cell-line dependent.

Table 2: Influence of PEG Linker Length on Degradation Efficiency of ERα-Targeting PROTACs

Linker Length (atoms)IC50 (µM)
9140
1227
1626
20>200

Data adapted from Cyrus et al.[6]

Table 3: Influence of PEG Linker Length on Degradation Efficiency of TBK1-Targeting PROTACs

Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No degradationN/A
12-29SubmicromolarUp to 96
21396
2929276

Data adapted from Arvinas.[3]

Experimental Protocols

Protocol 1: General Synthesis of a PEGylated PROTAC via Amide Coupling

This protocol describes a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker with amine and carboxylic acid functionalities.

Materials:

  • POI ligand with a carboxylic acid functional group.

  • E3 ligase ligand with an amine functional group (e.g., pomalidomide).

  • Bifunctional PEG linker (e.g., NH2-PEGn-COOH).

  • Coupling reagents: HATU, HOBt.

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Solvents: Anhydrous Dimethylformamide (DMF).

  • Purification supplies: Preparative RP-HPLC system.

Procedure:

  • First Coupling Reaction (POI ligand and PEG linker):

    • Dissolve the POI ligand (1.0 eq) and NH2-PEGn-COOH (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the POI-linker intermediate by flash column chromatography or preparative RP-HPLC.

  • Second Coupling Reaction (POI-linker intermediate and E3 ligase ligand):

    • Dissolve the purified POI-linker intermediate (1.0 eq) and the E3 ligase ligand (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.

    • Upon completion, purify the crude product directly by preparative RP-HPLC.

  • Purification and Characterization:

    • Purify the final PROTAC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

    • Collect and lyophilize the fractions containing the pure product.

    • Characterize the final PROTAC by LC-MS and NMR to confirm its identity and purity.[10]

Protocol 2: Synthesis of a PEGylated PROTAC via Click Chemistry

This protocol outlines the synthesis using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

  • POI ligand functionalized with an alkyne group.

  • E3 ligase ligand functionalized with an azide group.

  • Bifunctional PEG linker (if not already incorporated into one of the ligands).

  • Copper(I) catalyst: Copper(II) sulfate (CuSO4) and sodium ascorbate.

  • Solvent: A mixture of t-butanol and water.

  • Purification supplies: Preparative RP-HPLC system.

Procedure:

  • Click Reaction:

    • Dissolve the alkyne-functionalized POI ligand (1.0 eq) and the azide-functionalized E3 ligase ligand (1.0 eq) in a 1:1 mixture of t-butanol and water.

    • Add CuSO4 (0.1 eq) and sodium ascorbate (0.2 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent.

  • Purification and Characterization:

    • Purify the final PROTAC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

    • Collect and lyophilize the fractions containing the pure product.

    • Characterize the final PROTAC by LC-MS and NMR.

Mandatory Visualizations

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_end Final Product & Analysis POI_Ligand POI Ligand (e.g., with -COOH) Coupling1 First Coupling (e.g., Amide Bond Formation) POI_Ligand->Coupling1 E3_Ligand E3 Ligase Ligand (e.g., with -NH2) Coupling2 Second Coupling (e.g., Click Chemistry) E3_Ligand->Coupling2 PEG_Linker Bifunctional PEG Linker PEG_Linker->Coupling1 Intermediate POI-Linker Intermediate Coupling1->Intermediate Intermediate->Coupling2 Purification Purification (RP-HPLC) Coupling2->Purification Final_PROTAC Final PROTAC Purification->Final_PROTAC Characterization Characterization (LC-MS, NMR) Final_PROTAC->Characterization

Caption: A generalized workflow for the synthesis of a PROTAC using a PEG-based linker.

Troubleshooting_Low_Yield Start Low Synthetic Yield Check_Reaction Incomplete Reaction? Start->Check_Reaction Check_Purity Multiple Side Products? Check_Reaction->Check_Purity No Optimize_Coupling Optimize Coupling Conditions: - Reagents (HATU) - Base (DIPEA) - Solvent (NMP) Check_Reaction->Optimize_Coupling Yes Check_Recovery Low Recovery after Purification? Check_Purity->Check_Recovery No Protect_Groups Use Protecting Groups for Reactive Moieties Check_Purity->Protect_Groups Yes Use_RPHPLC Use Reverse-Phase HPLC for Purification Check_Recovery->Use_RPHPLC Yes Success Improved Yield Optimize_Coupling->Success Protect_Groups->Success Use_RPHPLC->Success

Caption: A troubleshooting guide for addressing low synthetic yield in PROTAC synthesis.

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ub Proteasome Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: The mechanism of action for PROTAC-mediated protein degradation.

References

How to handle moisture-sensitive Boc-NH-PEG4-NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the moisture-sensitive Boc-NH-PEG4-NHS ester. Below you will find troubleshooting guides and frequently asked questions to ensure successful experiments.

Troubleshooting Guide

Low conjugation efficiency or complete failure of the reaction are common issues when working with moisture-sensitive reagents. The following table outlines potential problems, their probable causes, and recommended solutions.

Problem Potential Cause Solution
Low or No Conjugation Yield Hydrolysis of NHS Ester: The most common cause is the hydrolysis of the N-hydroxysuccinimide (NHS) ester group due to exposure to moisture.[1][][3]- Proper Handling: Always allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[1][3][4] - Use of Anhydrous Solvents: Dissolve the this compound in an anhydrous solvent like DMSO or DMF immediately before use.[1][5][6] - Fresh Solutions: Do not prepare stock solutions for long-term storage as the NHS ester readily hydrolyzes.[3]
Incorrect Buffer Composition: The presence of primary amines (e.g., Tris, glycine) in the reaction buffer will compete with the target molecule for reaction with the NHS ester.[1][3]- Use Amine-Free Buffers: Employ buffers such as PBS (phosphate-buffered saline), HEPES, or borate at a pH range of 7.2-8.5 for optimal reaction efficiency.[1][][7]
Suboptimal Molar Ratio: An insufficient molar excess of the PEG reagent over the amine-containing molecule can lead to incomplete conjugation.- Optimize Molar Excess: For protein labeling, a 10- to 50-fold molar excess of the NHS ester is often recommended, depending on the protein concentration.[1]
Inconsistent Results Repeated Freeze-Thaw Cycles: Aliquoting and storing the reagent in a solvent can be done for short periods, but repeated freeze-thaw cycles can degrade the compound.- Aliquot upon Receipt: If you dissolve a larger amount of the reagent, aliquot it into single-use volumes and store at -80°C for up to 6 months or -20°C for up to 1 month.[5]
Variable Reagent Quality: The purity of the this compound can affect conjugation efficiency.- Source from a Reputable Supplier: Ensure the reagent is of high purity (typically >95%).
Difficulty Dissolving the Reagent Inappropriate Solvent: The reagent may not be readily soluble in aqueous buffers directly.- Use a Water-Miscible Organic Solvent: First, dissolve the this compound in anhydrous DMSO or DMF, and then add this solution to your aqueous reaction mixture.[1][5][6] Note that the final concentration of the organic solvent should ideally be kept low (e.g., <10%) to avoid denaturation of proteins.[8]

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle this compound?

A1: this compound is moisture-sensitive and should be stored at -20°C for long-term stability (up to 3 years in pure form).[5][9] It is crucial to keep the container tightly sealed and protected from light. Before use, the vial must be brought to room temperature in a desiccator to prevent water condensation upon opening.[1][3][4]

Q2: What is the optimal pH for the conjugation reaction?

A2: The reaction of the NHS ester with primary amines is most efficient at a pH between 7.2 and 8.5.[][7] At this pH, the primary amines are sufficiently deprotonated and nucleophilic, while the rate of NHS-ester hydrolysis is still manageable.[]

Q3: Can I use buffers like Tris or glycine for my reaction?

A3: No. Buffers containing primary amines, such as Tris and glycine, will compete with your target molecule for the NHS ester, significantly reducing your conjugation yield.[1][3] It is essential to use amine-free buffers like PBS, HEPES, or borate.

Q4: How can I quench the reaction?

A4: To stop the conjugation reaction, you can add a quenching reagent that contains primary amines. A common method is to add a final concentration of 50-100 mM Tris buffer or glycine.[4] This will react with any remaining unreacted NHS ester.

Q5: My protein is in a buffer containing Tris. What should I do?

A5: You will need to perform a buffer exchange to an amine-free buffer (e.g., PBS, pH 7.4) before starting the conjugation. This can be achieved through methods like dialysis or using spin desalting columns.[3]

Q6: How do I prepare the this compound for the reaction?

A6: Do not dissolve the reagent directly in your aqueous reaction buffer. Instead, prepare a concentrated stock solution in an anhydrous water-miscible organic solvent such as DMSO or DMF immediately before you start the reaction.[1][5][6] Then, add the required volume of this stock solution to your protein or molecule solution in the appropriate amine-free buffer.

Experimental Protocol: Labeling an Antibody with this compound

This protocol provides a general procedure for conjugating this compound to an antibody. Optimization may be required for specific antibodies and applications.

Materials:

  • This compound

  • Antibody (in an amine-free buffer like PBS, pH 7.4)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer at a suitable concentration (e.g., 1-10 mg/mL). If the buffer contains amines, perform a buffer exchange into the Reaction Buffer.

  • This compound Solution Preparation:

    • Allow the vial of this compound to warm to room temperature in a desiccator before opening.

    • Immediately before use, prepare a 10 mM stock solution by dissolving the required amount of the reagent in anhydrous DMSO. For example, to make 100 µL of a 10 mM solution (MW: 462.49 g/mol ), dissolve 0.46 mg of the ester in 100 µL of anhydrous DMSO.

  • Conjugation Reaction:

    • Add a 20-fold molar excess of the 10 mM this compound solution to the antibody solution. Gently mix immediately.

    • The final volume of DMSO should not exceed 10% of the total reaction volume to prevent antibody denaturation.[8]

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours with gentle stirring.[3][8]

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM (e.g., add 1/10th volume of 1 M Tris-HCl).

    • Incubate for 15 minutes at room temperature to ensure all unreacted NHS ester is quenched.[4]

  • Purification:

    • Remove the excess, unreacted this compound and byproducts by SEC or dialysis.

    • If using SEC, use a resin with an appropriate molecular weight cutoff for your antibody.

    • If using dialysis, dialyze against PBS at 4°C with several buffer changes.

  • Characterization and Storage:

    • Characterize the conjugate to determine the degree of labeling (e.g., using MALDI-TOF mass spectrometry).

    • Store the purified conjugate under conditions appropriate for the specific antibody, typically at 4°C for short-term or -20°C/-80°C for long-term storage.

Visualizations

TroubleshootingWorkflow start Start: Low/No Conjugation check_handling Was the reagent warmed to RT before opening? start->check_handling check_buffer Is the reaction buffer amine-free (e.g., PBS)? check_handling->check_buffer Yes hydrolysis High probability of NHS ester hydrolysis. check_handling->hydrolysis No check_solvent Was the reagent dissolved in anhydrous DMSO/DMF immediately before use? check_buffer->check_solvent Yes buffer_competition Buffer amines are competing with the target molecule. check_buffer->buffer_competition No check_ratio Is the molar excess of the NHS ester adequate (e.g., 10-50x)? check_solvent->check_ratio Yes reagent_degradation Reagent may have degraded due to moisture. check_solvent->reagent_degradation No insufficient_reagent Incomplete reaction due to insufficient PEG reagent. check_ratio->insufficient_reagent No end Further investigation needed (e.g., protein concentration, pH) check_ratio->end Yes (Consult further) solution_handling Solution: Equilibrate reagent to RT in a desiccator before opening. hydrolysis->solution_handling solution_buffer Solution: Use amine-free buffers (PBS, HEPES, Borate). buffer_competition->solution_buffer solution_solvent Solution: Use fresh, anhydrous DMSO or DMF. reagent_degradation->solution_solvent solution_ratio Solution: Optimize the molar ratio of the PEG reagent. insufficient_reagent->solution_ratio

Caption: Troubleshooting workflow for low conjugation yield.

ReactionPathway cluster_reaction Reaction Conditions cluster_hydrolysis Competing Reaction Boc_PEG_NHS This compound Conjugate Stable Amide Bond (Boc-NH-PEG4-CO-NH-R) Boc_PEG_NHS->Conjugate Hydrolyzed_Ester Inactive Carboxylic Acid (Boc-NH-PEG4-COOH) Boc_PEG_NHS->Hydrolyzed_Ester Hydrolysis Target_Amine Primary Amine (R-NH₂) Target_Amine->Conjugate Conditions pH 7.2 - 8.5 Aqueous Buffer (Amine-Free) Byproduct NHS Byproduct Water H₂O (Moisture) Water->Hydrolyzed_Ester

Caption: Reaction pathway of this compound.

HandlingWorkflow storage Store at -20°C under inert gas equilibrate Equilibrate to Room Temp in a desiccator storage->equilibrate dissolve Dissolve in Anhydrous DMSO or DMF equilibrate->dissolve add_to_reaction Add to Amine-Free Reaction Buffer (pH 7.2-8.5) dissolve->add_to_reaction quench Quench with Amine Buffer (e.g., Tris) add_to_reaction->quench purify Purify Conjugate (SEC or Dialysis) quench->purify

Caption: Key handling and experimental workflow.

References

Validation & Comparative

Characterizing Boc-NH-PEG4-NHS Ester Bioconjugates: A Mass Spectrometry-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of bioconjugates, the precise characterization of these complex molecules is paramount. The Boc-NH-PEG4-NHS ester is a popular amine-reactive, discrete PEG (dPEG®) linker used in the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its monodisperse nature offers significant advantages over traditional polydisperse polyethylene glycol (PEG) linkers, leading to more homogenous conjugates that are easier to analyze and characterize.[1] This guide provides a comparative overview of the characterization of this compound bioconjugates by mass spectrometry, offering insights into expected results, experimental protocols, and comparisons with alternative conjugation chemistries.

Performance Comparison: this compound vs. Alternatives

The choice of a crosslinker significantly impacts the physicochemical properties and performance of the resulting bioconjugate. The this compound offers specific advantages due to its discrete PEG4 spacer and amine-reactive NHS ester. A comparison with other common linker types highlights these differences.

FeatureThis compoundHeterobifunctional NHS/Maleimide (e.g., SMCC)Polydisperse PEG-NHS Ester
Target Functional Groups Primary Amines (-NH₂)Primary Amines (-NH₂) and Sulfhydryls (-SH)Primary Amines (-NH₂)
Specificity High for primary amines at pH 7.0-9.0.[2]High, allows for sequential, orthogonal conjugation.[2]High for primary amines, but heterogeneity of PEG complicates analysis.[1]
Spacer Arm Monodisperse (discrete) PEG4Non-PEG, defined lengthPolydisperse PEG
Homogeneity of Conjugate HighHighLow, resulting in a complex mixture of species.[1]
Solubility PEG spacer enhances aqueous solubility.Generally lower than PEGylated counterparts.High, but varies with PEG length distribution.
Mass Spectrometry Analysis Simplified due to discrete mass addition, leading to cleaner spectra.[1]Straightforward analysis of a well-defined product.Complex, broad peaks in mass spectra that are difficult to resolve.[1]
Immunogenicity PEG can sometimes elicit an immune response (anti-PEG antibodies).[3]Lower potential for linker-based immunogenicity.Higher potential for immunogenicity due to polydispersity.

Mass Spectrometry Characterization of a Model Bioconjugate

The characterization of a bioconjugate, such as an antibody conjugated with a small molecule via the this compound linker, is typically performed using high-resolution mass spectrometry techniques like Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

Expected Mass Spectrometry Data

Upon conjugation of a model antibody (e.g., IgG) with a payload using this compound, a heterogeneous mixture of species with different drug-to-antibody ratios (DARs) is expected. Deconvoluted mass spectra from an LC-MS analysis would ideally show a distribution of peaks, each corresponding to the intact antibody with a specific number of attached linkers/payloads.

The expected mass addition for the Boc-NH-PEG4-linker (after reaction and loss of NHS) is calculated from its molecular formula. The Boc protecting group would typically be removed in a subsequent step if a second conjugation is intended, or it could be part of the final conjugate depending on the workflow.

Table 2: Expected Mass Additions for a Model IgG Conjugate

SpeciesMass of Unconjugated IgG (Da)Mass Addition per Linker-Payload (Da)Expected Mass of Conjugate (Da)
DAR 0~150,0000~150,000
DAR 1~150,000Calculated Mass~150,000 + (1 x Calculated Mass)
DAR 2~150,000Calculated Mass~150,000 + (2 x Calculated Mass)
DAR 3~150,000Calculated Mass~150,000 + (3 x Calculated Mass)
DAR 4~150,000Calculated Mass~150,000 + (4 x Calculated Mass)

Note: The "Calculated Mass" would be the sum of the mass of the Boc-NH-PEG4- moiety and the conjugated payload.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are generalized protocols for bioconjugation and subsequent mass spectrometry analysis.

Protocol 1: Bioconjugation of an Antibody with this compound
  • Antibody Preparation : Prepare the antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.

  • Linker Preparation : Dissolve the this compound in an anhydrous organic solvent such as DMSO or DMF to create a stock solution (e.g., 10-20 mM).

  • Conjugation Reaction : Add a molar excess of the linker stock solution to the antibody solution. A 10-fold molar excess is a common starting point.[1] The final concentration of the organic solvent should ideally be kept below 10% (v/v).

  • Incubation : Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching : Stop the reaction by adding a quenching reagent, such as Tris or hydroxylamine, to consume any unreacted NHS esters.

  • Purification : Remove excess, unreacted linker and byproducts using a desalting column, dialysis, or size-exclusion chromatography (SEC). The buffer should be exchanged to one suitable for mass spectrometry analysis (e.g., 10 mM ammonium acetate).[1]

Protocol 2: LC-MS Analysis of the Bioconjugate
  • Chromatography :

    • Column : A reversed-phase column suitable for protein analysis (e.g., C4 or C8).

    • Mobile Phase A : 0.1% formic acid in water.

    • Mobile Phase B : 0.1% formic acid in acetonitrile.

    • Gradient : A linear gradient from 20% to 80% B over 15-20 minutes.

    • Flow Rate : 0.2-0.4 mL/min.

    • Column Temperature : 60-80°C.

  • Mass Spectrometry :

    • Instrument : A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.

    • Ionization Mode : Positive Electrospray Ionization (ESI+).

    • Mass Range : m/z 1000-4000.

    • Data Acquisition : Acquire data across the elution profile of the protein.

  • Data Analysis :

    • Use a deconvolution software package (e.g., ProMass, BioConfirm) to convert the multiply charged ESI spectra into a zero-charge mass spectrum.[1]

    • From the deconvoluted spectrum, identify the peaks corresponding to the unconjugated antibody and the various DAR species.

    • Calculate the average DAR for the conjugate mixture.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for planning and execution.

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis Antibody_Solution Antibody in Amine-Free Buffer Mixing Mix Antibody and Linker Antibody_Solution->Mixing Linker_Solution Boc-NH-PEG4-NHS Ester in DMSO Linker_Solution->Mixing Incubation Incubate (1-2h RT or overnight 4°C) Mixing->Incubation Quenching Quench Reaction (e.g., Tris) Incubation->Quenching Purify Purify Conjugate (e.g., SEC) Quenching->Purify LC_MS LC-MS Analysis Purify->LC_MS Data_Processing Deconvolution and Data Analysis LC_MS->Data_Processing

Caption: Experimental workflow for bioconjugation and mass spectrometry analysis.

Logical Relationship of Components

The relationship between the components of the bioconjugate dictates the analytical approach.

Bioconjugate_Components Antibody Antibody (e.g., IgG) - Primary Amines (Lys, N-terminus) Bioconjugate Final Bioconjugate - Antibody - Linker - Payload Antibody->Bioconjugate Linker This compound - Boc-Protected Amine - PEG4 Spacer - NHS Ester Linker->Antibody reacts with Linker->Bioconjugate Payload Payload (Drug/Dye) - Functional group for second conjugation (optional) Payload->Bioconjugate

Caption: Relationship between the components of a typical bioconjugate.

By leveraging the advantages of monodisperse linkers like this compound and employing robust mass spectrometry-based analytical methods, researchers can achieve a high level of characterization for their bioconjugates, ensuring homogeneity, quality, and a deeper understanding of their structure-activity relationships.

References

A Researcher's Guide to Determining Protein Labeling with Boc-NH-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of protein labeling is a critical parameter in ensuring the efficacy, safety, and reproducibility of bioconjugates. This guide provides a comprehensive comparison of common analytical techniques for determining the degree of labeling (DOL) of proteins with Boc-NH-PEG4-NHS ester, a widely used amine-reactive PEGylation reagent. We present a comparative analysis of key methodologies, supported by experimental protocols and data, to facilitate an informed selection of the most suitable technique for your research needs.

Introduction to Protein Labeling with this compound

This compound is a heterobifunctional crosslinker used to introduce a PEGylated linker with a protected amine functionality onto a protein. The N-hydroxysuccinimide (NHS) ester reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminus of the protein, to form a stable amide bond. The tert-butyloxycarbonyl (Boc) protecting group on the other end of the PEG linker can be subsequently removed under acidic conditions to reveal a primary amine, which can be used for further conjugation. Accurately determining the average number of this compound molecules conjugated to each protein molecule, or the Degree of Labeling (DOL), is essential for process optimization and quality control.

Comparative Analysis of Analytical Techniques

Several analytical methods can be employed to determine the DOL of proteins labeled with this compound. The choice of technique depends on factors such as the required accuracy and precision, sample throughput, and available instrumentation. The following table summarizes the key performance metrics of the most common methods.

Analytical Technique Principle Information Provided Advantages Limitations Typical Sample Requirement
MALDI-TOF Mass Spectrometry Measures the mass-to-charge ratio of ions. The mass difference between the unlabeled and labeled protein is used to determine the number of attached PEG linkers.Direct measurement of molecular weight, distribution of labeled species (mono-, di-, tri-labeled, etc.), and average DOL.High accuracy and precision. Provides information on the heterogeneity of the labeled product.Can be sensitive to sample purity and matrix effects. May not be suitable for very large or complex proteins.1-10 µg
Size Exclusion Chromatography (SEC-HPLC) Separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, leading to a shorter retention time.Indirect estimation of DOL based on the shift in retention time. Can separate labeled from unlabeled protein and aggregates.High throughput and reproducibility. Can be used for purification and analysis simultaneously.Indirect measurement of DOL. Requires calibration with standards. Resolution may be insufficient to separate species with small differences in PEGylation.10-50 µg
UV-Vis Spectrophotometry Measures the absorbance of light by the protein (at 280 nm) and potentially a chromophore on the label. Since this compound lacks a strong chromophore, this method is less direct.Indirectly, by measuring protein concentration. More applicable when the PEG linker contains a UV-active tag.Simple, rapid, and widely available instrumentation.Not directly applicable for this compound unless a chromophore is introduced. Low sensitivity for detecting small changes in DOL.5-100 µg
TNBS Assay (Colorimetric) 2,4,6-Trinitrobenzenesulfonic acid (TNBS) reacts with primary amines to produce a colored product. The reduction in free amines after labeling is proportional to the DOL.[1][2]Indirect measurement of DOL by quantifying the consumption of primary amines.Simple, inexpensive, and uses common laboratory equipment.Indirect measurement. Can be affected by interfering substances. The reaction is with all primary amines, not just those that are PEGylated.20-200 µg

Experimental Workflows and Protocols

General Workflow for Protein Labeling with this compound

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Protein_Prep Protein Preparation (in amine-free buffer, pH 7.2-8.5) Labeling Labeling Reaction (Incubate at RT or 4°C) Protein_Prep->Labeling Reagent_Prep This compound Solution Preparation (in DMSO or DMF) Reagent_Prep->Labeling Purification Purification (e.g., Desalting Column, Dialysis) Labeling->Purification Analysis Determination of Degree of Labeling Purification->Analysis

General workflow for protein labeling and analysis.
Detailed Experimental Protocols

Objective: To directly measure the molecular weight of the labeled protein and determine the distribution of PEGylated species.

Materials:

  • Labeled protein sample

  • Unlabeled protein control

  • Sinapinic acid (SA) or α-cyano-4-hydroxycinnamic acid (CHCA) matrix

  • Matrix solvent (e.g., 50:50 acetonitrile:water with 0.1% TFA)

  • MALDI target plate

  • MALDI-TOF mass spectrometer

Procedure:

  • Sample Preparation:

    • Desalt and purify the labeled protein to remove unreacted PEG reagent and other contaminants.

    • Dilute the labeled and unlabeled protein samples to a final concentration of 1-10 pmol/µL in a suitable solvent (e.g., water with 0.1% TFA).

  • Matrix Preparation:

    • Prepare a saturated solution of the matrix (e.g., 10 mg/mL SA in matrix solvent).

  • Target Spotting:

    • Mix the protein sample and matrix solution in a 1:1 ratio (v/v).

    • Spot 1 µL of the mixture onto the MALDI target plate.

    • Allow the spot to air dry completely (co-crystallization).

  • Data Acquisition:

    • Load the target plate into the MALDI-TOF mass spectrometer.

    • Acquire mass spectra in the appropriate mass range for the protein. Use a linear positive ion mode for large proteins.

    • Optimize the laser power to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Determine the molecular weight of the unlabeled protein (MW_unlabeled).

    • Identify the peaks corresponding to the different PEGylated species in the labeled sample. The mass of each species will be approximately MW_unlabeled + (n * MW_PEG), where 'n' is the number of attached PEG linkers and MW_PEG is the molecular weight of the this compound.

    • Calculate the average DOL by taking a weighted average of the different labeled species based on their peak intensities.

Objective: To separate labeled from unlabeled protein and estimate the DOL based on the shift in retention time.

Materials:

  • Labeled protein sample

  • Unlabeled protein control

  • HPLC system with a UV detector

  • Size exclusion column suitable for the molecular weight range of the protein

  • Mobile phase (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • System Setup:

    • Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min).

  • Sample Preparation:

    • Filter the labeled and unlabeled protein samples through a 0.22 µm filter.

    • Adjust the concentration to be within the linear range of the UV detector.

  • Data Acquisition:

    • Inject a known amount of the unlabeled protein onto the column and record the chromatogram, monitoring the absorbance at 280 nm. Note the retention time (RT_unlabeled).

    • Inject the same amount of the labeled protein and record the chromatogram. Note the retention time(s) of the peak(s) corresponding to the PEGylated protein (RT_labeled).

  • Data Analysis:

    • The peak for the labeled protein will elute earlier than the unlabeled protein due to its larger hydrodynamic radius.

    • The presence of multiple peaks in the labeled sample may indicate a mixture of different PEGylated species.

    • By creating a calibration curve with standards of known DOL (if available), the average DOL of the sample can be estimated from the shift in retention time. The relative peak areas can be used to quantify the proportion of labeled versus unlabeled protein.

Objective: To indirectly determine the DOL by quantifying the number of primary amines that have been modified.

Materials:

  • Labeled protein sample

  • Unlabeled protein control

  • TNBS solution (e.g., 0.1% w/v in water)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

  • Quenching solution (e.g., 1 M HCl)

  • Spectrophotometer or plate reader

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of standards with known concentrations of a primary amine-containing compound (e.g., glycine or the unlabeled protein) in the reaction buffer.

  • Sample Preparation:

    • Dilute the labeled and unlabeled protein samples to a concentration within the linear range of the assay in the reaction buffer.

  • Reaction:

    • To a set volume of each standard and sample, add the TNBS solution.

    • Incubate the reactions at room temperature for a defined period (e.g., 30-60 minutes).

  • Measurement:

    • Stop the reaction by adding the quenching solution.

    • Measure the absorbance of each sample and standard at the appropriate wavelength (typically 335-420 nm).[1][2]

  • Data Analysis:

    • Generate a standard curve of absorbance versus the concentration of primary amines.

    • Determine the concentration of free primary amines in the unlabeled (Amine_unlabeled) and labeled (Amine_labeled) protein samples using the standard curve.

    • The DOL can be estimated using the following formula: DOL = (Amine_unlabeled - Amine_labeled) / [Protein Concentration]

Alternatives to this compound

While this compound is a versatile reagent, several alternatives are available for protein modification, each with distinct features.

Reagent Type Reactive Group Target Residue(s) Key Features Considerations
mPEG-NHS Ester N-Hydroxysuccinimide EsterPrimary amines (Lysine, N-terminus)Simple, one-step reaction to attach a methoxy-terminated PEG. Wide range of PEG lengths available.Random labeling of multiple sites.
PEG-Maleimide MaleimideThiols (Cysteine)Site-specific labeling of free cysteine residues.Requires the presence of a free cysteine, which may necessitate protein engineering.
PEG-Aldehyde AldehydeN-terminusSite-specific labeling of the N-terminus through reductive amination.Reaction conditions need to be carefully controlled to ensure N-terminal specificity.
DBCO-PEG-NHS Ester NHS Ester and DibenzocyclooctynePrimary aminesIntroduces a "clickable" DBCO group for subsequent copper-free click chemistry with azide-modified molecules.Two-step labeling process.
Azide-PEG-NHS Ester NHS Ester and AzidePrimary aminesIntroduces an azide group for copper-catalyzed or copper-free click chemistry with alkyne-modified molecules.Two-step labeling process; copper can be cytotoxic in some applications.

Signaling Pathways and Experimental Workflows

The determination of the DOL is a critical step in the quality control workflow for producing PEGylated proteins for various applications, including therapeutics and diagnostics.

G cluster_dev Development cluster_qc Quality Control cluster_final Final Product Reaction_Opt Reaction Optimization (Molar Ratio, pH, Time) DOL_Det DOL Determination (e.g., MALDI-TOF, SEC) Reaction_Opt->DOL_Det Purity Purity Analysis (e.g., SEC, SDS-PAGE) DOL_Det->Purity Activity Biological Activity Assay Purity->Activity Final_Product Characterized PEGylated Protein Activity->Final_Product

Quality control workflow for PEGylated proteins.

Conclusion

The accurate determination of the degree of labeling of proteins with this compound is paramount for the successful development of bioconjugates. This guide has provided a comparative overview of the most common analytical techniques, including MALDI-TOF MS, SEC-HPLC, and the TNBS assay. While MALDI-TOF MS offers the most direct and detailed information, SEC-HPLC provides a high-throughput method for routine analysis, and colorimetric assays like the TNBS assay offer a simple, albeit indirect, estimation. The choice of the optimal method will depend on the specific requirements of the research, including the need for detailed structural information, sample throughput, and available resources. By following the detailed protocols and considering the comparative data presented, researchers can confidently select and implement the most appropriate method for their protein labeling studies.

References

A Comparative Guide to Crosslinkers for Antibody Conjugation: Boc-NH-PEG4-NHS Ester vs. SMCC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a crosslinker is a critical determinant of the efficacy, stability, and therapeutic index of antibody-drug conjugates (ADCs). This guide provides an objective comparison of two commonly employed heterobifunctional crosslinkers: Boc-NH-PEG4-NHS ester, a polyethylene glycol (PEG)-containing linker, and Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), a classic non-cleavable linker. This comparison is supported by experimental data to inform the rational design of antibody conjugates.

Executive Summary

This compound and SMCC are both valuable tools for conjugating molecules to antibodies, typically targeting primary amines (like lysine residues) and sulfhydryl groups (from reduced cysteines), respectively. The fundamental difference lies in the presence of a hydrophilic PEG spacer in the this compound, which imparts distinct physicochemical and pharmacological properties to the resulting conjugate.

FeatureThis compoundSMCC Crosslinker
Structure Contains a PEG4 spacerLacks a PEG spacer
Hydrophilicity HighLow
Conjugation Chemistry NHS ester reacts with aminesNHS ester reacts with amines; Maleimide reacts with thiols
Key Advantages Improves solubility, reduces aggregation, enhances pharmacokinetics, offers steric hindrance benefits.[1][]Well-established chemistry, provides a stable, non-cleavable linkage.[][3]
Potential Drawbacks Potential for reduced in-vitro cytotoxicity.[1]Can increase hydrophobicity and aggregation of the ADC, potential for in-vivo instability of the maleimide-thiol linkage.[][4]

Chemical Structures and Reaction Mechanisms

This compound

The this compound is a heterobifunctional crosslinker featuring a Boc-protected amine, a tetraethylene glycol (PEG4) spacer, and an N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with primary amines on the antibody to form a stable amide bond. The Boc protecting group can be removed to reveal a primary amine for subsequent conjugation to a payload. The PEG4 spacer enhances the hydrophilicity of the conjugate.[5]

SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

SMCC is a heterobifunctional crosslinker containing an NHS ester and a maleimide group. The NHS ester reacts with primary amines on the antibody, while the maleimide group reacts with sulfhydryl groups on a payload or a modified antibody to form a stable thioether bond. The cyclohexane ring in its structure provides some stability to the maleimide group.[3]

Performance Comparison: Experimental Data

Pharmacokinetics and In Vivo Efficacy

The inclusion of a PEG linker can significantly enhance the pharmacokinetic profile of an antibody conjugate. A study on affibody-based drug conjugates demonstrated that the incorporation of PEG chains prolonged the circulation half-life.[1][6]

ConjugateHalf-life Extension (fold increase vs. non-PEGylated)In Vitro Cytotoxicity (fold reduction vs. non-PEGylated)Maximum Tolerated Dose (MTD)
ZHER2-SMCC-MMAE (non-PEGylated)1.01.05.0 mg/kg
ZHER2-PEG4K-MMAE2.54.510.0 mg/kg
ZHER2-PEG10K-MMAE11.222.020.0 mg/kg
Data synthesized from a study on affibody-drug conjugates.[1][6]

These data suggest that while PEGylation can decrease in vitro potency, the extended half-life and improved tolerability can lead to superior in vivo therapeutic outcomes.[1][6]

Hydrophilicity and Aggregation

Hydrophobic payloads and linkers can induce aggregation of ADCs, leading to rapid clearance and potential immunogenicity. The hydrophilic nature of PEG linkers can mitigate this issue.[] While quantitative data directly comparing the aggregation propensity of ADCs with this compound versus SMCC is not available, the inherent properties of the linkers suggest a significant advantage for the PEGylated option in reducing aggregation, especially with hydrophobic drugs.

Experimental Protocols

Antibody Conjugation with this compound (General Protocol)

This protocol outlines a two-step conjugation process where the antibody is first modified with the linker, followed by conjugation to the payload.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • Boc-NH-PEG4-acid

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Anhydrous DMSO or DMF

  • Deprotection solution (e.g., 20-50% TFA in DCM)

  • Activated payload (with a carboxylic acid group activated by EDC/NHS)

  • Quenching reagent (e.g., Tris or glycine)

  • Purification columns (e.g., SEC)

Procedure:

  • Activation of Boc-NH-PEG4-acid: Dissolve Boc-NH-PEG4-acid, EDC, and NHS in anhydrous DMSO or DMF. A common molar ratio is 1:1.5:1.2 (linker:EDC:NHS). Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS-activated ester.[5]

  • Antibody Modification: Add the activated this compound solution to the antibody solution. The molar ratio of linker to antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR). Incubate for 1-2 hours at room temperature or overnight at 4°C.[5]

  • Purification: Remove excess reagents by size-exclusion chromatography (SEC) or dialysis.

  • Boc Deprotection: Treat the purified conjugate with a deprotection solution to remove the Boc group and expose the terminal amine.[5]

  • Payload Conjugation: Add the activated payload to the deprotected antibody-PEG4-amine conjugate and incubate to form the final ADC.

  • Final Purification: Purify the ADC using SEC or other chromatographic methods to remove unconjugated payload and other impurities.[5]

Antibody Conjugation with SMCC (General Protocol)

This protocol describes the modification of an antibody with SMCC to introduce maleimide groups for subsequent conjugation to a thiol-containing payload.

Materials:

  • Antibody in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2)[3]

  • SMCC

  • Anhydrous DMSO or DMF

  • Thiol-containing payload

  • Quenching reagent (e.g., L-cysteine or N-acetylcysteine)[3]

  • Purification columns (e.g., SEC or desalting columns)

Procedure:

  • Antibody Activation: Prepare the antibody at a concentration of 1-10 mg/mL. Dissolve SMCC in DMSO or DMF and add it to the antibody solution. A 10- to 50-fold molar excess of SMCC over the antibody is generally recommended. Incubate for 30-60 minutes at room temperature.[3][7]

  • Removal of Excess SMCC: Immediately after incubation, remove unreacted SMCC using a desalting column or SEC, pre-equilibrated with a thiol-free buffer (e.g., PBS, pH 6.5-7.5).[3]

  • Payload Conjugation: Add the thiol-containing payload solution to the maleimide-activated antibody. A 1.5 to 5-fold molar excess of the payload over the available maleimide groups is recommended. Incubate for 1-2 hours at room temperature.[3]

  • Quenching: Quench any unreacted maleimide groups by adding a quenching reagent like L-cysteine to a final concentration of approximately 1 mM and incubate for 15-30 minutes.[3]

  • Purification: Purify the final ADC using SEC to remove unreacted payload and other impurities.[3]

Visualizing the Workflows

Antibody_Conjugation_Workflows cluster_Boc_PEG4 This compound Conjugation cluster_SMCC SMCC Conjugation Boc_Start Start with Antibody and Boc-NH-PEG4-acid Boc_Activate Activate Linker (EDC/NHS) Boc_Start->Boc_Activate 1. Boc_Modify Modify Antibody with Activated Linker Boc_Activate->Boc_Modify 2. Boc_Purify1 Purify Modified Antibody Boc_Modify->Boc_Purify1 3. Boc_Deprotect Boc Deprotection Boc_Purify1->Boc_Deprotect 4. Boc_Payload Conjugate to Activated Payload Boc_Deprotect->Boc_Payload 5. Boc_Purify2 Final ADC Purification Boc_Payload->Boc_Purify2 6. SMCC_Start Start with Antibody and SMCC SMCC_Activate Activate Antibody with SMCC SMCC_Start->SMCC_Activate 1. SMCC_Purify1 Remove Excess SMCC SMCC_Activate->SMCC_Purify1 2. SMCC_Payload Conjugate to Thiol-Payload SMCC_Purify1->SMCC_Payload 3. SMCC_Quench Quench Reaction SMCC_Payload->SMCC_Quench 4. SMCC_Purify2 Final ADC Purification SMCC_Quench->SMCC_Purify2 5.

Caption: A comparison of the experimental workflows for antibody conjugation using this compound and SMCC crosslinkers.

Linker_Reaction_Mechanisms cluster_Boc_PEG4_Mech This compound Reaction cluster_SMCC_Mech SMCC Reaction Ab_NH2 Antibody-NH2 (Lysine) Intermediate1 Antibody-NH-CO-PEG4-NH-Boc Ab_NH2->Intermediate1 NHS Ester Reaction Boc_Linker Boc-NH-PEG4-NHS Boc_Linker->Intermediate1 Deprotection Acidic Deprotection Intermediate1->Deprotection Intermediate2 Antibody-NH-CO-PEG4-NH2 Deprotection->Intermediate2 Final_ADC1 Final ADC Intermediate2->Final_ADC1 Amide Bond Formation Payload_COOH Payload-COOH (Activated) Payload_COOH->Final_ADC1 Ab_NH2_2 Antibody-NH2 (Lysine) Intermediate3 Antibody-Maleimide Ab_NH2_2->Intermediate3 NHS Ester Reaction SMCC_Linker SMCC SMCC_Linker->Intermediate3 Final_ADC2 Final ADC Intermediate3->Final_ADC2 Thioether Bond Formation Payload_SH Payload-SH Payload_SH->Final_ADC2

Caption: Chemical reaction pathways for antibody conjugation with this compound and SMCC linkers.

Conclusion

The choice between this compound and SMCC depends on the specific goals of the antibody conjugation project.

  • This compound is the preferred choice when working with hydrophobic payloads or when aiming to improve the pharmacokinetic profile and reduce potential immunogenicity of the final conjugate. The PEG spacer offers significant advantages in terms of solubility and in vivo behavior.

  • SMCC remains a robust and widely used crosslinker for creating stable, non-cleavable ADCs, particularly when hydrophobicity is less of a concern and a well-established, straightforward conjugation chemistry is desired.

For the development of next-generation ADCs with optimized therapeutic windows, the benefits offered by PEGylated linkers like this compound are becoming increasingly important. Careful consideration of the trade-offs between in vitro potency and in vivo performance is crucial for successful ADC design.

References

The Pivotal Role of PEG Linkers in PROTAC Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the optimization of Proteolysis Targeting Chimeras (PROTACs) is a critical step in the development of novel therapeutics. This guide provides an objective comparison of how different polyethylene glycol (PEG) linker lengths influence PROTAC efficacy, supported by experimental data and detailed protocols for key assays.

The fundamental structure of a PROTAC consists of two ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This tripartite complex formation leads to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker, far from being a passive spacer, plays a crucial role in the stability and geometry of this ternary complex, directly impacting the efficiency of protein degradation. PEG linkers are frequently utilized due to their hydrophilicity, biocompatibility, and the ease with which their length can be modified.[1]

Quantitative Comparison of PROTAC Efficacy with Varying PEG Linker Lengths

The efficacy of a PROTAC is primarily quantified by two parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation level (Dmax), representing the percentage of the target protein degraded at saturating concentrations.[2] The optimal linker length is highly dependent on the specific POI and E3 ligase pair, with a clear correlation between linker length and degradation efficacy.[3]

Below is a summary of experimental data from various studies illustrating the impact of PEG linker length on the degradation of different target proteins.

Target ProteinE3 LigaseLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Reference
ERα VHLAlkyl/PEG12>1000<20[4]
VHLAlkyl/PEG16~100>80[4]
VHLAlkyl/PEG21>1000<40[4]
TBK1 VHLAlkyl/Ether<12No degradationN/A[5]
VHLAlkyl/Ether12-29SubmicromolarUp to 96[5]
VHLAlkyl/Ether21396[5]
VHLAlkyl/Ether2929276[5]
BTK CereblonPEG< 4 PEG unitsImpaired BindingN/A[6]
CereblonPEG≥ 4 PEG units1-40>90[5]
BRD4 CereblonPEG41.8>90[5]
CereblonPEG60.8>95[5]
CereblonPEG81.3>95[5]

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the underlying processes of PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_complex Ternary Complex Formation cluster_degradation Ubiquitin-Proteasome System PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC Mechanism of Action.

Experimental_Workflow A 1. Cell Culture & Treatment (e.g., Cancer Cell Line) B 2. PROTAC Incubation (Varying Concentrations & Durations) A->B C 3. Cell Lysis & Protein Extraction B->C D 4. Protein Quantification (e.g., BCA Assay) C->D E 5. Western Blot Analysis (Quantify POI Levels) D->E F 6. Data Analysis (Determine DC50 & Dmax) E->F

General Experimental Workflow for PROTAC Efficacy Assessment.

Detailed Experimental Protocols

Reproducible and rigorous experimental design is paramount for the accurate assessment of PROTAC efficacy. The following are detailed methodologies for key assays.

Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.[7][8]

Materials:

  • Cell culture reagents

  • PROTAC compound (in DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound or vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).[8]

  • Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and collect the lysate. Incubate the lysate on ice for 30 minutes with occasional vortexing.[8]

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA protein assay.[7]

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes. Load equal amounts of protein per lane on an SDS-PAGE gel and run the electrophoresis.[8]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[7]

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Detection and Analysis: After further washes, add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of protein degradation relative to the vehicle-treated control. Generate a dose-response curve to determine the DC50 and Dmax values.[7]

Cell Viability Assay (CellTiter-Glo®)

This luminescent cell viability assay measures ATP levels, which correlate with the number of metabolically active cells, to assess the cytotoxic effects of PROTACs.[9][10]

Materials:

  • Opaque-walled 96-well or 384-well plates

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled multiwell plate at a desired density and incubate overnight.[10]

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC compound or vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).[9]

  • Assay Protocol: Equilibrate the plate to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[10]

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]

  • Data Acquisition: Record the luminescence using a plate-reading luminometer.

  • Analysis: Subtract the average background luminescence from all measurements. Calculate cell viability as a percentage relative to the vehicle-treated control and plot the results to determine the half-maximal inhibitory concentration (IC50) value.[9]

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a powerful biophysical technique to measure the kinetics and affinity of binary and ternary complex formation in real-time, providing insights into the cooperativity of the PROTAC.[1][11]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., streptavidin-coated)

  • Purified, biotinylated E3 ligase

  • Purified target protein

  • PROTAC compound

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • E3 Ligase Immobilization: Immobilize the biotinylated E3 ligase onto the streptavidin-coated sensor chip.[1]

  • Binary Interaction Analysis: To measure the binding of the PROTAC to the E3 ligase, inject a series of PROTAC concentrations over the immobilized E3 ligase surface and measure the association and dissociation rates to determine the binding affinity (KD).[11]

  • Ternary Complex Formation: To assess ternary complex formation, pre-incubate a constant, near-saturating concentration of the target protein with a serial dilution of the PROTAC. Inject these mixtures over the immobilized E3 ligase surface.

  • Data Analysis: The formation of a ternary complex will result in a higher SPR response compared to the binary interaction of the PROTAC alone. Analyze the sensorgrams to determine the kinetics and affinity of the ternary complex. The cooperativity (α) can be calculated by dividing the KD of the binary interaction (PROTAC to E3 ligase) by the KD of the ternary complex formation. An α value greater than 1 indicates positive cooperativity, suggesting that the binding of the target protein enhances the affinity of the PROTAC for the E3 ligase.

Conclusion

The length of the PEG linker is a critical parameter in PROTAC design that significantly influences its degradation efficacy. A systematic approach to varying the linker length, coupled with rigorous experimental evaluation using techniques such as Western blotting, cell viability assays, and SPR, is essential for the development of potent and selective protein degraders. The data and protocols presented in this guide provide a framework for researchers to rationally design and optimize PROTACs for therapeutic applications.

References

Purity Analysis of Synthesized Boc-NH-PEG4-NHS Ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing bioconjugation techniques, the purity of crosslinking agents is paramount to ensure reproducibility and efficacy. This guide provides a comparative purity analysis of in-house synthesized Boc-NH-PEG4-NHS ester against commercially available alternatives. We present supporting experimental data and detailed protocols for key analytical techniques.

Performance Comparison: Synthesized vs. Commercial this compound

The purity of this compound is a critical parameter that can influence the efficiency of conjugation reactions and the quality of the final product. While commercial suppliers provide a convenient source for this reagent, in-house synthesis can offer cost-effectiveness and greater control over quality. This section compares the typical purity of synthesized this compound with that of commercial offerings and other alternative PEGylating agents.

Data Summary

ProductPurity SpecificationPotential ImpuritiesKey AdvantagesKey Disadvantages
Synthesized this compound Typically >95% (post-purification)Unreacted Boc-NH-PEG4-COOH, N,N'-dicyclohexylurea (DCU) if using DCC, residual solvents, hydrolyzed NHS ester, PEG-related impurities (formaldehyde, formic acid)[1][2]Cost-effective for large quantities, full control over the synthesis and purification process.Time-consuming, requires expertise in organic synthesis and purification, purity may vary between batches.
Commercial this compound (Vendor A) ≥95%[3]Undisclosed, but subject to vendor's quality control.High purity, readily available, well-characterized.Higher cost, less control over the specific formulation.
Commercial this compound (Vendor B) >98%[4]Undisclosed, but subject to vendor's quality control.Very high purity, suitable for sensitive applications.Premium pricing.
Commercial this compound (Vendor C) 99%[5]Undisclosed, but subject to vendor's quality control.Highest available purity for critical applications.Highest cost.
Alternative: Maleimide-PEG4-NHS Ester Typically >95%Similar to this compound.Allows for thiol-specific conjugation via the maleimide group.Maleimide group can be unstable in certain conditions.
Alternative: Azide-PEG4-NHS Ester Typically >95%Similar to this compound.Enables "click chemistry" conjugation with alkyne-modified molecules.Requires a copper catalyst for CuAAC, which may not be suitable for all applications.
Alternative: Alkyne-PEG4-NHS Ester Typically >95%Similar to this compound.Complementary to azide-functionalized molecules for click chemistry.Requires a copper catalyst for CuAAC.

Experimental Workflows and Protocols

To ensure the desired purity of synthesized this compound, a well-defined synthesis and purification workflow is essential, followed by rigorous analytical characterization.

Synthesis and Purity Analysis Workflow

cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis start Boc-NH-PEG4-COOH activation Activation with NHS (e.g., DCC/NHS or EDC/NHS) start->activation Step 1 reaction Reaction Monitoring (TLC or LC-MS) activation->reaction Step 2 purification Purification (Column Chromatography) reaction->purification Step 3 hplc HPLC/UPLC purification->hplc nmr ¹H-NMR & ¹³C-NMR purification->nmr ms Mass Spectrometry purification->ms final_product Pure this compound (>95%) hplc->final_product nmr->final_product ms->final_product

Caption: Workflow for the synthesis and purity analysis of this compound.

Detailed Experimental Protocols

1. Synthesis of this compound from Boc-NH-PEG4-COOH

This protocol describes a general method for the activation of the carboxylic acid terminus of Boc-NH-PEG4-COOH to an N-hydroxysuccinimide (NHS) ester.

  • Materials:

    • Boc-NH-PEG4-COOH

    • N-Hydroxysuccinimide (NHS)

    • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

    • Silica gel for column chromatography

    • Ethyl acetate and hexanes (for chromatography)

  • Procedure:

    • Dissolve Boc-NH-PEG4-COOH (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Once the reaction is complete, filter the mixture to remove the N,N'-dicyclohexylurea (DCU) precipitate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

    • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a colorless oil or white solid.

2. Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of the synthesized product and for identifying any unreacted starting materials or byproducts.

  • Instrumentation and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a good starting point.

    • Flow Rate: 1.0 mL/min.[7]

    • Detection: UV at 214 nm and 254 nm, or Evaporative Light Scattering Detector (ELSD) for compounds lacking a strong chromophore.[8]

    • Injection Volume: 10 µL

    • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

3. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR spectroscopy are used to confirm the chemical structure of the synthesized compound.

  • Instrumentation and Conditions:

    • Spectrometer: 400 MHz or higher NMR spectrometer.

    • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

    • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated solvent.

    • ¹H-NMR Expected Signals for this compound:

      • ~1.4 ppm (singlet, 9H, Boc group)

      • ~2.9 ppm (singlet, 4H, NHS ester protons)

      • ~3.2-3.7 ppm (multiplets, 16H, PEG chain protons)

      • A triplet corresponding to the CH₂ group adjacent to the NHS ester.

    • ¹³C-NMR Expected Signals: Signals corresponding to the carbonyls of the Boc and NHS ester groups, the quaternary carbon of the Boc group, and the carbons of the PEG chain.

4. Molecular Weight Verification by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the final product.

  • Instrumentation and Conditions:

    • Technique: Electrospray Ionization (ESI) is commonly used for PEG compounds.

    • Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.

    • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile/water) and infuse it into the mass spectrometer.

    • Expected Mass: The expected monoisotopic mass for C₂₀H₃₄N₂O₁₀ is approximately 462.22 g/mol . The observed mass spectrum should show the corresponding [M+H]⁺, [M+Na]⁺, or other adduct ions.

Logical Relationship Diagram: Purity Assessment

cluster_impurities Potential Impurities cluster_techniques Analytical Techniques product Synthesized This compound hplc HPLC/UPLC product->hplc Purity (%) nmr NMR product->nmr Structure ms Mass Spec. product->ms MW impurity1 Unreacted Boc-NH-PEG4-COOH impurity1->hplc Detects impurity2 Hydrolyzed NHS Ester impurity2->hplc Detects impurity3 PEG-related (e.g., shorter/longer chains) impurity3->ms Identifies impurity4 Synthesis Byproducts (e.g., DCU) impurity4->hplc Detects impurity4->nmr Identifies

References

A Researcher's Guide to Validating the Functional Activity of Boc-NH-PEG4-NHS Ester Modified Proteins

Author: BenchChem Technical Support Team. Date: December 2025

The modification of proteins with polyethylene glycol (PEG), a process known as PEGylation, is a cornerstone strategy in biopharmaceutical development to enhance the therapeutic properties of proteins.[1] The use of reagents like Boc-NH-PEG4-NHS ester, which covalently attaches PEG chains to primary amines on the protein surface, can improve a protein's half-life, stability, and solubility while reducing its immunogenicity.[1][][3] However, a critical step in the development of these "biobetters" is to validate that the PEGylation process does not compromise the protein's biological function.[1][4] This guide provides a comparative overview of key functional assays, complete with experimental data and detailed protocols, to assess the impact of PEGylation on protein activity.

In Vitro Functional Assays: A Comparative Overview

A variety of in vitro assays are essential for a comprehensive understanding of how PEGylation affects a protein's function at both the molecular and cellular levels. The most common and informative assays include those that measure enzyme activity, receptor binding, and cell proliferation or cytotoxicity.[1]

For proteins with enzymatic functions, directly measuring their catalytic activity is crucial. Chromogenic or fluorogenic assays are widely used for this purpose, quantifying the conversion of a substrate into a colored or fluorescent product.[1]

Comparison of Enzymatic Activity: PEGylated vs. Non-PEGylated Enzymes

EnzymePEGylation StrategySubstrateKey ParameterFold Change in Activity (PEGylated vs. Non-PEGylated)
α-ChymotrypsinLinear mPEG (5 kDa)Suc-Ala-Ala-Pro-Phe-pNAkcat/KM~0.5-fold decrease[1][5]
Glucose OxidaseSite-specific at glycosylation sites (4.5 kDa)GlucoseActivity RetentionStatistically equivalent[1]
AsparaginasemPEG-propionaldehydeL-asparagineIn vitro activity82-93% retention[1]

Experimental Protocol: Chromogenic Assay for a PEGylated Protease

This protocol provides a general method for evaluating the activity of a PEGylated protease using a chromogenic substrate.[1]

Materials:

  • 96-well microplate

  • Microplate reader capable of kinetic measurements

  • PEGylated and non-PEGylated protease

  • Chromogenic substrate (e.g., Suc-Ala-Ala-Pro-Phe-pNA for α-Chymotrypsin)

  • Assay buffer (specific to the enzyme of interest)

  • Suitable solvent for the substrate (e.g., DMSO)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the PEGylated and non-PEGylated protease in the assay buffer.

    • Prepare a stock solution of the chromogenic substrate in a suitable solvent and then dilute it to the desired working concentration in the assay buffer.[1]

  • Assay Setup:

    • Add 50 µL of assay buffer to each well of a 96-well microplate.[1]

    • Add 25 µL of a dilution series of the PEGylated and non-PEGylated protease to their respective wells. Include a blank control containing only the assay buffer.[1]

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes.[1]

  • Enzymatic Reaction:

    • Initiate the reaction by adding 25 µL of the pre-warmed chromogenic substrate solution to each well.[1]

  • Measurement:

    • Immediately measure the absorbance of the wells at the appropriate wavelength in kinetic mode for a set period (e.g., 10-30 minutes), with readings taken at regular intervals (e.g., every 30 seconds).[1]

  • Data Analysis:

    • Determine the initial reaction velocity (rate of change in absorbance) for each concentration of the enzyme.

    • Plot the initial velocity as a function of enzyme concentration to compare the activity of the PEGylated and non-PEGylated protease.

    • For a more detailed analysis, Michaelis-Menten kinetics can be performed by varying the substrate concentration to determine KM and kcat values.[5]

Workflow for a Chromogenic Protease Assay

G prep Reagent Preparation (Enzyme, Substrate, Buffer) setup Assay Setup in 96-well Plate (Buffer, Enzyme Dilutions) prep->setup preincubate Pre-incubation at 37°C setup->preincubate reaction Initiate Reaction with Substrate preincubate->reaction measure Kinetic Absorbance Measurement reaction->measure analysis Data Analysis (Initial Velocity, Michaelis-Menten) measure->analysis

Caption: Workflow for a chromogenic protease assay.

For PEGylated proteins like growth factors or cytokines, cell-based assays are crucial as they provide a more physiologically relevant measure of function by assessing their effect on living cells.[1] Proliferation assays, such as the MTT or WST-8 assay, are commonly used.[1][6]

Comparison of Proliferative Activity: PEGylated vs. Non-PEGylated Growth Factors

Growth FactorCell LineAssayKey ParameterActivity of PEGylated vs. Non-PEGylated
G-CSFNFS-60MTTEC50Highly similar (46 ± 5.5 pM vs. 37 ± 12 pM)[7]
G-CSFNFS-60WST-8ΔODPeak response at 800 IU/ml for PEGylated G-CSF[6]

Experimental Protocol: MTT Assay for a PEGylated Growth Factor

This protocol outlines the use of the MTT assay to measure the proliferative effect of a PEGylated growth factor on a responsive cell line.[1]

Materials:

  • Target cell line responsive to the growth factor (e.g., NFS-60 for G-CSF)[6][7]

  • Cell culture medium with and without serum

  • PEGylated and non-PEGylated growth factor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed the responsive cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Cell Starvation:

    • Starve the cells by replacing the growth medium with a serum-free or low-serum medium for a few hours.[1]

  • Treatment:

    • Add serial dilutions of the PEGylated and non-PEGylated growth factor to the wells.

    • Include a negative control (medium only) and a positive control (e.g., a high concentration of the non-PEGylated factor).[1]

  • Incubation:

    • Incubate the plate for a period that allows for cell proliferation (e.g., 24-72 hours) at 37°C in a CO₂ incubator.[1]

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for a further 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization:

    • Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[1]

  • Data Analysis:

    • Subtract the background absorbance from all readings.[1]

    • Plot the absorbance as a function of the log concentration of the growth factor.

    • Determine the EC50 value (the concentration that produces 50% of the maximal response) for both the PEGylated and non-PEGylated proteins.[1]

Workflow for a Cell Proliferation (MTT) Assay

G seed Seed Cells in 96-well Plate starve Starve Cells in Low-Serum Medium seed->starve treat Add Serial Dilutions of Growth Factors starve->treat incubate Incubate for 24-72 hours treat->incubate mtt Add MTT Reagent incubate->mtt solubilize Add Solubilization Solution mtt->solubilize measure Measure Absorbance at 570 nm solubilize->measure analyze Analyze Data and Determine EC50 measure->analyze

Caption: Workflow for a cell proliferation (MTT) assay.

For proteins such as antibodies, where the primary function is to bind to a specific target, it is essential to determine if PEGylation affects their binding affinity. Competitive immunoassays, like ELISA, are commonly used for this purpose.[8]

Comparison of Binding Activity: PEGylated vs. Non-PEGylated Antibodies

AntibodyPEG SizeDegree of PEGylationAssayEffect on Binding
Anti-Sialoadhesin (SER-4)5 kDa1-2 moleculesCompetitive ELISANo significant effect[8]
Anti-Sialoadhesin (3D6)5 kDa1-2 moleculesCompetitive ELISANo significant effect[8]

Experimental Protocol: Competitive ELISA for Binding Affinity

This protocol describes a competitive ELISA to assess the binding activity of a PEGylated antibody.[8]

Materials:

  • 96-well ELISA plates

  • Target antigen

  • PEGylated and non-PEGylated antibody

  • Biotinylated version of the non-PEGylated antibody

  • Streptavidin-HRP (Horseradish Peroxidase)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

Procedure:

  • Coating:

    • Coat the wells of a 96-well plate with the target antigen and incubate overnight at 4°C.

  • Blocking:

    • Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

  • Competition:

    • Prepare mixtures of a fixed concentration of the biotinylated antibody with serial dilutions of the PEGylated and non-PEGylated (unlabeled) antibodies.

    • Add these mixtures to the wells and incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate and add Streptavidin-HRP to each well. Incubate for 1 hour at room temperature.

  • Development:

    • Wash the plate and add TMB substrate. Incubate until a color develops.

    • Stop the reaction with the stop solution.

  • Measurement:

    • Measure the absorbance at 450 nm.

  • Data Analysis:

    • Calculate the percent inhibition of binding for each concentration of the competitor antibody.

    • Plot the percent inhibition as a function of the log concentration of the competitor to determine the IC50 (concentration that causes 50% inhibition) for both the PEGylated and non-PEGylated antibodies.

Signaling Pathway for a Growth Factor Receptor

G cluster_0 Cell Membrane cluster_1 Nucleus Receptor Receptor Dimerization JAK JAK Phosphorylation Receptor->JAK Ligand PEGylated Growth Factor Ligand->Receptor STAT STAT Phosphorylation JAK->STAT STAT_dimer STAT Dimerization STAT->STAT_dimer nucleus Nucleus STAT_dimer->nucleus transcription Gene Transcription nucleus->transcription proliferation Cell Proliferation transcription->proliferation

Caption: A simplified signaling pathway for a growth factor.

Conclusion

The functional validation of proteins modified with this compound is a critical step that requires a multifaceted approach. By employing a combination of in vitro assays, researchers can build a comprehensive understanding of the biological properties of the PEGylated protein. While PEGylation may sometimes lead to a decrease in in vitro activity, this is often counterbalanced by a significantly improved pharmacokinetic profile, ultimately resulting in enhanced therapeutic efficacy.[1] The choice of assays should be tailored to the specific function of the protein being investigated.

References

Sulfo-NHS vs. NHS Esters: A Comparative Guide for Cell Surface Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice between Sulfo-NHS and NHS esters for labeling cell surface proteins is a critical decision that significantly impacts experimental outcomes. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to facilitate an informed selection process.

Introduction

N-hydroxysuccinimide (NHS) esters are widely used amine-reactive reagents that form stable amide bonds with primary amines, such as the lysine residues and N-termini of proteins.[1] This reactivity makes them invaluable tools for attaching biotin, fluorescent dyes, and other molecules to proteins.[2][3] When the goal is to specifically label proteins on the outer surface of a cell, the choice between the standard NHS ester and its sulfonated counterpart, Sulfo-NHS ester, becomes paramount. The key distinction lies in their solubility and membrane permeability, which dictates their suitability for targeting extracellular proteins.[4][5]

Key Differences at a Glance

FeatureSulfo-NHS EsterNHS Ester
Water Solubility High, readily dissolves in aqueous buffers.[][7][8]Generally low, often requires an organic co-solvent like DMSO or DMF.[9][10][11]
Membrane Permeability Impermeable to the cell membrane.[4][5][12]Permeable to the cell membrane.[4][13]
Primary Application Cell surface labeling.[12][14]Intracellular and general protein labeling.[13]
Reaction Environment Can be performed entirely in aqueous buffers, preserving protein structure.[]Often requires the addition of organic solvents, which may affect protein stability.[9][10]
Hydrolysis Half-life (pH 7) Hours[12]4-5 hours[15][16]
Hydrolysis Half-life (pH 8.6) Minutes[12]10 minutes[15][16]

Chemical Reaction and Mechanism

Both Sulfo-NHS and NHS esters react with primary amines via the same fundamental mechanism: nucleophilic acyl substitution. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide (for NHS esters) or its sulfonated version (for Sulfo-NHS esters) as a leaving group.[11][17] The reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5), where the primary amines are deprotonated and more nucleophilic.[2][18]

However, a competing reaction is the hydrolysis of the ester group in aqueous solutions, which regenerates the original carboxyl group and renders the reagent inactive.[15][17] This hydrolysis is highly pH-dependent, accelerating at higher pH values.[15][16]

Below is a diagram illustrating the reaction of a Sulfo-NHS ester with a primary amine on a cell surface protein.

G cluster_cell Cell Interior Intracellular Proteins Intracellular Proteins Cell Surface Protein Cell Surface Protein Primary Amine -NH2 Sulfo-NHS-Ester Sulfo-NHS-Ester Labeled Protein Labeled Protein Sulfo-NHS-Ester->Labeled Protein Reacts with Sulfo-NHS Sulfo-N-hydroxysuccinimide Labeled Protein->Sulfo-NHS Releases

Caption: Reaction of a Sulfo-NHS ester with a primary amine on a cell surface protein.

Performance Comparison in Cell Surface Labeling

The defining advantage of Sulfo-NHS esters for cell surface labeling is their water solubility and consequent inability to cross the cell membrane.[5][] The negatively charged sulfonate group renders the molecule hydrophilic and prevents its passive diffusion through the lipid bilayer.[19] This ensures that labeling is restricted to proteins exposed on the extracellular side of the plasma membrane.[12][14]

In contrast, the more hydrophobic nature of NHS esters allows them to permeate the cell membrane, leading to the labeling of both cell surface and intracellular proteins.[4][13] While this property is advantageous for labeling internal cellular components, it is a significant drawback when the experimental goal is to specifically investigate the surface proteome.

One study comparing NHS-LC-biotin and sulfo-NHS-LC-biotin for labeling bovine aortic endothelial cells found that at the same concentration, NHS-LC-biotin resulted in slightly more biotinylation of total cellular proteins.[20] Furthermore, the biotin label introduced by NHS-LC-biotin had a longer half-life within the cells (38.0 hours) compared to that of sulfo-NHS-LC-biotin (10.8 hours).[20] This suggests that while NHS esters might label more broadly, Sulfo-NHS esters provide a more accurate snapshot of the cell surface proteins at a given time due to their restricted access and potentially faster turnover of labeled surface proteins.

Experimental Protocols

General Protocol for Cell Surface Labeling with Sulfo-NHS Esters

This protocol provides a general guideline for labeling cell surface proteins on live cells in suspension.

G start Start prep_cells Prepare Cells: Wash 2x with ice-cold PBS (pH 7.2-8.0) start->prep_cells resuspend Resuspend cells in PBS (1-5 x 10^7 cells/mL) prep_cells->resuspend add_reagent Add Sulfo-NHS ester to cells (Final conc. 2-5 mM) resuspend->add_reagent prep_reagent Prepare Sulfo-NHS Ester: Dissolve immediately before use in water or PBS prep_reagent->add_reagent incubate Incubate on ice for 30 minutes add_reagent->incubate quench Quench Reaction: Add quenching buffer (e.g., 100 mM Tris or glycine) incubate->quench wash Wash cells 3x with ice-cold PBS quench->wash end Proceed to Downstream Analysis wash->end

Caption: Experimental workflow for cell surface labeling using Sulfo-NHS esters.

Materials:

  • Cells of interest

  • Phosphate-Buffered Saline (PBS), pH 7.2-8.0, ice-cold

  • Sulfo-NHS ester labeling reagent (e.g., Sulfo-NHS-Biotin)

  • Quenching buffer (e.g., 100 mM Tris-HCl, pH 7.5, or 100 mM glycine in PBS)

Procedure:

  • Cell Preparation: Harvest cells and wash them twice with ice-cold PBS to remove any amine-containing culture medium components.

  • Cell Resuspension: Resuspend the cell pellet in ice-cold PBS at a concentration of 1-5 x 10^7 cells/mL.

  • Reagent Preparation: Immediately before use, dissolve the Sulfo-NHS ester in water or PBS to the desired stock concentration. These reagents are susceptible to hydrolysis and should not be stored in solution.[4]

  • Labeling Reaction: Add the Sulfo-NHS ester solution to the cell suspension to achieve a final concentration typically in the range of 2-5 mM.[13]

  • Incubation: Gently mix and incubate the reaction on ice for 30 minutes. Incubation at low temperatures slows down cell processes like endocytosis, helping to ensure that labeling remains on the cell surface.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[15] Incubate for 5-10 minutes on ice. The primary amines in the quenching buffer will react with and consume any excess Sulfo-NHS ester.[9]

  • Washing: Pellet the cells by centrifugation and wash them three times with ice-cold PBS to remove unreacted reagent and quenching buffer.

  • Downstream Analysis: The labeled cells are now ready for downstream applications such as flow cytometry, microscopy, or proteomic analysis.

General Protocol for Labeling with NHS Esters

This protocol is for general protein labeling and is not specific for cell surface labeling due to the membrane permeability of NHS esters.

Materials:

  • Protein solution in an amine-free buffer (e.g., PBS, HEPES, borate buffer) at pH 7.2-8.5

  • NHS ester labeling reagent

  • Anhydrous organic solvent (DMSO or DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Protein Preparation: Ensure the protein solution is in a buffer that does not contain primary amines (e.g., Tris or glycine).[9]

  • Reagent Preparation: Dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution.[9][17]

  • Labeling Reaction: Add the NHS ester stock solution to the protein solution. A common molar excess of NHS ester to protein is 5- to 20-fold.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Add quenching buffer to stop the reaction.

  • Purification: Remove excess, unreacted labeling reagent and byproducts by gel filtration (desalting column) or dialysis.

Conclusion

For the specific and exclusive labeling of cell surface proteins, Sulfo-NHS esters are the superior choice due to their water solubility and membrane impermeability.[5][] This ensures that the labeling is confined to the extracellular domain, providing a more accurate representation of the cell surface proteome. While NHS esters are effective for general protein labeling, their ability to cross the cell membrane makes them unsuitable for applications requiring strict localization to the cell surface.[4][13] The choice between these two reagents should, therefore, be dictated by the specific experimental objective, with Sulfo-NHS esters being the clear frontrunner for all cell surface-focused studies.

References

A Head-to-Head Comparison of Amine-Reactive Reagents for Bioconjugation: Featuring Boc-NH-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, the covalent modification of biomolecules is a cornerstone for the development of therapeutics, diagnostics, and research tools. Amine-reactive reagents are a popular choice for this purpose due to the abundance of primary amines on the surface of proteins and other biomolecules.[1] This guide provides a detailed comparison of Boc-NH-PEG4-NHS ester with other amine-reactive reagents, offering a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction to Amine-Reactive Bioconjugation

Amine-reactive crosslinkers are designed to covalently bond with primary amines (-NH2), which are present at the N-terminus of polypeptide chains and on the side chain of lysine residues.[1] The most prevalent class of amine-reactive reagents are N-hydroxysuccinimide (NHS) esters, which react with primary amines under physiological to slightly alkaline conditions (pH 7.2-9.0) to form stable amide bonds.[1][]

This compound is a heterobifunctional crosslinker that incorporates a polyethylene glycol (PEG) spacer and has a Boc-protected amine.[3][] The PEG linker enhances the solubility and stability of the resulting conjugate while reducing its immunogenicity.[5] The Boc protecting group allows for further functionalization after deprotection under acidic conditions.[3]

Performance Comparison of Amine-Reactive Reagents

The selection of an appropriate amine-reactive reagent depends on several factors, including the desired reactivity, the stability of the resulting bond, and the specific application. The following table summarizes the key characteristics of this compound and other common amine-reactive reagents.

ReagentReactive GroupSpacer ArmKey FeaturesAdvantagesDisadvantages
This compound N-Hydroxysuccinimide (NHS) esterPEG4Heterobifunctional, PEGylated, Boc-protected amineIncreased hydrophilicity, reduced immunogenicity, potential for further functionalization.[3][5]Potential for hydrolysis of NHS ester, Boc deprotection step required for further reaction.
Sulfo-NHS esters N-Hydroxysulfosuccinimide (Sulfo-NHS) esterVariesWater-solubleIncreased water solubility, allowing for reactions in aqueous buffers without organic solvents.[6]Similar susceptibility to hydrolysis as NHS esters.[7]
Standard NHS esters (e.g., DSS) N-Hydroxysuccinimide (NHS) esterAlkyl chainHomobifunctionalSimple and widely used for crosslinking.[8]Low water solubility, requiring organic solvents.
Imidoesters ImidoesterVariesHomobifunctionalReacts with primary amines to form amidines, preserving the positive charge of the original amine.[1]Reaction is reversible at high pH.
Isothiocyanates (e.g., FITC) IsothiocyanateVariesAmine-reactiveForms stable thiourea bonds.[9]Can have side reactions with other nucleophiles.

Experimental Data Summary

ParameterThis compoundSulfo-NHS estersStandard NHS estersImidoesters
Reaction pH 7.2 - 8.5[]7.2 - 8.5[10]7.2 - 8.5[]8 - 10[1]
Reaction Speed Fast (minutes to hours)[]Fast (minutes to hours)[10]Fast (minutes to hours)[]Generally slower than NHS esters.
Stability of Conjugate Stable amide bond[]Stable amide bond[10]Stable amide bond[]Amidine bond, can be reversible.
Solubility High (due to PEG)[5]High[6]Low[6]Moderate
Hydrolysis Half-life of Reagent NHS esters have a half-life of 4-5 hours at pH 7, and 10 minutes at pH 8.6.[7]Similar to NHS esters.[7]Similar to NHS esters.[7]Generally more stable to hydrolysis than NHS esters.

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a general procedure for labeling a protein with this compound. Optimization may be required for specific proteins and applications.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5[11]

  • Quenching solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine[11]

  • Purification column (e.g., gel filtration column)[11]

Procedure:

  • Protein Preparation: Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.[11]

  • NHS Ester Solution Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF.[11]

  • Reaction: Add the desired molar excess of the NHS ester solution to the protein solution. Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[11]

  • Quenching (Optional): Add quenching solution to stop the reaction.[11]

  • Purification: Remove excess, unreacted reagent using a desalting column equilibrated with a suitable buffer.[11]

Visualizing the Workflow and Chemistry

To better understand the processes involved, the following diagrams illustrate the chemical reaction of an NHS ester with a primary amine and a typical experimental workflow for protein bioconjugation.

G cluster_reaction NHS Ester Reaction with a Primary Amine reagent R-NHS intermediate Tetrahedral Intermediate reagent->intermediate + amine Protein-NH2 amine->intermediate product Protein-NH-CO-R (Stable Amide Bond) intermediate->product byproduct NHS intermediate->byproduct releases

Caption: Chemical reaction of an NHS ester with a primary amine.

G start Start: Protein in Amine-Free Buffer prep_reagent Prepare this compound Solution in DMSO/DMF start->prep_reagent reaction Incubate Protein and NHS Ester (RT, 1-4h or 4°C, overnight) prep_reagent->reaction quench Optional: Quench Reaction (e.g., Tris buffer) reaction->quench purify Purify Conjugate (e.g., Desalting Column) reaction->purify If not quenching quench->purify analyze Analyze Conjugate (e.g., SDS-PAGE, MS) purify->analyze end End: Purified Protein Conjugate analyze->end

Caption: Experimental workflow for protein labeling with an NHS ester.

Conclusion

This compound offers several advantages for bioconjugation, particularly for applications where increased hydrophilicity, reduced immunogenicity, and the potential for further molecular modifications are desired.[3][5] Its performance is comparable to other NHS esters in terms of reaction speed and the formation of a stable amide bond.[] The choice between this compound and other amine-reactive reagents will ultimately depend on the specific requirements of the experiment, including the properties of the biomolecule to be modified and the desired characteristics of the final conjugate. Researchers should carefully consider the factors outlined in this guide to select the most appropriate reagent for their needs.

References

Benchmarking the efficiency of different PROTAC synthesis strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of high-quality Proteolysis Targeting Chimeras (PROTACs) is a critical bottleneck in the discovery pipeline. This guide provides an objective comparison of prevalent PROTAC synthesis strategies, supported by experimental data and detailed protocols to inform the selection of the most appropriate method for your research needs.

PROTACs are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] A typical PROTAC consists of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The modular nature of PROTACs allows for a variety of synthetic approaches, each with its own set of advantages and disadvantages in terms of speed, efficiency, and scalability. This guide will delve into a comparative analysis of solution-phase versus solid-phase synthesis, traditional amide coupling versus click chemistry, and the emerging "direct-to-biology" approach.

Comparative Analysis of PROTAC Synthesis Strategies

The choice of a synthetic strategy is often a trade-off between speed, yield, purity, and the scale of the synthesis. Below is a summary of the key characteristics of the most common approaches.

Solution-Phase vs. Solid-Phase Synthesis
FeatureSolution-Phase SynthesisSolid-Phase Synthesis
Principle All reactions are carried out in a homogeneous solution.The PROTAC is synthesized on an insoluble polymer resin.
Efficiency Can be time-consuming due to the need for purification after each step.Generally faster for library synthesis as excess reagents and byproducts are removed by simple washing.
Scalability More readily scalable to produce larger quantities (grams to kilograms) of a single PROTAC.Excellent for small-scale synthesis (milligrams) and library generation. Scaling up can be costly.
Purification Requires chromatographic purification of intermediates, which can be a bottleneck.Purification is simplified to a final cleavage and purification step.[2]
Representative Yield Highly variable depending on the complexity of the PROTAC and the specific reactions used.Yields can be lower than solution-phase for a single compound but is advantageous for parallel synthesis.
Traditional Amide Coupling vs. Click Chemistry
FeatureTraditional Amide CouplingClick Chemistry (e.g., CuAAC)
Reaction Principle Formation of a stable amide bond between a carboxylic acid and an amine, typically using coupling reagents like HATU or EDC.[1]Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable triazole linkage.[1]
Efficiency & Yield Robust and well-established, but can require harsher conditions and may produce byproducts requiring extensive purification. Reaction times can range from 2-12 hours.[1]Highly efficient and high-yielding (often >90%), proceeds under mild conditions with minimal byproducts. Reaction times are typically shorter, around 1-4 hours.[1]
Versatility Widely applicable but may not be suitable for sensitive substrates.Highly versatile and compatible with a wide range of functional groups, making it ideal for late-stage diversification and library synthesis.[1]
Purification Can be challenging due to the presence of coupling reagents and byproducts.[1]Generally cleaner reactions, simplifying the purification process.[1]
Biocompatibility Not bio-orthogonal; cannot be performed in living systems.Bio-orthogonal, enabling in-situ synthesis of PROTACs (CLIPTACs).[1]
Direct-to-Biology Synthesis

The "direct-to-biology" (D2B) approach is a high-throughput strategy that aims to accelerate the discovery process by synthesizing and screening PROTACs in parallel, often on a nanomole scale, without intermediate purification.[3][4] This method relies on high-yielding and clean reactions, such as amide bond formation or click chemistry, performed in multi-well plates. The crude reaction mixtures are then directly used in biological assays to assess protein degradation.

FeatureDirect-to-Biology Synthesis
Principle Miniaturized, parallel synthesis of PROTAC libraries with direct screening of crude reaction mixtures.
Efficiency Dramatically accelerates the design-make-test cycle by eliminating the purification bottleneck. Hundreds to thousands of PROTACs can be synthesized and screened rapidly.[4]
Scale Nanomole to micromole scale, suitable for generating large libraries for initial screening.
Data Quality Can provide reliable structure-activity relationship (SAR) data, though potency values may differ from purified compounds due to the presence of unreacted starting materials and byproducts.[3]
Application Ideal for rapid exploration of linker space and identification of initial hits for further optimization.

Experimental Protocols

Protocol 1: Western Blot for PROTAC-Mediated Protein Degradation

This protocol is a standard method to quantify the degradation of a target protein following treatment with a PROTAC.[2]

Materials:

  • Cell line expressing the target protein (e.g., MDA-MB-231 for BRD4)

  • PROTAC of interest

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein (e.g., anti-BRD4)

  • Primary antibody against a loading control (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Wash again and add ECL substrate.

  • Data Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the degradation percentage against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Protocol 2: NanoBRET™ Assay for Ternary Complex Formation

This protocol describes a live-cell assay to measure the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).[5]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding the target protein fused to NanoLuc® luciferase (e.g., NanoLuc®-BRD4)

  • Plasmid encoding the E3 ligase fused to HaloTag® (e.g., HaloTag®-VHL or HaloTag®-CRBN)

  • Transfection reagent

  • Opti-MEM™ I Reduced Serum Medium

  • HaloTag® NanoBRET™ 618 Ligand

  • NanoBRET™ Nano-Glo® Substrate

  • PROTAC of interest

  • Luminometer with 460 nm and >610 nm filters

Procedure:

  • Cell Transfection: Co-transfect cells with the NanoLuc®-target protein and HaloTag®-E3 ligase plasmids and plate in a 96-well plate.

  • Ligand Labeling: After 24 hours, add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.

  • PROTAC Treatment: Add a serial dilution of the PROTAC to the wells.

  • Substrate Addition and Measurement: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (>610 nm) emission signals.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • A PROTAC-dependent increase in the NanoBRET™ ratio indicates the formation of the ternary complex.

    • Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC₅₀ for ternary complex formation.

Visualizing PROTAC Synthesis and Action

To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action, a generalized experimental workflow, and the relationships between different synthesis strategies.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Ub_POI Polyubiquitinated POI Ubiquitination->Ub_POI Results in Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Degradation Degradation Proteasome->Degradation Mediates Degradation->PROTAC Recycled Peptides Peptides Degradation->Peptides

Caption: Signaling pathway of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Efficiency Evaluation Synthesis Choose Synthesis Strategy (Solution, Solid, etc.) Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Binding_Assay Binary Binding Assays (SPR, ITC, FP) Purification->Binding_Assay Ternary_Complex_Assay Ternary Complex Formation (NanoBRET™, SPR) Binding_Assay->Ternary_Complex_Assay Degradation_Assay Cellular Degradation Assay (Western Blot, In-Cell Western) Ternary_Complex_Assay->Degradation_Assay Downstream_Assay Downstream Functional Assays (e.g., Cell Viability) Degradation_Assay->Downstream_Assay

Caption: Generalized experimental workflow for PROTAC synthesis and evaluation.

Synthesis_Strategies cluster_phase Synthesis Phase cluster_coupling Coupling Chemistry cluster_throughput Throughput PROTAC_Synthesis PROTAC Synthesis Strategies Solution_Phase Solution-Phase PROTAC_Synthesis->Solution_Phase Solid_Phase Solid-Phase PROTAC_Synthesis->Solid_Phase Amide_Coupling Traditional Amide Coupling PROTAC_Synthesis->Amide_Coupling Click_Chemistry Click Chemistry PROTAC_Synthesis->Click_Chemistry Library_Synthesis Library Synthesis PROTAC_Synthesis->Library_Synthesis Single_Compound Single Compound Synthesis Solution_Phase->Single_Compound Solid_Phase->Library_Synthesis Amide_Coupling->Single_Compound Click_Chemistry->Library_Synthesis Direct_To_Biology Direct-to-Biology Library_Synthesis->Direct_To_Biology

Caption: Logical relationships between different PROTAC synthesis strategies.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Boc-NH-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring laboratory safety and environmental compliance is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Boc-NH-PEG4-NHS ester, a common PEG-based PROTAC linker. Adherence to these protocols is critical for minimizing risks and maintaining a safe research environment.

This compound, like other N-hydroxysuccinimide (NHS) esters, is a reactive compound that requires careful handling, not only during its use but also through to its final disposal. The primary directive for this chemical is to dispose of its contents and container through an approved waste disposal plant[1]. This guide elaborates on this with a comprehensive operational plan.

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All waste generated from the use of this compound should be treated as chemical waste and segregated from regular laboratory trash. Use designated, clearly labeled, and sealed waste containers made of a material compatible with the solvents in use.

Disposal Procedures for Liquid Waste

Liquid waste containing this compound, such as residues from conjugation reactions, should be deactivated before collection for disposal. The reactivity of the NHS ester can be neutralized through hydrolysis.

Experimental Protocol: Hydrolysis of this compound

  • pH Adjustment: Ensure the pH of the aqueous solution is between 7.0 and 8.5. If the solution is acidic, adjust the pH by carefully adding a suitable buffer, such as sodium bicarbonate.

  • Incubation: Allow the solution to stand at room temperature for several hours or overnight. This incubation period is crucial for the complete hydrolysis of the NHS ester, rendering it inactive.

  • Collection for Disposal: Once the hydrolysis is complete, transfer the solution to a designated aqueous hazardous waste container.

ParameterValuePurpose
Optimal pH for Hydrolysis 7.0 - 8.5To facilitate the efficient hydrolysis of the NHS ester.
Incubation Time Several hours to overnightTo ensure the complete deactivation of the reactive NHS ester.
Quenching Reagents 20-50mM Tris, lysine, glycine, or ethanolamineCan be used as an alternative to simple hydrolysis for quenching the reaction.[2]
Disposal of Solid Waste

Unused or Expired Solid this compound: Solid, unadulterated this compound should never be disposed of in regular trash. The original vial containing the unused or expired product should be placed in a designated chemical waste container. This container must be clearly labeled as "Hazardous Waste" and include the full chemical name.

Contaminated Solid Waste: All solid materials that have come into contact with this compound, including pipette tips, microcentrifuge tubes, gloves, and absorbent paper, must be collected in a designated solid hazardous waste container.

Disposal of Concentrated Solutions

Concentrated stock solutions of this compound, often prepared in solvents like DMSO or DMF, must not be disposed of down the drain. These solutions should be collected in a sealed and clearly labeled hazardous waste container for organic solvents.

Final Disposal Logistics

Once all waste has been appropriately collected and containers are securely sealed, contact your institution's Environmental Health and Safety (EHS) department. They will arrange for the pickup and proper disposal of the hazardous waste container in accordance with all applicable regulations.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_start Waste Generation cluster_type Identify Waste Type cluster_procedure Disposal Procedure cluster_final Final Disposal start This compound Waste liquid Liquid Waste (e.g., reaction mixtures) start->liquid solid_unused Solid Waste (Unused/Expired Product) start->solid_unused solid_contaminated Solid Waste (Contaminated materials) start->solid_contaminated concentrated Concentrated Solution (e.g., in DMSO/DMF) start->concentrated hydrolysis 1. Adjust pH to 7.0-8.5 2. Incubate to hydrolyze liquid->hydrolysis collect_solid Collect in Solid Hazardous Waste Container solid_unused->collect_solid solid_contaminated->collect_solid collect_organic Collect in Organic Solvent Hazardous Waste Container concentrated->collect_organic collect_aqueous Collect in Aqueous Hazardous Waste Container hydrolysis->collect_aqueous ehs Contact EHS for Pickup collect_aqueous->ehs collect_solid->ehs collect_organic->ehs

Caption: Decision workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Guide to Handling Boc-NH-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals working with Boc-NH-PEG4-NHS ester, a valuable PROTAC linker, must prioritize safety and proper handling to ensure a secure laboratory environment and reliable experimental outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering step-by-step guidance for its use.

Immediate Safety and Hazard Information

This compound is classified with the signal word "Warning" and is associated with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

A comprehensive understanding of the required personal protective equipment (PPE) is the first line of defense against these potential hazards.

Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment for handling this compound, ensuring protection from chemical exposure.

Body PartRequired PPESpecifications and Best Practices
Eyes Safety GogglesMust be chemical splash goggles. A face shield should be worn over safety glasses if there is a risk of splashing or when handling larger quantities.
Hands Chemical-resistant glovesNitrile gloves are a suitable choice for short-term protection. Always inspect gloves for any tears or perforations before use. Change gloves immediately if they become contaminated.
Body Laboratory CoatA standard laboratory coat should be worn and fully buttoned to protect against skin contact.
Respiratory N95 Respirator or equivalentRecommended when handling the solid powder form to prevent inhalation of dust particles. Ensure proper fit and use in a well-ventilated area or under a fume hood.

Operational Plan: Step-by-Step Handling Protocol

Proper handling of this compound is critical due to its moisture-sensitive nature. The N-hydroxysuccinimide (NHS) ester moiety is susceptible to hydrolysis, which would render the compound inactive for its intended amine-reactive crosslinking function.

Storage and Preparation:

  • Storage: Store the vial of this compound in a freezer at -20°C in an inert atmosphere.

  • Equilibration: Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent moisture condensation onto the product.

  • Weighing: Weigh the desired amount of the solid compound in a controlled environment, preferably in a glove box with an inert atmosphere or under a fume hood with low humidity.

  • Dissolution: Dissolve the weighed this compound in an appropriate anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use. Do not prepare stock solutions for long-term storage as the NHS ester will readily hydrolyze.

Reaction Protocol:

  • Reaction Buffer: Ensure the reaction buffer does not contain primary amines (e.g., Tris or glycine), as these will compete with the target molecule for reaction with the NHS ester. Phosphate-buffered saline (PBS) at a pH of 7.2-8.5 is a suitable option.

  • Addition of Reagent: Add the dissolved this compound solution to your protein or other amine-containing target molecule in the reaction buffer.

  • Incubation: Incubate the reaction mixture according to your specific experimental protocol, typically for 30 minutes to 2 hours at room temperature or overnight on ice.

  • Quenching: Quench any unreacted NHS ester by adding an excess of an amine-containing buffer such as Tris-HCl.

Disposal Plan

All materials that have come into contact with this compound must be treated as chemical waste and disposed of according to institutional and local regulations.

Waste TypeDisposal Procedure
Unused Solid Reagent Collect in a designated, clearly labeled hazardous waste container. Do not dispose of in regular trash.
Contaminated Solvents (e.g., DMF, DMSO) Collect in a designated solvent waste container that is compatible with the solvents used.
Aqueous Solutions After quenching the reaction to hydrolyze the reactive NHS ester, collect the aqueous waste in a designated hazardous aqueous waste container. Do not pour down the drain unless explicitly permitted by your institution's environmental health and safety department.
Contaminated Labware (e.g., pipette tips, tubes, gloves) Collect all contaminated solid waste in a designated solid hazardous waste container.

Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe and effective handling of this compound in a typical bioconjugation experiment.

experimental_workflow Workflow for Handling this compound cluster_prep Preparation cluster_reaction Reaction cluster_disposal Disposal storage Store at -20°C equilibrate Equilibrate to Room Temp storage->equilibrate weigh Weigh Solid equilibrate->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve solid_waste Solid Waste weigh->solid_waste Contaminated Weigh Paper add_reagent Add to Amine-Containing Target dissolve->add_reagent Immediate Use dissolve->solid_waste Contaminated Pipette Tips incubate Incubate add_reagent->incubate add_reagent->solid_waste Contaminated Pipette Tips quench Quench Reaction incubate->quench quench->solid_waste Contaminated Gloves liquid_waste Liquid Waste quench->liquid_waste

Caption: A flowchart outlining the key procedural steps for the safe handling and use of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-NH-PEG4-NHS ester
Reactant of Route 2
Reactant of Route 2
Boc-NH-PEG4-NHS ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.